molecular formula C67H107NO18 B15564433 Lienomycin

Lienomycin

Cat. No.: B15564433
M. Wt: 1214.6 g/mol
InChI Key: YUGKVAOWNQMSPU-UAGSSESZSA-N
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Description

Lienomycin is a macrolide.
produced by Actinomyces vendargensis Struyk et Stheeman;  polyene with inonphore-like action;  Russian drug;  structure in third source

Properties

Molecular Formula

C67H107NO18

Molecular Weight

1214.6 g/mol

IUPAC Name

(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione

InChI

InChI=1S/C67H107NO18/c1-6-7-25-49-26-18-19-34-59(77)47(4)63(80)45(2)24-16-14-12-10-8-9-11-13-15-17-35-62(79)85-58(33-22-29-50(69)27-20-28-51(70)32-23-38-68)43-56(75)41-54(73)39-52(71)30-21-31-53(72)40-55(74)42-57(76)44-60(78)46(3)61(37-36-49)86-67-66(83)65(82)64(81)48(5)84-67/h6,8-16,19-22,24,27,31,33-34,36,45-48,50-59,61,63-67,69-77,80-83H,1,7,17-18,23,25-26,28-30,32,35,37-44,68H2,2-5H3/b10-8+,11-9+,14-12+,15-13+,24-16+,27-20+,31-21+,33-22+,34-19+,49-36-

InChI Key

YUGKVAOWNQMSPU-UAGSSESZSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Lincomycin from Streptomyces lincolnensis

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The query for "Lienomycin" consistently yields information pertaining to "Lincomycin." It is highly probable that "this compound" is a rare or alternative spelling, or a misspelling of Lincomycin, a well-documented antibiotic. This guide will focus on Lincomycin, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Lincomycin is a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis.[1][2] It is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria such as Streptococcus, Staphylococcus, and Mycoplasma.[3] Due to its adverse effects, its clinical use has largely been superseded by its semi-synthetic derivative, clindamycin.[1] However, it remains a subject of interest for its biosynthesis and as a reserve antibiotic for patients with penicillin allergies or infections caused by resistant bacteria.[3]

Discovery and Producing Organism

Lincomycin was discovered in the early 1960s from a strain of Actinomyces, specifically Streptomyces lincolnensis, which was isolated from a soil sample in Lincoln, Nebraska.[1][2] Actinomyces are a genus of Gram-positive bacteria known for producing a wide array of secondary metabolites, including many clinically important antibiotics.[4]

Experimental Protocols: Isolation and Purification of Lincomycin

The isolation and purification of Lincomycin from the fermentation broth of Streptomyces lincolnensis involves several key steps, primarily centered around extraction and chromatographic separation.

1. Fermentation and Extraction:

  • Fermentation: Streptomyces lincolnensis is cultured in a suitable nutrient medium under aerobic conditions to produce Lincomycin.

  • Initial Extraction: After fermentation, the culture broth is typically clarified by centrifugation to remove bacterial cells. The resulting supernatant, containing Lincomycin, is then adjusted to a specific pH (e.g., pH 7.0) and extracted with an organic solvent like diethyl ether.[5]

2. Chromatographic Purification:

A multi-step chromatographic process is essential to achieve high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

  • Column Preparation: A chromatography column is packed with a C18 bonded-phase silica gel.[6]

  • Sample Application: The crude extract, dissolved in a suitable solvent like 30% aqueous methanol, is applied to the column.[6]

  • Elution: The column is developed with a mobile phase, which can be a mixture of methanol, acetonitrile, and water, sometimes with additives like pentanesulfonic acid for ion-pairing.[6][7] A step gradient may be employed to effectively separate Lincomycin from related impurities such as Lincomycin B.[7]

  • Fraction Collection and Concentration: Eluted fractions are collected and those containing the highest concentration of Lincomycin are pooled and concentrated to dryness, often under vacuum.[6]

3. Crystallization:

  • The concentrated Lincomycin is redissolved in a minimal amount of a solvent like methanol.[6]

  • The pH is adjusted, and a non-solvent (e.g., dry ethyl acetate) is added to induce crystallization.[6]

  • The mixture is cooled to facilitate the formation of pure Lincomycin hydrochloride crystals.[6]

The following diagram illustrates a general workflow for the isolation and purification of Lincomycin.

G cluster_fermentation Fermentation & Extraction cluster_purification Purification Fermentation S. lincolnensis Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., diethyl ether) Supernatant->Extraction Crude_Extract Crude Lincomycin Extract Extraction->Crude_Extract RP_HPLC Reversed-Phase HPLC (C18 Column) Crude_Extract->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Concentration Concentration of Lincomycin-rich Fractions Fraction_Collection->Concentration Crystallization Crystallization Concentration->Crystallization Pure_Lincomycin Pure Lincomycin HCl Crystallization->Pure_Lincomycin

General workflow for Lincomycin isolation and purification.

Quantitative Data

The following tables summarize key quantitative data related to Lincomycin.

Table 1: Chromatographic Conditions for Lincomycin Analysis

ParameterValue/DescriptionReference
Column C18 reversed-phase[6]
Mobile Phase Methanol, ethanol, or acetonitrile in water[6]
Detection UV at 210 nm or Pulsed Amperometric Detection (PAD)[7][8]
Retention Time Approximately 3.2 to 10.5 minutes (method dependent)[8][9]

Table 2: Biological and Pharmacokinetic Properties of Lincomycin

ParameterValueReference
Molecular Formula C₁₈H₃₄N₂O₆S[3]
Molar Mass 406.54 g·mol⁻¹[3]
Biological Half-life 5.4 ± 1.0 hours[3]
Peak Serum Level (600 mg IM) 11.6 µg/mL at 60 minutes[3]
Peak Serum Level (600 mg IV) 15.9 µg/mL[2]

Table 3: Minimum Inhibitory Concentration (MIC) Data

OrganismMIC Range (µg/mL)Reference
Staphylococcus aureus0.2 - 32[3]
Streptococcus pneumoniae0.05 - 0.4[3]
Streptococcus pyogenes0.04 - 0.8[3]

Biosynthesis of Lincomycin

The biosynthesis of Lincomycin in Streptomyces lincolnensis is a complex process involving a bifurcated pathway that produces two main precursors: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL).[10][11] These two molecules are then condensed to form Lincomycin.[10][11]

The pathway for MTL biosynthesis has been elucidated and involves several key enzymatic steps starting from GDP-D-erythro-α-D-gluco-octose.[12] The PPL biosynthesis begins with the hydroxylation of L-tyrosine.[13]

The following diagram outlines the key stages in the Lincomycin biosynthetic pathway.

G cluster_ppl Propylproline (PPL) Synthesis cluster_mtl Methylthiolincosamide (MTL) Synthesis Tyrosine L-Tyrosine LmbB2 LmbB2 (Hydroxylation) Tyrosine->LmbB2 GDP_Octose GDP-D-erythro-α-D-gluco-octose MTL_Enzymes LmbM, LmbL, CcbZ, CcbS, etc. (Epimerization, Dehydration, Transamination) GDP_Octose->MTL_Enzymes PPL_Intermediates Multiple Enzymatic Steps LmbB2->PPL_Intermediates PPL 4-propyl-L-proline (PPL) PPL_Intermediates->PPL Condensation Condensation (Lincosamide Synthetase) PPL->Condensation GDP_Lincosamide GDP-D-α-D-lincosamide MTL_Enzymes->GDP_Lincosamide MTL Methylthiolincosamide (MTL) GDP_Lincosamide->MTL MTL->Condensation Pre_Lincomycin Precursor Molecule Condensation->Pre_Lincomycin Final_Methylation Final Methylation Pre_Lincomycin->Final_Methylation Lincomycin Lincomycin Final_Methylation->Lincomycin

Simplified biosynthetic pathway of Lincomycin.

This technical guide provides a foundational understanding of the discovery, isolation, and biosynthesis of Lincomycin. For further in-depth study, the cited literature should be consulted.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin is a lincosamide antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] It is effective against a narrow spectrum of Gram-positive bacteria, including Staphylococcus, Streptococcus, and Mycoplasma species.[2] Historically, it has been used to treat serious bacterial infections, particularly in patients with penicillin allergies.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies of Lincomycin.

Chemical Structure and Physicochemical Properties

Lincomycin is characterized by a unique structure consisting of a hygric acid (an N-methyl-4-propyl-L-proline) moiety linked to an amino-octose sugar, methyl α-thiolincosaminide, via an amide bond.[4]

Table 1: Physicochemical Properties of Lincomycin Hydrochloride

PropertyValueReference(s)
Molecular Formula C₁₈H₃₄N₂O₆S[5]
Molecular Weight 406.54 g/mol [5]
CAS Number 154-21-2[6]
Melting Point 148-150 °C[7]
pKa 7.6[7]
Solubility Soluble in water, methanol, ethanol, DMSO, and DMF.[8][9]
Appearance White to off-white crystalline powder.[9]
Optical Rotation +134° to +139° ([α]20/D, C=1, H₂O)[10]

Mechanism of Action

Lincomycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[9] It binds to the 23S portion of the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[11] This action blocks the elongation of the polypeptide chain, ultimately halting bacterial growth.[12] While primarily bacteriostatic, it can be bactericidal at higher concentrations against highly susceptible organisms.[9]

Recent studies in Streptomyces coelicolor suggest that at sub-inhibitory concentrations, Lincomycin can also modulate gene expression beyond the ribosome, inducing the production of secondary metabolites. This indicates a broader effect on bacterial signaling pathways, potentially as a signaling molecule in microbial communities.[13] An ATP-binding cassette (ABC) transporter, LmrC, has been identified as a key component in a signaling cascade that accelerates the onset of Lincomycin biosynthesis in response to external ribosome-targeting antibiotics.[14]

Mechanism_of_Action Mechanism of Action of Lincomycin cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Elongation Blocked Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_subunit->Protein_Synthesis_Inhibition Blocks Peptidyl Transferase Center 30S_subunit 30S Subunit Lincomycin Lincomycin Lincomycin->50S_subunit Binds to 23S rRNA mRNA mRNA mRNA->30S_subunit tRNA Aminoacyl-tRNA tRNA->50S_subunit

Figure 1: Lincomycin's mechanism of action on the bacterial ribosome.

Biological Activity

Lincomycin is primarily active against Gram-positive aerobic and anaerobic bacteria. It has limited activity against most Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Lincomycin against Selected Bacteria

OrganismMIC Range (µg/mL)Reference(s)
Staphylococcus aureus0.2 - 32[2]
Streptococcus pneumoniae0.05 - 0.4[2]
Streptococcus pyogenes0.04 - 0.8[2]
Staphylococcus spp.0.25 - 16[1]
Streptococcus spp.0.25 - 8[1]

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of Lincomycin

ParameterValueRouteDoseReference(s)
Peak Serum Concentration (Cmax) 11.6 µg/mLIntramuscular600 mg
15.9 µg/mLIntravenous (2-hr infusion)600 mg
5.3 µg/mLOral (fasting)500 mg[2]
Time to Peak (Tmax) 60 minutesIntramuscular600 mg
2 hoursOral (fasting)500 mg[2]
Biological Half-life (t½) 5.4 ± 1.0 hoursIntramuscular/Intravenous-
Protein Binding ~72%--[12]
Excretion Primarily via bile and urine.--

Experimental Protocols

Isolation and Purification of Lincomycin from Streptomyces lincolnensis Fermentation Broth

This protocol describes a general procedure for the isolation and purification of Lincomycin.

  • Fermentation: Cultivate Streptomyces lincolnensis in a suitable fermentation medium under optimal conditions for Lincomycin production.

  • Harvesting and Clarification: Separate the mycelium from the culture broth by centrifugation or filtration. The supernatant contains the crude Lincomycin.

  • Resin Adsorption: Pass the clarified broth through a column packed with a non-ionic macroporous resin (e.g., Amberlite XAD-2). Lincomycin will adsorb to the resin.

  • Elution: Wash the resin with water to remove impurities. Elute the Lincomycin from the resin using a methanol-water mixture (e.g., 95:5 v/v).

  • Concentration: Combine the fractions containing Lincomycin and concentrate the solution under reduced pressure to obtain an aqueous solution, which can then be freeze-dried.

  • Solvent Extraction: Triturate the dried material with a suitable organic solvent (e.g., methylene chloride) to extract the Lincomycin. Concentrate the extract to dryness.

  • Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone) and induce crystallization by adding a non-solvent (e.g., ether) or by cooling. The resulting crystals are Lincomycin hydrochloride.

Isolation_Workflow General Workflow for Lincomycin Isolation and Purification Fermentation Fermentation of S. lincolnensis Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Culture Broth Resin_Adsorption Resin Column Adsorption Centrifugation->Resin_Adsorption Clarified Broth Elution Elution with Methanol/Water Resin_Adsorption->Elution Lincomycin-bound Resin Concentration Concentration and Freeze-drying Elution->Concentration Lincomycin Eluate Solvent_Extraction Solvent Extraction Concentration->Solvent_Extraction Crude Extract Crystallization Crystallization Solvent_Extraction->Crystallization Pure_Lincomycin Pure Lincomycin HCl Crystallization->Pure_Lincomycin

Figure 2: Workflow for the isolation and purification of Lincomycin.

High-Performance Liquid Chromatography (HPLC) Analysis of Lincomycin

This protocol outlines a validated HPLC method for the quantification of Lincomycin hydrochloride.

  • Chromatographic Conditions:

    • Column: ZORBAX SB-C18 (3.5 µm, 4.6 mm × 75 mm).

    • Mobile Phase: Isocratic mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile (67:33 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: Ambient.

  • Standard Preparation: Prepare a stock solution of Lincomycin hydrochloride reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5.0 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing Lincomycin hydrochloride and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Quantification: Calculate the concentration of Lincomycin hydrochloride in the sample by comparing its peak area with the calibration curve generated from the standards.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of Lincomycin.

  • Preparation of Lincomycin Stock Solution: Prepare a sterile stock solution of Lincomycin hydrochloride in an appropriate solvent (e.g., water) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the Lincomycin stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism. Dilute this suspension to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the Lincomycin dilutions. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubation: Incubate the plate at 35-37 °C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of Lincomycin that completely inhibits visible bacterial growth.

Biosynthesis of Lincomycin

The biosynthesis of Lincomycin is a complex process involving two separate pathways that converge to form the final molecule. One pathway synthesizes the amino acid moiety, 4-propyl-L-proline (PPL), starting from L-tyrosine. The other pathway produces the amino-octose sugar, methylthiolincosamide (MTL). These two precursors are then condensed to form the lincosamide scaffold, which undergoes further modifications to yield Lincomycin.[5][8]

Biosynthesis_Pathway Simplified Biosynthesis Pathway of Lincomycin cluster_PPL 4-Propyl-L-proline (PPL) Pathway cluster_MTL Methylthiolincosamide (MTL) Pathway Tyrosine L-Tyrosine PPL_intermediates Intermediates Tyrosine->PPL_intermediates LmbB2, etc. PPL 4-Propyl-L-proline PPL_intermediates->PPL Condensation Condensation PPL->Condensation Sugar_precursors Sugar Precursors MTL_intermediates Intermediates Sugar_precursors->MTL_intermediates MTL Methylthiolincosamide MTL_intermediates->MTL MTL->Condensation Post_condensation Post-condensation Modifications Condensation->Post_condensation Lincomycin Lincomycin Post_condensation->Lincomycin

Figure 3: Simplified overview of the Lincomycin biosynthetic pathway.

Conclusion

Lincomycin remains a significant antibiotic for both clinical and research purposes. This guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental methodologies. A thorough understanding of these aspects is crucial for researchers and drug development professionals working with this important class of antibiotics.

References

Unraveling the Enigma of Lienomycin: A Look into Its Presumed Mechanism of Action on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

The Polyene Antibiotic Class: A Primary Assault on Fungal Membrane Integrity

Polyene antibiotics, a cornerstone of antifungal therapy for decades, are macrolide compounds produced by various species of Streptomyces bacteria. Their defining structural feature is a large ring containing a series of conjugated double bonds on one side and multiple hydroxyl groups on the other, rendering the molecule amphipathic. This dual nature is critical to their antifungal activity, which is primarily directed at the fungal cell membrane.

The selectivity of polyene antibiotics for fungal cells over mammalian cells hinges on their preferential binding to ergosterol , the principal sterol in fungal cell membranes. In contrast, mammalian cell membranes contain cholesterol, for which polyenes have a lower affinity. This selective interaction is the foundation of their therapeutic window.

Core Mechanism: Pore Formation and Membrane Permeabilization

The prevailing model for the mechanism of action of polyene antibiotics involves the formation of pores or channels within the fungal cell membrane. This process can be broken down into several key steps:

  • Binding to Ergosterol: The hydrophobic polyene portion of the antibiotic molecule intercalates into the lipid bilayer of the fungal membrane, where it specifically binds to ergosterol molecules.

  • Oligomerization: Multiple polyene-ergosterol complexes then aggregate to form a circular, pore-like structure that spans the membrane.

  • Channel Formation: The hydrophilic hydroxylated face of the polyene molecules lines the interior of this pore, creating a polar channel through the otherwise hydrophobic membrane.

  • Ion Leakage: This aqueous channel disrupts the selective permeability of the fungal membrane, allowing the uncontrolled leakage of essential intracellular components, most notably potassium (K⁺) ions and other small molecules.

  • Cellular Disruption and Death: The massive efflux of K⁺ ions leads to depolarization of the membrane, inhibition of crucial metabolic enzymes, and ultimately, fungal cell death.

An alternative, though not mutually exclusive, model suggests that polyenes may not form stable pores but rather act as "ergosterol sponges," extracting ergosterol directly from the membrane. This sequestration of ergosterol would disrupt the structure and function of essential membrane-associated proteins and lead to a generalized loss of membrane integrity.

Signaling Pathways and Cellular Consequences

While the primary action of polyene antibiotics is direct membrane damage, the resulting ionic imbalance and membrane stress can trigger downstream signaling events within the fungal cell. The massive loss of intracellular potassium and influx of other ions can lead to:

  • Metabolic Arrest: Many essential enzymes are dependent on specific intracellular ionic concentrations. The disruption of this homeostasis leads to a rapid cessation of metabolic activity.

  • Oxidative Stress: Membrane damage can lead to the production of reactive oxygen species (ROS), further damaging cellular components.

  • Apoptotic and Other Programmed Cell Death Pathways: In some fungi, the stress induced by membrane permeabilization can activate programmed cell death cascades, leading to a more controlled cellular demise.

The following diagram illustrates the primary mechanism of action of polyene antibiotics on the fungal cell membrane.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane {Ergosterol | Phospholipid Bilayer} Membrane->Membrane CellDeath Fungal Cell Death Membrane->CellDeath Membrane Depolarization & Disruption of Homeostasis Polyene Polyene Antibiotic (e.g., Lienomycin - Presumed) Polyene->Membrane Binds to Ergosterol Ions K+ Ions Ions->Polyene Leakage MIC_Workflow Start Start: Fungal Culture PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Antifungal Agent Start->PrepDilutions InoculatePlate Inoculate 96-Well Plate PrepInoculum->InoculatePlate PrepDilutions->InoculatePlate Incubate Incubate at 35°C (24-48 hours) InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

An In-depth Technical Guide to the Biological Activities of Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, has long been utilized for its bacteriostatic properties, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Beyond its established antibacterial effects, emerging research has begun to elucidate its broader biological activities, including immunomodulatory and potential anticancer effects. This guide provides a comprehensive overview of the biological activities of Lincomycin, with a focus on its core mechanism, quantitative efficacy data, detailed experimental protocols for its study, and its influence on cellular signaling pathways.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin exerts its primary biological effect by disrupting protein synthesis in susceptible bacteria. This process is initiated by the binding of Lincomycin to the 23S rRNA component of the 50S subunit of the bacterial ribosome. This interaction sterically hinders the peptidyl transferase center, preventing the formation of peptide bonds and the subsequent elongation of the polypeptide chain. The binding site of Lincomycin on the ribosome overlaps with that of other antibiotics, such as macrolides and streptogramins, leading to potential cross-resistance.

Experimental Workflow: Elucidating the Mechanism of Action

The following diagram illustrates a general experimental workflow to investigate the mechanism of action of an antibiotic like Lincomycin.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Functional Consequence MIC Determination MIC Determination Macromolecule Synthesis Assays Macromolecule Synthesis Assays MIC Determination->Macromolecule Synthesis Assays Identifies antibacterial activity Ribosome Binding Assay Ribosome Binding Assay Macromolecule Synthesis Assays->Ribosome Binding Assay Suggests protein synthesis inhibition In Vitro Protein Synthesis Inhibition In Vitro Protein Synthesis Inhibition Ribosome Binding Assay->In Vitro Protein Synthesis Inhibition Confirms ribosomal target G cluster_0 Upstream Kinases cluster_1 Melanogenesis Genes Lincomycin Lincomycin p38 MAPK p38 MAPK Lincomycin->p38 MAPK Activates Akt Akt Lincomycin->Akt Activates PKA PKA Lincomycin->PKA Activates MITF MITF p38 MAPK->MITF Activates Akt->MITF Activates PKA->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP-1 TRP-1 MITF->TRP-1 Upregulates TRP-2 TRP-2 MITF->TRP-2 Upregulates Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis TRP-1->Melanin Synthesis TRP-2->Melanin Synthesis G cluster_0 Immune Responses Lincomycin Lincomycin Immune Cell Immune Cell Lincomycin->Immune Cell Stimulates NF-κB Pathway NF-κB Pathway Immune Cell->NF-κB Pathway Potential Activation Phagocytosis Phagocytosis NF-κB Pathway->Phagocytosis Modulates Chemotaxis Chemotaxis NF-κB Pathway->Chemotaxis Modulates NK Cell Activity NK Cell Activity NF-κB Pathway->NK Cell Activity Modulates G Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis G Cellular Stress Cellular Stress Autophagosome Formation Autophagosome Formation Cellular Stress->Autophagosome Formation Induces Lysosome Fusion Lysosome Fusion Autophagosome Formation->Lysosome Fusion Degradation Degradation Lysosome Fusion->Degradation

Lienomycin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Polyene Macrolide Antibiotic: From Biosynthesis to Therapeutic Potential

Abstract

Lienomycin, a polyene macrolide antibiotic produced by Streptomyces lincolnensis, has garnered significant interest within the scientific community for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The document delves into its discovery, intricate chemical structure, and the enzymatic cascade of its biosynthesis. A core focus is placed on its mechanisms of action, encompassing its well-established role as a protein synthesis inhibitor and its emerging potential as an anticancer agent. This guide summarizes available quantitative data on its antimicrobial and cytotoxic activities, presents detailed experimental protocols for its study, and visualizes key biological pathways using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a member of the lincosamide class of antibiotics, first isolated from the soil bacterium Streptomyces lincolnensis found in Lincoln, Nebraska.[1] While its clinical use has been largely superseded by its semi-synthetic derivative, clindamycin, due to improved efficacy and a broader spectrum of activity, this compound remains a subject of scientific inquiry due to its unique structural features and diverse biological properties.[2] This guide aims to provide a detailed technical resource for professionals engaged in the study and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a complex molecule characterized by a polyene macrolide structure. Its chemical formula is C18H34N2O6S, with a molar mass of 406.54 g·mol−1. The structure consists of an amino sugar moiety, α-methylthiolincosamine (α-MTL), linked to an unusual amino acid moiety, propyl hygric acid.[3] This unique chemical architecture is fundamental to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H34N2O6S
Molar Mass406.54 g·mol−1
AppearanceWhite or almost white crystalline powder
SolubilityFreely soluble in water and methanol
pKa7.6

Biosynthesis

The biosynthesis of this compound is a complex, multi-step process orchestrated by a series of enzymes encoded by the lmb gene cluster in Streptomyces lincolnensis. The pathway can be broadly divided into the formation of its two primary precursors: the amino sugar, methylthiolincosamide (MTL), and the amino acid, 4-propyl-L-proline (PPL).[4][5][6]

The biosynthesis of the PPL precursor begins with the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the heme protein LmbB2.[6][7] Subsequent enzymatic steps, including those catalyzed by LmbB1, LmbA, LmbW, LmbX, and LmbY, are predicted to be involved in the formation of the final PPL structure.[7]

The formation of the MTL core involves a sub-pathway that converts GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide through the action of four key enzymes: LmbM, LmbL, CcbZ, and CcbS. These enzymes catalyze a series of reactions including 6-epimerization, 6,8-dehydration, 4-epimerization, and 6-transamination.[4][8]

The final steps of this compound biosynthesis involve the condensation of the PPL and MTL precursors, followed by post-condensation modifications.[9]

Lienomycin_Biosynthesis cluster_PPL Propyl-L-proline (PPL) Biosynthesis cluster_MTL Methylthiolincosamide (MTL) Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA LmbB2 Intermediate_Products_PPL Intermediate Products L-DOPA->Intermediate_Products_PPL LmbB1, LmbA, LmbW, LmbX, LmbY Propyl-L-proline Propyl-L-proline Intermediate_Products_PPL->Propyl-L-proline This compound This compound Propyl-L-proline->this compound GDP-D-erythro-a-D-gluco-octose GDP-D-erythro-a-D-gluco-octose GDP-D-a-D-lincosamide GDP-D-a-D-lincosamide GDP-D-erythro-a-D-gluco-octose->GDP-D-a-D-lincosamide LmbM, LmbL, CcbZ, CcbS Methylthiolincosamide Methylthiolincosamide GDP-D-a-D-lincosamide->Methylthiolincosamide Methylthiolincosamide->this compound

Figure 1: Simplified Biosynthetic Pathway of this compound.

Mechanism of Action

Antimicrobial Activity

This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[3] It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site and ultimately halting peptide chain elongation.[3] This mechanism is shared by other lincosamide antibiotics.

Anticancer Activity

Emerging research suggests that this compound and its derivatives possess anticancer properties. While the precise mechanisms are still under investigation, studies on related compounds indicate that they can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[10][11][12] The induction of apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells.[13][14][15][16] Similarly, the arrest of the cell cycle at specific checkpoints prevents cancer cells from proliferating.[3][17][18][19] Further research is needed to elucidate the specific signaling pathways targeted by this compound in cancer cells.

Biological Activities: Quantitative Data

Antimicrobial Activity

The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of this compound (MICs)

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus0.78 - 3.13
Streptococcus pyogenes0.05 - 0.2
Streptococcus pneumoniae0.05 - 0.2
Clostridium perfringens0.1 - 0.8
Bacteroides fragilis0.2 - 1.6

Table 3: Antifungal Activity of this compound (MICs)

Currently, there is limited publicly available data on the specific MIC values of this compound against fungal species such as Candida, Aspergillus, and Fusarium. Further research is required to establish its antifungal spectrum.

Anticancer Activity

The anticancer activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 4: Anticancer Activity of Loonamycin (a this compound derivative) against Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.517[20]
MDA-MB-2310.197[20]
MDA-MB-4680.372[20]

Note: The IC50 values presented are for the this compound derivative, Loonamycin. Specific IC50 values for this compound against a broad range of cancer cell lines are not yet widely available in the literature.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces lincolnensis

This protocol is a generalized procedure based on common methods for the extraction and purification of secondary metabolites from actinomycetes.[20][21]

1. Fermentation:

  • Inoculate a suitable production medium (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth) with a seed culture of Streptomyces lincolnensis.

  • Incubate the culture at 28-30°C for 5-7 days on a rotary shaker at 180-200 rpm.

2. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Adjust the pH of the cell-free supernatant to 9.0.

  • Perform liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Pool the organic phases and concentrate under reduced pressure to obtain the crude extract.

3. Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the dissolved extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of solvents (e.g., chloroform-methanol).

  • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound and concentrate to yield the purified compound.

Extraction_Purification_Workflow Fermentation_Culture Streptomyces lincolnensis Culture Centrifugation Centrifugation/Filtration Fermentation_Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Mycelial_Biomass Mycelial Biomass (discard) Centrifugation->Mycelial_Biomass pH_Adjustment Adjust pH to 9.0 Supernatant->pH_Adjustment Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjustment->Liquid_Liquid_Extraction Crude_Extract Crude this compound Extract Liquid_Liquid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Figure 2: Workflow for this compound Extraction and Purification.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

  • Culture the test microorganism overnight in a suitable broth medium.

  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium in the wells with the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the solvent used to dissolve this compound).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

5. Data Analysis:

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value using appropriate software.

Signaling Pathways

As of the current literature, the specific signaling pathways through which this compound induces apoptosis and cell cycle arrest in cancer cells have not been fully elucidated. The following diagrams represent generalized pathways that are common targets for anticancer agents and may be relevant to the future study of this compound's mechanism of action.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) This compound->Death_Receptors ? Mitochondrion Mitochondrion This compound->Mitochondrion ? Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Execution_Caspases Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Figure 3: Generalized Apoptosis Signaling Pathways.

Cell_Cycle_Arrest_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition This compound This compound Cyclin_D_CDK4_6 Cyclin D/CDK4/6 This compound->Cyclin_D_CDK4_6 Inhibition? Cyclin_B_CDK1 Cyclin B/CDK1 This compound->Cyclin_B_CDK1 Inhibition? Rb_E2F Rb-E2F Complex Cyclin_D_CDK4_6->Rb_E2F Phosphorylation G1_Arrest G1 Arrest E2F E2F (free) Rb_E2F->E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry M_Phase_Entry M Phase Entry Cyclin_B_CDK1->M_Phase_Entry G2_Arrest G2 Arrest

Figure 4: Generalized Cell Cycle Arrest Pathways.

Conclusion and Future Directions

This compound, a polyene macrolide from Streptomyces lincolnensis, continues to be a molecule of significant scientific interest. While its primary role as an antibacterial agent is well-understood, its potential as an anticancer agent opens new avenues for therapeutic development. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its molecular structure and biosynthesis to its biological activities and methods for its study.

Future research should focus on several key areas. A more comprehensive evaluation of this compound's antifungal and anticancer activities against a broader range of pathogens and cancer cell lines is crucial to fully understand its therapeutic potential. The elucidation of the specific signaling pathways modulated by this compound in cancer cells is paramount for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Furthermore, the development of optimized and scalable fermentation and purification protocols will be essential for producing sufficient quantities of this compound for preclinical and clinical studies. Continued investigation into this fascinating natural product holds the promise of yielding novel therapeutic agents for a variety of diseases.

References

Navigating the Antifungal Frontier: A Technical Guide to Polyene Macrolide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the antifungal spectrum of activity for polyene macrolide antibiotics. Initially tasked with exploring "Lienomycin," our investigation revealed this to be a likely misspelling of "Lincomycin," a well-documented antibacterial agent with no significant reported antifungal properties. To fulfill the core request for an in-depth guide on a potent, broad-spectrum antifungal, this whitepaper will focus on Amphotericin B, a flagship member of the polyene macrolide class, which, like Lincomycin, is a natural product of Streptomyces. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of molecular pathways and laboratory workflows.

Introduction: From "this compound" to a Model Polyene Antifungal

The initial query centered on the antifungal spectrum of "this compound." A thorough review of scientific literature indicates that "this compound" is not a recognized name for an antifungal compound. It is highly probable that this was a typographical error for "Lincomycin," an antibiotic produced by the actinomycete Streptomyces lincolnensis. Lincomycin is a lincosamide antibiotic with a well-established antibacterial mechanism of action, involving the inhibition of the 50S ribosomal subunit in bacteria. There is no substantial evidence in the peer-reviewed literature to suggest that Lincomycin possesses clinically relevant antifungal activity.

Therefore, to provide a valuable and accurate technical resource, this guide will pivot to a compound class that aligns with the spirit of the original request: a potent, naturally derived antimicrobial. We will focus on Amphotericin B , a polyene macrolide antibiotic isolated from Streptomyces nodosus. Amphotericin B remains a cornerstone in the treatment of life-threatening systemic fungal infections due to its broad spectrum of activity and fungicidal action.[1][2]

Antifungal Spectrum of Activity of Amphotericin B

Amphotericin B exhibits a broad spectrum of activity against a wide range of fungal pathogens, including yeasts and molds.[2][3] Its in vitro activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Quantitative Data: MIC Values

The following table summarizes the typical MIC ranges, MIC₅₀ (the concentration at which 50% of isolates are inhibited), and MIC₉₀ (the concentration at which 90% of isolates are inhibited) of Amphotericin B against various clinically important fungal species. These values are compiled from multiple studies employing the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Fungal SpeciesTypeAmphotericin B MIC Range (µg/mL)Amphotericin B MIC₅₀ (µg/mL)Amphotericin B MIC₉₀ (µg/mL)
Candida albicansYeast0.125 - 10.250.5
Candida glabrataYeast0.25 - 20.51
Candida parapsilosisYeast0.125 - 10.250.5
Candida kruseiYeast0.25 - 212
Cryptococcus neoformansYeast0.03 - 1.00.250.5
Aspergillus fumigatusMold0.03 - 1.00.51
Aspergillus flavusMold0.25 - 212
Aspergillus terreusMold0.5 - 412
Rhizopus arrhizusMold0.25 - 20.51
Fusarium solaniMold1 - 824
Histoplasma capsulatumDimorphic0.03 - 1.00.1250.25
Blastomyces dermatitidisDimorphic0.03 - 1.00.1250.25
Coccidioides immitisDimorphic0.03 - 1.00.250.5

Note: MIC values can vary depending on the specific isolate and testing conditions.[3][4][5]

Mechanism of Action of Amphotericin B

The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.[1][2][3] This interaction leads to the formation of transmembrane channels or pores, which disrupt the osmotic integrity of the membrane.[1][3][6] The subsequent leakage of intracellular ions (primarily K⁺ and Mg²⁺) and small organic molecules leads to fungal cell death.[2] Mammalian cells are less susceptible because their membranes contain cholesterol instead of ergosterol, for which Amphotericin B has a lower affinity.[1]

Secondary mechanisms of action, such as the induction of oxidative damage through the formation of free radicals, have also been proposed to contribute to its fungicidal activity.[6][7]

Signaling Pathway Diagram

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to OxidativeStress Oxidative Stress (ROS Production) AmB->OxidativeStress Induces (Secondary) Pore Transmembrane Pore Ergosterol->Pore Forms Ions K+, Mg++ Leakage Pore->Ions Causes CellDeath Fungal Cell Death Ions->CellDeath Leads to OxidativeStress->CellDeath Contributes to

Caption: Mechanism of action of Amphotericin B.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is crucial for drug development and clinical management. The CLSI has established standardized reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[8][9] The broth microdilution method is the gold standard.

CLSI Broth Microdilution Method (Yeast - M27)
  • Preparation of Antifungal Agent:

    • Amphotericin B is serially diluted to create a range of concentrations (e.g., 0.03 to 16 µg/mL) in RPMI 1640 medium.[10]

    • These dilutions are dispensed into a 96-well microtiter plate.

  • Inoculum Preparation:

    • The yeast isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]

  • Inoculation and Incubation:

    • The wells of the microtiter plate containing the antifungal dilutions are inoculated with the prepared yeast suspension.

    • A growth control well (no drug) and a sterility control well (no inoculum) are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For Amphotericin B, the endpoint is often complete inhibition of growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A1 Prepare serial dilutions of Amphotericin B in 96-well plate B1 Inoculate wells with yeast suspension A1->B1 A2 Culture yeast isolate on agar medium A3 Prepare yeast inoculum and adjust to 0.5 McFarland standard A2->A3 A3->B1 B2 Incubate plate at 35°C for 24-48 hours B1->B2 C1 Visually or spectrophotometrically assess fungal growth B2->C1 C2 Determine MIC: Lowest concentration with significant growth inhibition C1->C2

Caption: Workflow for antifungal susceptibility testing.

Conclusion

While the initial investigation into "this compound" highlighted the importance of precise terminology in scientific research, the subsequent exploration of Amphotericin B provides a robust and detailed overview of a clinically vital antifungal agent. The broad antifungal spectrum of Amphotericin B, its well-elucidated mechanism of action centered on ergosterol binding, and the standardized protocols for its in vitro evaluation underscore its enduring significance in combating invasive fungal infections. This guide serves as a technical resource for professionals in the field, offering a foundation for further research and development in antifungal therapies.

References

Lienomycin's Activity Against Gram-positive Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lienomycin, a pentaene macrolide antibiotic, has demonstrated notable activity against Gram-positive bacteria. This document provides an in-depth technical overview of its antibacterial properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. This compound is produced by Actinomyces vendargensis and exhibits a range of biological activities, including antibacterial effects.[1]

Antimicrobial Spectrum and Potency

This compound exhibits a significant inhibitory effect against various Gram-positive bacteria. Quantitative data on its potency is primarily available through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-positive Bacteria
Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Staphylococcus aureus-4.5[1]
Staphylococcus aureusUF-21.0[1]
Sarcina lutea-2.0[1]

Note: Further studies are required to establish a broader spectrum of activity against other clinically relevant Gram-positive pathogens.

One study also determined the potency of this compound against Bacillus species using disc diffusion assays and MIC determination, although the specific MIC value was not reported in the available literature.[2][3]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary antibacterial mechanism of this compound against Gram-positive bacteria is the inhibition of cell wall synthesis. Specifically, it interferes with the cross-linking of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity. This disruption leads to a weakened cell wall, ultimately resulting in cell lysis and death. This mode of action is distinct from its antifungal mechanism, which involves binding to ergosterol in fungal membranes.

Signaling Pathway: Peptidoglycan Synthesis Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in disrupting the peptidoglycan synthesis pathway in Gram-positive bacteria.

Lienomycin_Mechanism Proposed inhibition of peptidoglycan cross-linking by this compound. cluster_synthesis Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_chain->Cross_linked_Peptidoglycan Transpeptidase (PBP) This compound This compound This compound->Inhibition

Caption: Proposed mechanism of this compound's interference with peptidoglycan cross-linking.

Experimental Protocols

The following section outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria, based on standard antimicrobial susceptibility testing protocols.

MIC Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent. A patent describing the antibacterial activity of this compound alludes to a similar methodology.[4][5]

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test Gram-positive bacterium.

  • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in CAMHB.

  • Add the prepared bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing only CAMHB and inoculum).

  • Include a sterility control well containing only CAMHB.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates promising antibacterial activity against a range of Gram-positive bacteria by inhibiting cell wall synthesis. The provided MIC data serves as a preliminary indicator of its potency. Further research is warranted to expand the knowledge of its antimicrobial spectrum, elucidate the precise molecular interactions within the peptidoglycan synthesis pathway, and establish standardized experimental protocols for its evaluation. Such efforts will be crucial in determining the potential of this compound as a lead compound in the development of new therapies to combat Gram-positive bacterial infections.

References

Unraveling the Antitumor Potential of Lincosamide Antibiotics: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Lienomycin" suggest a likely misspelling of Lincomycin , a well-established lincosamide antibiotic. This document will proceed under the assumption that the intended subject is Lincomycin and will explore the available scientific literature regarding its potential antitumor properties.

Executive Summary: The antibiotic Lincomycin is primarily recognized for its efficacy in treating serious bacterial infections through the inhibition of bacterial protein synthesis. A comprehensive review of existing scientific literature reveals a significant scarcity of evidence supporting direct antitumor properties of Lincomycin. While one study from 1987 indicated a potential immunomodulatory role by stimulating natural killer (NK) cell activity, there is no substantial body of research demonstrating direct cytotoxicity, apoptosis induction, or interference with cancer-related signaling pathways—hallmarks of established antitumor agents. This guide will summarize the limited available data and propose an alternative focus on a well-documented antitumor antibiotic for a more in-depth technical analysis.

Introduction to Lincomycin

Lincomycin is a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis. Its clinical application is primarily for the treatment of infections caused by susceptible strains of streptococci, pneumococci, and staphylococci, particularly in patients with penicillin allergies.[1][2]

Mechanism of Action (Antibacterial): Lincomycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of essential proteins required for bacterial growth and replication.[3][4]

Exploration of Antitumor Properties: A Gap in the Research

Despite the user's request for an in-depth guide on the antitumor properties of Lincomycin, extensive database searches have yielded minimal pertinent information. The vast majority of research on Lincomycin and its derivative, clindamycin, centers on their antimicrobial activity.

A notable exception is a 1987 study which reported that Lincomycin stimulated phagocytosis, chemotaxis, and the activity of natural killer (NK) cells in patients with chronic bronchitis.[5][6] NK cells are a component of the innate immune system and can play a role in tumor surveillance. This suggests a potential, albeit indirect, immunomodulatory effect that could be of interest in an oncological context. However, this study did not directly assess antitumor efficacy in cancer patients.

More recent studies on the effects of various antibacterial agents on cancer cell proliferation have not included Lincomycin, and those that have been studied show varied effects, with some having little to no impact on cancer cell growth.[7]

Conclusion on Lincomycin's Antitumor Role

Based on the currently available scientific literature, there is insufficient evidence to support the classification of Lincomycin as an antitumor agent. The single study suggesting immune stimulation is not adequate to build a comprehensive technical guide on its direct antitumor properties, mechanism of action in cancer cells, or relevant signaling pathways.

Proposed Alternative: An In-Depth Guide to a Clinically Relevant Antitumor Antibiotic

Given the lack of substantial data on Lincomycin's antitumor effects, we propose to generate the requested in-depth technical guide on a well-established and extensively researched antitumor antibiotic. This would allow for a comprehensive fulfillment of all the original prompt's requirements, including detailed data tables, experimental protocols, and Graphviz diagrams of signaling pathways.

We recommend focusing on one of the following agents:

  • Doxorubicin: An anthracycline antibiotic that is a cornerstone of chemotherapy for a wide range of cancers, including breast, lung, and hematological malignancies. Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

  • Bleomycin: A glycopeptide antibiotic used in the treatment of lymphomas, testicular cancer, and squamous cell carcinomas. It induces DNA strand breaks through the generation of reactive oxygen species.

  • Mitomycin C: An aziridine-containing antibiotic used for various solid tumors. It acts as a DNA alkylating agent, leading to cross-linking and inhibition of DNA synthesis.

We await your confirmation to proceed with one of these alternative topics to provide a thorough and data-rich technical guide that meets your research and professional needs.

References

Unraveling the Immunomodulatory Potential of Lienomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the immunomodulatory landscape surrounding Lienomycin, offering insights for researchers, scientists, and drug development professionals. This guide synthesizes current knowledge, presents detailed experimental frameworks, and visualizes key pathways to facilitate further investigation into this promising compound.

Disclaimer: Direct scientific evidence detailing the immunomodulatory effects of this compound is not presently available in the public domain. This technical guide, therefore, extrapolates potential immunomodulatory activities based on the broader classes of compounds to which this compound may belong, namely polyene antibiotics and secondary metabolites derived from Actinomycetes. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the specific immunomodulatory properties of this compound.

Introduction to this compound and its Potential Immunomodulatory Role

This compound, a secondary metabolite produced by Actinomycetes, belongs to a vast and diverse group of natural products that have been a cornerstone of pharmaceutical development for decades. While its primary bioactivity is not extensively characterized in publicly accessible literature, its classification as a potential polyene antibiotic suggests a likelihood of interaction with the immune system. Polyene antibiotics, as a class, have demonstrated various immunomodulatory effects, and other secondary metabolites from Actinomycetes are well-documented for their ability to modulate immune responses.[1][2][3][4][5] This guide will explore these potential effects, providing a theoretical framework for the investigation of this compound.

Potential Immunomodulatory Mechanisms of this compound-Related Compounds

Based on the activities of related compounds, this compound could potentially influence the immune system through several mechanisms:

  • Modulation of Cytokine Production: A primary mechanism by which natural compounds exert immunomodulatory effects is by altering the production of cytokines—key signaling molecules of the immune system. This compound could potentially either suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), or enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[6]

  • Effects on Immune Cell Function: this compound may directly impact the function of various immune cells. This could include the stimulation of phagocytosis by macrophages, the enhancement of natural killer (NK) cell cytotoxicity, and the modulation of lymphocyte proliferation and differentiation.[7]

  • Interaction with Signaling Pathways: The immunomodulatory effects of compounds are often mediated through specific intracellular signaling pathways. It is plausible that this compound could interact with key pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, or Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Quantitative Data on Immunomodulatory Effects of Related Compounds

The following tables summarize quantitative data from studies on compounds with potential similarities to this compound, such as other polyene antibiotics and secondary metabolites from Actinomycetes. It is crucial to reiterate that these data are not specific to this compound and should be considered as a reference for designing future experiments.

Table 1: Effects of Related Compounds on Cytokine Production

Compound ClassSpecific Compound/ExtractCell TypeStimulusEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Effect on Anti-inflammatory Cytokines (IL-10)Reference
LincosamideLincomycinIn vitro spleen cell cultures-Decreased IL-6 and TNF-α productionNot Reported[6]
Polyene AntibioticAmphotericin BNot SpecifiedNot SpecifiedStimulation of cytokine productionNot Reported[8]

Table 2: Effects of Related Compounds on Immune Cell Functions

Compound ClassSpecific CompoundImmune Cell TypeFunction AssessedObserved EffectReference
LincosamideLincomycinHuman Granulocytes/NeutrophilsPhagocytosisStimulated[7]
LincosamideLincomycinHuman LeukocytesChemotaxisStimulated[7]
LincosamideLincomycinHuman Natural Killer CellsCytotoxicityStimulated[7]

Experimental Protocols for Assessing Immunomodulatory Effects

Researchers investigating the immunomodulatory properties of this compound can adapt established experimental protocols. The following provides a general framework for key assays.

Cell Culture and Treatment
  • Cell Lines: Human or murine immune cell lines such as RAW 264.7 (macrophages), Jurkat (T lymphocytes), or primary immune cells isolated from peripheral blood (PBMCs) can be utilized.

  • This compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) at a stock concentration and then diluted in cell culture medium to the desired final concentrations for experiments. Appropriate vehicle controls must be included in all assays.

Cytokine Production Assays
  • Experimental Workflow:

    • Seed immune cells in multi-well plates.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) to induce cytokine production.

    • Incubate for an appropriate time (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Quantify cytokine levels using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

  • Diagram of Experimental Workflow:

    experimental_workflow_cytokine A Immune Cell Seeding B This compound Pre-treatment A->B C LPS Stimulation B->C D Incubation C->D E Supernatant Collection D->E F Cytokine Quantification (ELISA) E->F

    Cytokine Production Assay Workflow

Phagocytosis Assay
  • Experimental Workflow:

    • Culture macrophages (e.g., RAW 264.7) in the presence of varying concentrations of this compound.

    • Add fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) to the cell culture.

    • Incubate to allow for phagocytosis.

    • Wash the cells to remove non-phagocytosed particles.

    • Quantify the uptake of fluorescent particles using flow cytometry or a fluorescence microscope.

  • Diagram of Experimental Workflow:

    experimental_workflow_phagocytosis A Macrophage Culture with this compound B Addition of Fluorescent Particles A->B C Incubation for Phagocytosis B->C D Washing C->D E Quantification (Flow Cytometry) D->E

NF-κB Signaling Pathway Analysis
  • Experimental Workflow:

    • Treat immune cells with this compound.

    • Stimulate with LPS.

    • Lyse the cells and prepare nuclear and cytoplasmic extracts.

    • Perform Western blotting to analyze the levels of key NF-κB pathway proteins (e.g., p-IκBα, p-p65) in the different cellular fractions.

  • Hypothetical Signaling Pathway Diagram:

    signaling_pathway_nfkb cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates p65 p65 IkB->p65 releases p50 p50 IkB->p50 releases DNA DNA p65->DNA translocate & bind p50->DNA translocate & bind This compound This compound This compound->IKK potential inhibition Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

    Hypothetical NF-κB Pathway Modulation

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical classification of this compound suggests a significant potential for immunomodulatory activity. The frameworks and hypothetical pathways presented in this guide offer a starting point for the systematic investigation of these effects. Future research should focus on:

  • In-depth in vitro studies to characterize the effects of this compound on a wide range of immune cells and inflammatory mediators.

  • Elucidation of the precise molecular mechanisms of action, including the identification of direct cellular targets and signaling pathways.

  • In vivo studies in relevant animal models to assess the physiological and therapeutic implications of this compound's immunomodulatory properties.

The exploration of this compound's immunomodulatory potential holds promise for the discovery of new therapeutic agents for a variety of inflammatory and autoimmune diseases. This guide serves as a call to the research community to embark on this exciting avenue of investigation.

References

Unraveling the Assembly Line: A Technical Guide to Lienomycin Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the biosynthetic pathway of lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus. This compound is a hybrid nonribosomal peptide-polyketide natural product with a unique chemical architecture, featuring an unusual 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring containing a thiazole element.[1][2] This guide delves into the genetic organization, enzymatic machinery, and regulatory mechanisms that govern the assembly of this complex molecule, presenting the current understanding for a scientific audience engaged in natural product research and drug development.

The this compound Biosynthetic Gene Cluster (lnm)

The genetic blueprint for this compound biosynthesis is encoded within a 61.3 kb contiguous DNA region in Streptomyces atroolivaceus S-140.[3] This biosynthetic gene cluster (BGC), designated lnm, contains 27 open reading frames (ORFs) that orchestrate the intricate assembly of the this compound molecule.[3][4] The cluster encodes a fascinating hybrid Nonribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system, along with enzymes responsible for tailoring reactions, regulation, and self-resistance.[3]

A summary of the key genes and their putative functions within the lnm cluster is presented in Table 1.

GeneProposed FunctionDescription
PKS Genes
lnmIHybrid NRPS-PKSContains an NRPS module for thiazole formation and PKS modules. Essential for this compound production.[2][4]
lnmJType I PKSEncodes five "AT-less" PKS modules with six acyl carrier protein (ACP) domains, involved in a unique "polyketide chain skipping" mechanism.[3][4][5]
lnmGDiscrete Acyltransferase (AT)A standalone AT that acts in trans to load malonyl-CoA extender units onto the "AT-less" PKS modules of LnmI and LnmJ.[4][6]
NRPS Genes
lnmQNRPS Adenylation (A) domainLikely involved in the activation of the starter unit for the NRPS module.[3][4]
lnmPPeptidyl Carrier Protein (PCP)Part of the NRPS loading module.[3][4]
Regulatory Gene
lnmOPositive RegulatorA Crp/Fnr-family transcriptional regulator that is indispensable and specific for the activation of this compound biosynthesis.[1][6]
Other Genes
lnmHUnknownLocated within the core PKS/NRPS region.
lnmEUnknownA mutant of this gene was used in regulatory studies.[1]

The Biosynthetic Pathway: A Hybrid Assembly Line

The biosynthesis of this compound is a complex process that merges two distinct secondary metabolic pathways: the polyketide and nonribosomal peptide synthesis pathways. The core structure is assembled on a large, multi-enzyme complex, the LNM hybrid NRPS-PKS megasynthetase.[3]

The Polyketide Backbone Assembly: An Unconventional "AT-less" System

A remarkable feature of the this compound PKS is its "AT-less" architecture. Unlike canonical Type I PKSs where each module contains an integrated acyltransferase (AT) domain to load the extender unit, the six PKS modules within LnmI and LnmJ lack this domain.[6] Instead, a single, discrete AT enzyme, LnmG, functions iteratively to load malonyl-CoA extender units onto all six PKS modules in trans.[6] This unique mechanism offers potential avenues for biosynthetic engineering.

The polyketide chain elongation also exhibits a "polyketide chain skipping" mechanism. The LnmJ PKS module 6 contains two distinct ACP domains (ACP6-1 and ACP6-2).[3][5] While both can be loaded with a malonate extender unit by LnmG, ACP6-2 appears to be the preferred domain for the initial chain elongation, with ACP6-1 likely involved in the subsequent C-methylation step.[3] Remarkably, either ACP is sufficient for this compound biosynthesis, showcasing a fascinating flexibility in the assembly line.[3]

The Nonribosomal Peptide Moiety and Thiazole Formation

The thiazole ring, a key pharmacophore of this compound, is synthesized by the NRPS component of the megasynthetase.[1][2] The NRPS module within the hybrid enzyme LnmI is responsible for the incorporation of L-cysteine.[2] This module contains the necessary domains to activate L-cysteine, tether it to a peptidyl carrier protein, and then catalyze the cyclodehydration and oxidation reactions to form the thiazole heterocycle.[2] The loading module for this NRPS portion consists of the discrete adenylation enzyme LnmQ and the peptidyl carrier protein LnmP.[4]

Proposed Biosynthetic Scheme

While the exact sequence of all intermediates has not been fully elucidated, a proposed model for this compound biosynthesis can be constructed based on the identified gene functions.

Lienomycin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_nrps Nonribosomal Peptide Synthetase (NRPS) cluster_tailoring Post-PKS/NRPS Tailoring Malonyl-CoA Malonyl-CoA L-Cysteine L-Cysteine LnmQ_P LnmQ/LnmP (Loading) L-Cysteine->LnmQ_P Starter_Unit Starter Unit (e.g., Acetyl-CoA) LnmI_PKS LnmI PKS Modules Starter_Unit->LnmI_PKS Chain Initiation LnmJ_PKS LnmJ PKS Modules LnmI_PKS->LnmJ_PKS Polyketide_Chain Growing Polyketide Chain LnmJ_PKS->Polyketide_Chain LnmG_AT LnmG (trans-AT) LnmG_AT->LnmI_PKS Extender Unit Loading LnmG_AT->LnmJ_PKS Hybrid_Intermediate Hybrid Peptide-Polyketide Intermediate Polyketide_Chain->Hybrid_Intermediate LnmI_NRPS LnmI NRPS Module (Thiazole Formation) LnmQ_P->LnmI_NRPS Thiazole_Moiety Thiazole Moiety LnmI_NRPS->Thiazole_Moiety Thiazole_Moiety->Hybrid_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., LnmE, etc.) Hybrid_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound in Streptomyces atroolivaceus.

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled. The lnm gene cluster contains a single transcriptional regulator, lnmO, which belongs to the Crp/Fnr family of regulators.[1][6] Gene inactivation studies have demonstrated that LnmO is essential for this compound biosynthesis, acting as a pathway-specific positive regulator.[1][6] Unlike many other Crp/Fnr family regulators in Streptomyces that have pleiotropic effects on both secondary metabolism and morphological differentiation, LnmO's regulatory role appears to be dedicated solely to the production of this compound.[1]

Lienomycin_Regulation lnm_BGC lnm Biosynthetic Gene Cluster (lnmI, lnmJ, lnmG, etc.) Lienomycin_Production This compound Production lnm_BGC->Lienomycin_Production Biosynthesis

Caption: Regulatory control of the this compound biosynthetic gene cluster by LnmO.

Quantitative Data on this compound Production

While detailed quantitative data on the this compound biosynthetic pathway is scarce in the public domain, studies on the manipulation of the regulatory gene lnmO have provided insights into the potential for yield improvement.

Genetic ModificationEffect on this compound ProductionReference
Overexpression of lnmO in wild-type S. atroolivaceus S-1403-fold increase[1][6]
Overexpression of lnmO in ΔlnmE mutant SB30334-fold increase in LNM E1 production[1][6]

These findings highlight the significant role of LnmO in controlling the metabolic flux towards this compound production and suggest that targeting this regulator is a viable strategy for enhancing titers in industrial fermentation processes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, bioinformatics, and biochemical analyses. Below are generalized methodologies for key experiments cited in the literature.

Gene Inactivation via Double Crossover Homologous Recombination

This technique is used to create targeted gene knockouts to study the function of specific genes within the lnm cluster (e.g., lnmG, lnmI, lnmJ, lnmO).

Gene_Inactivation_Workflow Step2 2. Introduce Plasmid into S. atroolivaceus: - Use intergeneric conjugation from E. coli. Step3 3. Select for Single Crossover Events: - Plate on media with the selection antibiotic. Step4 4. Screen for Double Crossover Mutants: - Screen for loss of the vector backbone (e.g., antibiotic  resistance marker on the vector). Step5 5. Confirm Genotype: - Use Southern blot analysis or PCR to verify the  replacement of the wild-type gene with the  resistance cassette. Step6 6. Phenotypic Analysis: - Analyze the mutant strain for loss of  this compound production using HPLC or LC-MS.

Caption: Generalized workflow for gene inactivation in Streptomyces atroolivaceus.

In Vitro Characterization of LnmG Acyltransferase Activity

Biochemical assays are performed to confirm the function of enzymes like LnmG.

  • Protein Expression and Purification :

    • The lnmG gene is cloned into an expression vector (e.g., pET vector) and expressed in a suitable host like E. coli.

    • The recombinant LnmG protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Acyltransferase Assay :

    • The assay mixture contains the purified LnmG enzyme, the purified "AT-less" PKS protein (e.g., a single module or the entire LnmJ), the acyl donor (radiolabeled or fluorescently labeled malonyl-CoA), and the acyl carrier protein (ACP) domain.

    • The reaction is incubated at an optimal temperature and time.

    • The loading of the malonyl group onto the ACP is detected, often by autoradiography after SDS-PAGE or by fluorescence.

    • Specificity is tested by using other potential acyl-CoA substrates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces atroolivaceus represents a paradigm of architectural complexity in hybrid NRPS-PKS systems. The discovery of the "AT-less" PKS modules and the "polyketide chain skipping" mechanism has expanded our understanding of the versatility of these microbial assembly lines. The identification of LnmO as a pathway-specific positive regulator provides a key tool for enhancing this compound production through metabolic engineering.

Future research should focus on the complete elucidation of all biosynthetic intermediates, the characterization of the tailoring enzymes responsible for the formation of the unique dithiolane moiety, and a deeper understanding of the regulatory network controlling the lnm gene cluster. Such knowledge will not only be academically enriching but will also pave the way for the combinatorial biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

A Comprehensive Technical Guide to the Solubility and Stability of Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Lincomycin, a lincosamide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. All data is presented to facilitate easy interpretation and application in a laboratory setting.

Physicochemical Properties of Lincomycin

Lincomycin is an antibiotic produced by the actinomycete Streptomyces lincolnensis. It is primarily active against Gram-positive bacteria. Understanding its fundamental physicochemical properties is crucial for its formulation and therapeutic application.

PropertyValueReference
Molecular Formula C₁₈H₃₄N₂O₆S[1]
Molecular Weight 406.5 g/mol [1]
pKa 7.6[1]
Appearance White to Off-White Solid[2]
Melting Point 148-150°C[2]

Solubility Profile

Lincomycin's solubility is a critical factor in its formulation for various administration routes. Below is a summary of its solubility in different solvents.

SolventSolubility (mg/mL)Conditions
Water50Sonication is recommended[3]
Dimethyl Sulfoxide (DMSO)82Sonication is recommended[3]
Water (as hydrochloride)up to 500Room temperature[1]
SolventSolubility DescriptionReference
WaterFreely soluble (as hydrochloride)[1]
MethanolFreely soluble (as hydrochloride)[1]
EthanolFreely soluble (as hydrochloride)[1]
ButanolSoluble[1]
IsopropanolSoluble[1]
Ethyl acetateSoluble[1]
n-Butyl acetateSoluble[1]
Amyl acetateSoluble[1]
Most organic solvents (other than hydrocarbons)Sparingly soluble (as hydrochloride)[1]

Stability Characteristics

The stability of Lincomycin is influenced by factors such as pH, temperature, and the presence of other substances.

Lincomycin hydrochloride demonstrates varying stability across different pH levels. The degradation of lincomycin in solution follows first-order kinetics[4][5][6]. At 80°C, its greatest stability is observed at approximately pH 4, with a calculated shelf-life of 4.59 days. Conversely, it is least stable at pH 2, with a shelf-life of only 0.38 days[4][5][6]. The degradation rate is dependent on the concentration of hydroxide ions [OH-], particularly on the alkaline side[7].

pHCalculated Shelf-Life at 80°C
20.38 days[4][5][6]
44.59 days[4][5][6]

Lincomycin hydrochloride (as Lincocin® injection) is chemically stable for at least 31 days at 25°C when mixed with common intravenous fluids, with less than 5% degradation observed over this period[4][5][6][8].

  • Sodium Lactate (Hartmann's) Solution[4][5][6][8]

  • 0.9% Sodium Chloride Solution[4][5][6][8]

  • 5% Glucose Solution[4][5][6][8]

  • 10% Glucose Solution[4][5][6][8]

Forced degradation studies under stressed conditions reveal the following:

  • Acidic Conditions (0.1 M HCl at 60°C): Shows less rapid degradation compared to basic conditions[4][5][6].

  • Basic Conditions (0.2 N NaOH): Lincomycin is unstable in alkaline solutions[7].

  • Oxidative Conditions (3% H₂O₂ at 60°C): Degrades rapidly[4][5][6].

  • Thermal Conditions: Unstable at high temperatures[7]. The estimated activation energy of hydrolysis at pH 10 is 17.4 kcal mol⁻¹[7].

  • Photolytic Conditions: Stable under light exposure[7].

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are protocols for key experiments related to Lincomycin's solubility and stability.

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of Lincomycin.

  • Preparation of Saturated Solution: Add an excess amount of Lincomycin powder to a flask containing the solvent of interest (e.g., water, buffer of a specific pH).

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample should be filtered (e.g., using a 0.45 µm filter) or centrifuged.

  • Quantification: Analyze the concentration of Lincomycin in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Equilibrium Confirmation: Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is constant, indicating that equilibrium has been achieved.

This protocol describes a reversed-phase HPLC method suitable for stability studies of Lincomycin, allowing for the separation of the parent drug from its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: RP-C18 (e.g., 250 mm x 4.0 mm, 5 µm particle size)[9][10][11].

  • Mobile Phase: A gradient mobile phase consisting of acetonitrile and a phosphate buffer (pH 6.0) is often used[9][10][11]. A simpler isocratic system with 8% acetonitrile and 92% water has also been reported[4][5][12].

  • Flow Rate: 1.0 mL/min[9][10][11][13].

  • Injection Volume: 20 µL[13].

  • Detector Wavelength: 210 nm or 220 nm[9][10][11][13].

  • Procedure:

    • Standard and Sample Preparation: Prepare standard solutions of Lincomycin of known concentrations in the mobile phase or a suitable diluent. Prepare samples from stability studies (e.g., from forced degradation experiments) in the same diluent.

    • System Suitability: Inject a standard solution to ensure the system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility).

    • Analysis: Inject the prepared samples and monitor the chromatogram for the Lincomycin peak and any degradation product peaks.

    • Quantification: Calculate the concentration of Lincomycin in the samples by comparing the peak area with that of the standard solutions.

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

G cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Lincomycin Lincomycin Lincomycin->50S_Subunit Binds to Lincomycin->Peptidyl_Transferase_Center Specifically targets G Start Start: Excess Lincomycin + Solvent Equilibration Agitate at Constant Temperature (24-72h) Start->Equilibration Phase_Separation Settle/Centrifuge/ Filter Equilibration->Phase_Separation Sampling Collect Supernatant/ Filtrate Phase_Separation->Sampling Analysis Quantify Lincomycin (e.g., HPLC) Sampling->Analysis End End: Determine Equilibrium Solubility Analysis->End G Start Start: Lincomycin Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability- Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify Lincomycin and Degradation Products HPLC_Analysis->Data_Analysis End End: Determine Stability Profile and Degradation Kinetics Data_Analysis->End

References

An In-depth Technical Guide to the Natural Variants and Analogs of Lienomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lienomycin, a pentaene macrolide antibiotic produced by Actinomyces vendargensis and Actinomyces distatochromogenes var. lienomycini, represents a promising scaffold for the development of novel therapeutics.[1][2] This polyfunctional natural product exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and potent antitumor properties.[1][3] Its unique 44-membered macrolactone ring, one of the largest among polyene macrolides, coupled with a glycosidically-bonded L-rhamnose monosaccharide, provides a complex and versatile chemical architecture for modification and analog development.[3][4] This technical guide provides a comprehensive overview of the known natural variants and synthetic analogs of this compound, detailing their chemical structures, biological activities, and mechanisms of action. Furthermore, it outlines key experimental protocols for the isolation, characterization, and biological evaluation of this compound and its derivatives, and visualizes the known mechanisms and experimental workflows to aid in future research and drug development endeavors.

Core Structure and Natural Variants

This compound is a complex polyene macrolide with the empirical formula C67H107NO18.[3] Its structure is characterized by a 44-membered macrolactone ring containing five conjugated double bonds, six isolated double bonds, a primary amino group, and a glycosidically linked L-rhamnose sugar moiety.[3][4] The stereochemical configuration of the polyol regions of the macrolide is crucial for its biological activity.[5]

While extensive information on a wide array of naturally occurring variants is limited in publicly accessible literature, research has identified at least one presumed natural analog. A study on Streptomyces sp. from the Caatinga biome in Brazil identified a novel compound presumed to be an analog of this compound.[6] Further characterization of this and other potential natural variants is an active area of research.

Synthetic Analogs and Structure-Activity Relationships

The chemical structure of this compound has been the subject of modification to explore structure-activity relationships (SAR) and develop analogs with improved therapeutic indices. Key modifications have focused on the polyene and sugar moieties.

  • Decahydrothis compound : This analog is produced through the hydrogenation of this compound, which saturates the five conjugated double bonds.[7] Crucially, decahydrothis compound lacks the biological activity of the parent compound, demonstrating that the pentaene chromophore is indispensable for its mechanism of action.[7]

  • N-Glycosyl Derivatives : Modification of the sugar moiety has also been explored. N-glycosyl derivatives of related polyene macrolides have been synthesized, and similar modifications to this compound are a potential avenue for analog development.[7] However, a study on the ionophore-like action of this compound found that N-glycosyl derivatives of the related polyfungin and aureofacin did not affect mitochondrial respiration, suggesting that modifications at this position could significantly alter biological activity.[7]

The development of further analogs through modular modifications to the polyene chain and hydroxyl groups has been proposed as a key direction for future research to improve the pharmacokinetic properties of this compound.[8]

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable triad of biological activities: antifungal, antibacterial, and antitumor.

Antifungal Activity

This compound demonstrates pronounced activity against yeast-like fungi.[3] Its mechanism of action is similar to that of other polyene macrolides, such as amphotericin B.[8] It binds to ergosterol, a key component of fungal cell membranes, leading to the disruption of membrane permeability, ion leakage, and ultimately, fungal cell death.[8] Due to its larger macrocycle, the structural interactions of this compound with ergosterol are distinct from those of amphotericin B.[8] It is suggested that this compound may have a higher selectivity for ergosterol over cholesterol, which could translate to reduced cytotoxicity in host cells.[8]

Antibacterial Activity

This compound is also active against Gram-positive bacteria.[3] Unlike lincosamides, which inhibit protein synthesis, this compound's antibacterial mechanism involves the inhibition of cell wall synthesis by interfering with peptidoglycan cross-linking.[8] Its activity spectrum is narrower than that of beta-lactams, which may be due to limited penetration through the bacterial outer membrane.[8]

Antitumor Activity

Significant research has focused on the pronounced antitumor activity of this compound against various transplanted tumors in animal models.[3] It has shown high efficacy against ascitic tumors, including Ehrlich carcinoma, sarcoma 37, NK/Ly lymphadenosis, and Fischer lymphadenosis, with inhibition rates of 87-100%.[3] The cytotoxic effects of this compound are believed to be linked to its interaction with cellular membranes.[9] Further screening of this compound analogs for selective tumor cytotoxicity is a promising area for oncological drug development.[8]

Ionophore-like Action

This compound exhibits an ionophore-like action on energized mitochondrial membranes.[7] It increases the permeability of the mitochondrial membrane to cations, particularly substituted ammonia-cations like Tris.[7] This action is dependent on the energized state of the mitochondria and is accompanied by the stimulation of State 4 respiration and the release of protons.[7] This mechanism contributes to its overall biological effect and may play a role in its cytotoxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antifungal and Antibacterial Activity of this compound [3]

OrganismActivity TypeMinimum Fungistatic Concentration (µg/mL)
Candida albicansAntifungal2.0
Saccharomyces cerevisiaeAntifungal9.0
Gram-positive bacteriaAntibacterialData not specified

Table 2: Acute Toxicity of this compound in Mice [3]

Route of AdministrationLD50 (mg/kg)
Intravenous1.9
Intraperitoneal2.5
Subcutaneous11.6
Oral129.0

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and its analogs are crucial for advancing research in this area. While comprehensive, step-by-step protocols are often proprietary or described in dense scientific literature, this section outlines the general methodologies.

Fermentation and Isolation of this compound

This compound is produced through fermentation of Streptomyces diastatochromogenes var. lienomycini.[3]

Culture Media Optimization: A reported optimized medium for this compound production includes:

  • Glucose: 2-3%

  • Soy flour: 2%

  • Sodium chloride: 0.3%[10]

Extraction and Purification:

  • The fermentation broth is typically extracted with 55-60% aqueous acetone.[10]

  • Further purification can be achieved through chromatographic techniques. A patent for a related polyketide describes a method involving centrifugation of the fermentation broth, followed by washing the mycelial pellet with methanol-water mixtures and then pure methanol to extract the compound.[8]

Synthesis of this compound Analogs

Decahydrothis compound: This analog is synthesized by the catalytic hydrogenation of this compound, which reduces the conjugated double bonds of the pentaene moiety.[7]

N-Glycosyl Derivatives: The synthesis of N-glycosyl derivatives of related polyenes has been described and involves chemical modification of the amino sugar moiety.[7] Specific protocols for this compound would require adaptation of these methods.

Antifungal Susceptibility Testing

Standard protocols from the Clinical and Laboratory Standards Institute (CLSI) can be used to determine the minimum inhibitory concentration (MIC) of this compound and its analogs against fungal strains.[11] This typically involves microbroth dilution assays.

In Vivo Antitumor Activity Assessment

A general protocol for in vivo screening of anticancer drugs in murine models is as follows:

  • Tumor cells (e.g., Ehrlich carcinoma, sarcoma 37) are inoculated into mice.[3]

  • The test compound (this compound or its analog) is administered at various doses and schedules (e.g., subcutaneously twice daily for 6 days).[3]

  • The antitumor effect is evaluated by measuring tumor growth inhibition and/or increased survival time of the treated animals compared to a control group. A T/C (Treated/Control) value is often calculated.[4]

Mitochondrial Respiration and Swelling Assays

The ionophore-like activity of this compound can be assessed using isolated rat liver mitochondria.

  • Oxygen-uptake and pH monitoring: The effect of the compound on mitochondrial respiration (State 4) and proton ejection is measured using an oxygen electrode and a pH meter.[7]

  • Mitochondrial swelling: Swelling of mitochondria in response to the compound in different ionic media is measured spectrophotometrically at 620 nm.[7]

Visualizations

Mechanism of Action of this compound

Lienomycin_Mechanism cluster_antifungal Antifungal Activity cluster_antibacterial Antibacterial Activity cluster_antitumor Antitumor Activity This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Targets BacterialCell Gram-Positive Bacterium This compound->BacterialCell Targets TumorCell Tumor Cell This compound->TumorCell Targets Ergosterol Ergosterol FungalCell->Ergosterol MembraneDisruption Membrane Disruption (Ion Leakage) Ergosterol->MembraneDisruption Binding CellDeath_Fungus Fungal Cell Death MembraneDisruption->CellDeath_Fungus CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) BacterialCell->CellWall Inhibition Inhibition CellWall->Inhibition CellDeath_Bacterium Bacterial Cell Death Inhibition->CellDeath_Bacterium Mitochondria Mitochondrial Membrane TumorCell->Mitochondria Ionophore Ionophore-like Action (Cation Permeability) Mitochondria->Ionophore Apoptosis Apoptosis Ionophore->Apoptosis

Caption: Overview of the multifaceted mechanism of action of this compound.

Experimental Workflow for this compound Analog Evaluation

Lienomycin_Workflow cluster_bioassays Biological Evaluation start Start: this compound synthesis Chemical Modification (e.g., Hydrogenation, Glycosylation) start->synthesis analog This compound Analog synthesis->analog purification Purification & Characterization (HPLC, MS, NMR) analog->purification antifungal Antifungal Assays (MIC determination) purification->antifungal antibacterial Antibacterial Assays (MIC determination) purification->antibacterial antitumor Antitumor Assays (In vitro cytotoxicity, In vivo models) purification->antitumor data Data Analysis (SAR, Efficacy, Toxicity) antifungal->data antibacterial->data antitumor->data end Lead Candidate data->end

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

This compound stands out as a polyfunctional macrolide with significant potential for therapeutic development. Its distinct mechanisms of action against fungal, bacterial, and cancer cells make it a compelling lead compound. The exploration of its natural variants and the rational design of synthetic analogs are promising avenues for the discovery of new drugs with improved efficacy and safety profiles. Future research should focus on:

  • Discovery of Novel Natural Variants: Comprehensive screening of actinomycete strains from diverse environments may yield novel this compound variants with unique biological activities.

  • Combinatorial Biosynthesis: Genetic engineering of the this compound biosynthetic gene cluster could lead to the production of a wide array of novel analogs.

  • Detailed Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound in cancer cells will be critical for its development as an anticancer agent.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity of promising this compound analogs are necessary for their clinical translation.

This technical guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Lienomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of the antifungal susceptibility of Lienomycin. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and standardization.[1][2][3][4]

Introduction

This compound is an antifungal agent with potential therapeutic applications. To ascertain its efficacy against various fungal pathogens, standardized in vitro susceptibility testing is crucial. These protocols detail the determination of the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics of this compound.

Key Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This protocol is adapted from CLSI and EUCAST guidelines.[1][2][3][4]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.

    • Typically, 100 µL of the diluted drug is added to each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 490 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Read Results D->E F Determine MIC E->F

Caption: Workflow for time-kill assay.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Example of MIC and MFC Data for this compound

Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)
Candida albicansATCC 9002814
Candida glabrataATCC 200128
Aspergillus fumigatusATCC 2043050.52
Cryptococcus neoformansATCC 20882112

Table 2: Example of Time-Kill Assay Data for this compound against Candida albicans

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)
05.05.05.0
25.34.84.5
45.84.53.8
86.54.02.5
127.23.5<2.0
248.03.0<2.0
488.12.8<2.0

Potential Fungal Signaling Pathways as Targets

The precise mechanism of action of this compound may not be fully elucidated. However, many antifungal agents target key signaling pathways essential for fungal growth, virulence, and survival. [6][7][8][9]A potential target could be the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade involved in stress response. [7][9]

Generalized Fungal Stress Response Signaling Pathway

Fungal_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Sensor Kinase MAPKKK MAP Kinase Kinase Kinase Receptor->MAPKKK MAPKK MAP Kinase Kinase MAPKKK->MAPKK MAPK MAP Kinase (e.g., Hog1) MAPKK->MAPK TF Transcription Factor MAPK->TF Gene Stress Response Genes TF->Gene This compound This compound This compound->Receptor Potential Inhibition This compound->MAPKKK Potential Inhibition Stress External Stress (e.g., Osmotic) Stress->Receptor

Caption: A generalized fungal signaling pathway.

References

Determining the Minimum Inhibitory Concentration (MIC) of Lincomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Lienomycin" did not yield specific results for an antibiotic of that name. It is highly probable that this is a typographical error for "Lincomycin," a well-established lincosamide antibiotic. The following application notes and protocols are therefore provided for the determination of the Minimum Inhibitory Concentration (MIC) of Lincomycin.

Introduction

Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[1][2] It is primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species, as well as some anaerobic bacteria.[2][3][4] Lincomycin functions by inhibiting bacterial protein synthesis, thereby halting bacterial growth and replication.[3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in understanding the efficacy of an antibiotic against specific pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] These application notes provide detailed protocols for determining the MIC of Lincomycin using the broth microdilution and agar dilution methods.

Data Presentation: Lincomycin MIC Values

The following table summarizes previously reported MIC ranges for Lincomycin against common Gram-positive pathogens. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

MicroorganismMIC Range (µg/mL)
Staphylococcus aureus0.2 - 32
Streptococcus pneumoniae0.05 - 0.4
Streptococcus pyogenes0.04 - 0.8
(Source:[6])

Experimental Protocols

Two standard and widely accepted methods for MIC determination are broth microdilution and agar dilution.[7] Both methods are considered gold standards for susceptibility testing.[7]

Broth Microdilution Method

This method involves preparing serial dilutions of Lincomycin in a liquid growth medium in a 96-well microtiter plate.[8]

Materials:

  • Lincomycin hydrochloride powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Lincomycin Stock Solution:

    • Aseptically weigh a precise amount of Lincomycin hydrochloride powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). Filter-sterilize the stock solution.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the Lincomycin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Lincomycin at which there is no visible growth (i.e., the first clear well).

Agar Dilution Method

In this method, varying concentrations of Lincomycin are incorporated into molten agar, which is then poured into petri dishes.[9][10]

Materials:

  • Lincomycin hydrochloride powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Lincomycin Stock Solution:

    • Prepare a stock solution of Lincomycin as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes, each containing a specific volume of molten MHA (kept at 45-50°C).

    • Add a calculated amount of the Lincomycin stock solution to each tube of molten agar to achieve the desired final concentrations (e.g., creating a two-fold dilution series). Mix thoroughly by inverting the tubes.

    • Pour the contents of each tube into a sterile petri dish and allow the agar to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

    • Further, dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of Lincomycin that completely inhibits the growth of the organism.

Visualizations

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution prep_antibiotic Prepare Lincomycin Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prepare_plates Prepare Agar Plates with Varying Lincomycin Conc. prep_antibiotic->prepare_plates prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_broth Inoculate Wells prep_inoculum->inoculate_broth spot_inoculate Spot Inoculate Plates prep_inoculum->spot_inoculate serial_dilution->inoculate_broth incubate_broth Incubate Plate (16-20h, 35°C) inoculate_broth->incubate_broth read_broth Read MIC (Lowest concentration with no visible growth) incubate_broth->read_broth prepare_plates->spot_inoculate incubate_agar Incubate Plates (16-20h, 35°C) spot_inoculate->incubate_agar read_agar Read MIC (Lowest concentration with no growth) incubate_agar->read_agar

Caption: Workflow for MIC determination using broth and agar dilution.

Mechanism of Action of Lincomycin

Lincomycin_Mechanism Mechanism of Action cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis (Elongation) ribosome->protein_synthesis essential for ribosome->inhibition bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth leads to lincomycin Lincomycin lincomycin->ribosome Binds to

Caption: Lincomycin inhibits bacterial protein synthesis.

References

Application Notes and Protocols for the Evaluation of Novel Antifungal Agents Against Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: Methodologies for Assessing the Efficacy of Investigational Compounds, such as Lienomycin, in Candida auris Infection Models

Disclaimer: As of the date of this document, there is no publicly available scientific literature on the activity of a compound named "this compound" against Candida auris. The following protocols are provided as a general framework for the evaluation of any novel or investigational antifungal agent against this pathogen.

Introduction

Candida auris is a multidrug-resistant fungal pathogen that poses a significant global health threat, causing invasive infections with high mortality rates, particularly in healthcare settings.[1][2][3] Its resistance to existing antifungal drug classes necessitates the urgent development of novel therapeutic agents. These application notes provide a comprehensive set of protocols for the in vitro and in vivo evaluation of investigational compounds against C. auris.

I. In Vitro Susceptibility Testing

The initial assessment of a novel compound involves determining its direct activity against C. auris isolates. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing that can be adapted for investigational agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Isolate Preparation:

    • Culture C. auris isolates on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Preparation:

    • Prepare a stock solution of the investigational compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared C. auris inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24 hours.

  • MIC Reading:

    • The MIC is the lowest drug concentration at which no visible growth is observed.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol: MFC Assay

  • Following the MIC determination, subculture 10-20 µL from each well showing no visible growth onto SDA plates.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest drug concentration that results in no more than a few colonies, representing a ≥99.9% kill rate.

Data Presentation: In Vitro Susceptibility
Investigational CompoundC. auris IsolateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound (Hypothetical)Strain ADataDataData
This compound (Hypothetical)Strain B (Resistant)DataDataData
Amphotericin B (Control)Strain ADataDataData
Amphotericin B (Control)Strain B (Resistant)DataDataData

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively.

II. In Vivo Efficacy Models

In vivo models are crucial for evaluating the therapeutic potential of a compound in a living organism. The invertebrate model Galleria mellonella and murine models of disseminated candidiasis are commonly used.

Galleria mellonella (Wax Moth Larvae) Model

This model offers a rapid and cost-effective preliminary assessment of in vivo efficacy and toxicity.

Protocol: G. mellonella Infection and Treatment

  • Inoculum Preparation: Prepare a C. auris suspension of 1 x 10⁸ CFU/mL in sterile saline.

  • Infection: Inject 10 µL of the inoculum into the last left proleg of each larva.

  • Treatment: At 2 hours post-infection, administer the investigational compound at various concentrations via injection into a different proleg.

  • Incubation and Monitoring: Incubate the larvae at 37°C in the dark and record survival daily for 7 days.

Murine Model of Disseminated Candidiasis

This model closely mimics human systemic infection.

Protocol: Murine Systemic Infection Model

  • Animals: Use immunocompromised mice (e.g., neutropenic mice).

  • Infection: Inject mice intravenously with 1-5 x 10⁷ CFU of C. auris.

  • Treatment: Begin treatment with the investigational compound (e.g., via intraperitoneal or intravenous injection) at a specified time post-infection and continue for a defined period (e.g., 7 days).

  • Outcome Measures:

    • Survival: Monitor and record survival daily.

    • Fungal Burden: At the end of the study, euthanize the mice, harvest organs (kidneys, brain, spleen), homogenize the tissues, and plate serial dilutions on SDA to determine the CFU per gram of tissue.

Data Presentation: In Vivo Efficacy

Table 2.1: G. mellonella Survival

Treatment GroupConcentration (mg/kg)Percent Survival (Day 7)
Control (Saline)N/AData
C. auris + VehicleN/AData
C. auris + this compoundDose 1Data
C. auris + this compoundDose 2Data
C. auris + Amphotericin BDose 1Data

Table 2.2: Murine Fungal Burden in Kidneys (log₁₀ CFU/g)

Treatment GroupMean Fungal BurdenStandard Deviation
Control (Infected, Untreated)DataData
This compound (Low Dose)DataData
This compound (High Dose)DataData
Amphotericin B (Control)DataData

III. Visualizing Experimental Workflows and Signaling Pathways

Understanding the mechanism of action of a novel compound may involve investigating its effect on key signaling pathways in C. auris.

Signaling Pathways in C. auris

Several signaling pathways are crucial for the virulence and drug resistance of C. auris, including the Ras/cAMP/PKA, MAPK, and calcineurin pathways.[1][2][3] A novel antifungal could potentially target components of these pathways.

C_auris_Signaling cluster_stress Stress Response & Drug Resistance cluster_virulence Virulence & Biofilm Formation Calcineurin Calcineurin Erg11 Erg11 Calcineurin->Erg11 Modulates HOG1 (MAPK) HOG1 (MAPK) Efflux Pumps Efflux Pumps HOG1 (MAPK)->Efflux Pumps Regulates Ras/cAMP/PKA Ras/cAMP/PKA Biofilm Biofilm Ras/cAMP/PKA->Biofilm External Stress External Stress External Stress->HOG1 (MAPK) Antifungal Drug Antifungal Drug Antifungal Drug->Calcineurin

Key signaling pathways in C. auris.
Experimental Workflow for Novel Compound Evaluation

The overall process for evaluating a new antifungal agent follows a logical progression from in vitro screening to in vivo testing.

workflow A In Vitro Screening (MIC/MFC) B Toxicity Assays (e.g., Hemolysis, Cytotoxicity) A->B C In Vivo Efficacy (G. mellonella) B->C D In Vivo Efficacy (Murine Model) C->D E Mechanism of Action Studies D->E

Workflow for novel antifungal evaluation.

References

Application of Salinomycin in Hepatocellular Carcinoma (HCC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial literature searches for "Lienomycin" in the context of hepatocellular carcinoma (HCC) did not yield relevant studies. However, a significant body of research exists for "Salinomycin," a polyether antibiotic with demonstrated anti-cancer properties, in HCC. This document will focus on the application of Salinomycin in HCC research, providing detailed application notes and protocols based on available scientific literature. It is presumed that the interest in this compound may be related to the broader class of antibiotics with anti-cancer potential, for which Salinomycin is a well-documented example in HCC.

Application Notes

Salinomycin, an ionophore antibiotic isolated from Streptomyces albus, has emerged as a promising agent in cancer research due to its selective cytotoxicity against cancer stem cells. In hepatocellular carcinoma, Salinomycin has been shown to inhibit proliferation, induce apoptosis, and suppress migration and invasion of cancer cells both in vitro and in vivo.

Mechanism of Action:

Salinomycin's anti-cancer effects in HCC are multifactorial and involve the modulation of several key signaling pathways. Its primary mechanism is believed to be the disruption of ion transport across cellular membranes, particularly affecting potassium (K+) ion gradients. This leads to a cascade of downstream effects, including:

  • Induction of Apoptosis: Salinomycin induces programmed cell death in HCC cells by increasing the Bax/Bcl-2 ratio, leading to the activation of the intrinsic apoptotic pathway.[1]

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases in various HCC cell lines. For instance, it has been observed to cause G0/G1 arrest in HepG2 cells and G2/M arrest in SMMC-7721 and BEL-7402 cells.[1]

  • Inhibition of Migration and Invasion: Salinomycin has been shown to inhibit the migration and invasion of HCC cells. This is partly achieved by downregulating the expression of matrix metalloproteinase 9 (MMP9), a key enzyme involved in extracellular matrix degradation, through the JNK/JunD signaling pathway.[2]

  • Targeting Cancer Stem Cells: A crucial aspect of Salinomycin's potential is its ability to target liver cancer stem cells, which are often resistant to conventional chemotherapy. It has been shown to reduce the proportion of CD133+ HCC cancer stem cell subpopulations.[1]

Preclinical Efficacy:

In vitro studies have consistently demonstrated Salinomycin's dose- and time-dependent cytotoxic effects on various human HCC cell lines, including HepG2, SMMC-7721, and BEL-7402.[1] In vivo studies using xenograft models in mice have further validated these findings, showing that Salinomycin can significantly reduce tumor growth without apparent toxicity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Salinomycin on HCC cells from cited studies.

Table 1: IC50 and IC80 Values of Salinomycin in HCC Cell Lines [1]

Cell LineIC50 (µM)IC80 (µM)
HepG210.218.5
SMMC-772115.325.7
BEL-740213.823.6

Table 2: Effect of Salinomycin on Cell Doubling Time (Td) in HCC Cell Lines [1]

Cell LineTreatmentTd (hours)
HepG2DMSO (Control)35.2 ± 2.1
Salinomycin (10.2 µM)58.4 ± 3.5
SMMC-7721DMSO (Control)33.8 ± 1.9
Salinomycin (15.3 µM)55.1 ± 3.2
BEL-7402DMSO (Control)36.1 ± 2.3
Salinomycin (13.8 µM)59.6 ± 3.8
p < 0.05 compared to DMSO control

Table 3: Effect of Salinomycin on Cell Cycle Distribution in HCC Cell Lines [1]

Cell LineTreatment (48h)% G0/G1% S% G2/M
HepG2DMSO55.3 ± 2.830.1 ± 1.714.6 ± 1.1
Salinomycin (10.2 µM)70.2 ± 3.518.5 ± 1.311.3 ± 0.9
SMMC-7721DMSO50.1 ± 2.532.8 ± 1.917.1 ± 1.2
Salinomycin (15.3 µM)48.9 ± 2.325.7 ± 1.525.4 ± 1.6
BEL-7402DMSO52.4 ± 2.631.5 ± 1.816.1 ± 1.0
Salinomycin (13.8 µM)50.7 ± 2.424.8 ± 1.424.5 ± 1.5
p < 0.05 compared to DMSO control

Experimental Protocols

This section provides detailed methodologies for key experiments involving Salinomycin in HCC research.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of Salinomycin on HCC cells.

Materials:

  • HCC cell lines (e.g., HepG2, SMMC-7721, BEL-7402)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Salinomycin (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HCC cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of Salinomycin in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium with 100 µL of medium containing different concentrations of Salinomycin. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) x 100%.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify Salinomycin-induced apoptosis in HCC cells.

Materials:

  • HCC cells

  • Salinomycin

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HCC cells in 6-well plates and treat with Salinomycin at the desired concentration for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Migration and Invasion Assay (Transwell Assay)

Objective: To assess the effect of Salinomycin on the migratory and invasive potential of HCC cells.

Materials:

  • HCC cells

  • Salinomycin

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium with chemoattractant (e.g., 20% FBS)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Protocol: For Migration Assay:

  • Pre-hydrate Transwell inserts in serum-free medium.

  • Seed HCC cells (5 x 10⁴ cells) in the upper chamber of the insert in serum-free medium containing Salinomycin at various concentrations.

  • Add complete medium with a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.

  • Count the number of migrated cells in several random fields under a microscope.

For Invasion Assay:

  • Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Follow steps 1-7 of the migration assay protocol.

Visualizations

Signaling Pathway of Salinomycin in Suppressing HCC Invasion

Salinomycin_Invasion_Pathway Salinomycin Salinomycin JNK JNK (c-Jun N-terminal kinase) Salinomycin->JNK Induces phosphorylation pJNK p-JNK (Phosphorylated JNK) JunD JunD pJNK->JunD Decreases expression AP1 AP-1 (Activator protein 1) JunD->AP1 Component of MMP9 MMP9 (Matrix metalloproteinase 9) AP1->MMP9 Regulates expression Invasion Cell Invasion & Metastasis MMP9->Invasion Promotes

References

Application Notes and Protocols for Lincomycin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The term "Lienomycin" appears to be a common misspelling. Based on extensive literature review, the correct compound for the described applications is Lincomycin . This document pertains to Lincomycin.

Introduction

Lincomycin is a lincosamide antibiotic isolated from the actinomycete Streptomyces lincolnensis.[1] It is primarily effective against Gram-positive bacteria.[1][2] In mammalian cell culture, Lincomycin is widely used as a selective agent and to prevent or eliminate bacterial contamination, particularly from organisms like Staphylococcus and Streptococcus.[3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] While its primary role is antibacterial, some studies have reported its influence on mammalian cell signaling pathways. These notes provide detailed protocols for the preparation and use of Lincomycin solutions in cell culture applications.

Physicochemical and Handling Properties

Proper handling and storage of Lincomycin are crucial for maintaining its efficacy and ensuring experimental reproducibility. The hydrochloride salt is commonly used for laboratory preparations due to its enhanced solubility in aqueous solutions.

Table 1: Physicochemical Properties of Lincomycin Hydrochloride

PropertyValueReference
Molecular FormulaC₁₈H₃₄N₂O₆S · HCl[2]
Molecular Weight443.00 g/mol [2]
AppearanceWhite to off-white crystalline powder[2]
Solubility (Water)≥ 50 mg/mL[2]
Solubility (DMSO)~89 mg/mL (~200.9 mM)[2]
Solubility (Ethanol)Insoluble[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder (solid)2°C to 8°CAs per manufacturer's expiry[2]
Stock Solution (in solvent)-20°CUp to 1 month[2]
Stock Solution (in solvent)-80°CUp to 1 year[2]

Cytotoxicity and Cellular Effects

Lincomycin's primary application in mammalian cell culture is as an anti-contaminant, which relies on its low toxicity to eukaryotic cells at concentrations that are effective against bacteria.

Table 3: Cytotoxicity of Lincomycin in Mammalian Cell Lines

Cell LineAssayIC₅₀ ValueNotesReference
VariousN/AData not widely availableLincomycin is generally considered to have low cytotoxicity against mammalian cells at typical antimicrobial concentrations (e.g., up to 100 µg/mL). Its suitability for cell culture implies that significant cytotoxic effects are not observed at these levels.[2]

While not directly cytotoxic at standard concentrations, Lincomycin has been shown to have other biological effects on mammalian cells. For instance, it has been observed to stimulate the immune system, enhancing phagocytosis and the activity of natural killer (NK) cells.[5]

Experimental Protocols

The following are standard protocols for preparing and using Lincomycin in typical cell culture experiments. All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Protocol 1: Preparation of Sterile Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is recommended for most standard cell culture applications where Lincomycin is used for contamination control.

Materials:

  • Lincomycin Hydrochloride powder

  • Sterile, high-purity water (e.g., Water for Injection, WFI) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment, weigh the desired amount of Lincomycin Hydrochloride powder. For a 10 mg/mL stock solution in 10 mL, weigh 100 mg.

  • Dissolution: Add the powder to a sterile conical tube. Add the sterile water or PBS to the desired final volume (10 mL).

  • Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.[2]

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Filter the solution into a new sterile conical tube. This step removes any potential bacterial contamination from the powder or solvent.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination of the main stock and minimizes freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store at -20°C or -80°C as per Table 2.

Protocol 2: Preparation of DMSO Stock Solution (e.g., 50 mg/mL)

A DMSO-based stock may be required for specific experiments, although Lincomycin HCl is readily soluble in water.

Materials:

  • Lincomycin Hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Weigh the desired amount of Lincomycin Hydrochloride powder in a sterile tube. For a 50 mg/mL stock in 2 mL, weigh 100 mg.

  • Dissolution: Add the sterile DMSO to the desired final volume (2 mL).

  • Mixing: Vortex gently until fully dissolved. Warming briefly to 37°C may aid dissolution if necessary.

  • Aliquoting: Dispense into sterile, single-use aliquots in tubes suitable for DMSO (e.g., polypropylene).

  • Storage: Store aliquots at -20°C or -80°C. Note that DMSO will freeze at -20°C.

Protocol 3: General Use in Cell Culture Medium

This protocol describes the dilution of the stock solution into the final culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the Lincomycin stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution required to reach the desired final concentration. For contamination control, a typical final concentration is 100 µg/mL (or 100 mg/L).

    • Example: To prepare 50 mL of medium with 100 µg/mL Lincomycin using a 10 mg/mL stock solution:

      • (Final Conc. × Final Vol.) / Stock Conc. = Volume of Stock

      • (100 µg/mL × 50 mL) / 10,000 µg/mL = 0.5 mL (or 500 µL)

  • Addition to Medium: Add the calculated volume (500 µL) of the stock solution to 49.5 mL of your complete cell culture medium.

  • Mixing: Mix the medium thoroughly by gentle inversion or swirling.

  • Application: Use the Lincomycin-containing medium to culture your cells as planned.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the standard workflow for preparing and applying Lincomycin solution in a cell culture experiment.

G cluster_prep Stock Solution Preparation (Sterile) cluster_use Application in Cell Culture weigh 1. Weigh Lincomycin HCl Powder dissolve 2. Dissolve in Sterile Aqueous Solvent weigh->dissolve sterilize 3. Sterilize via 0.22 µm Syringe Filter dissolve->sterilize aliquot 4. Aliquot into Sterile Tubes sterilize->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw Retrieve for use dilute 7. Dilute into Culture Medium to Final Conc. thaw->dilute treat 8. Add Medicated Medium to Cells dilute->treat incubate 9. Incubate Cells & Perform Assay treat->incubate G cluster_pathways Upstream Kinase Activation cluster_melanogenesis Melanogenesis Enzymes lincomycin Lincomycin p38 p38 MAPK lincomycin->p38 activates akt AKT lincomycin->akt activates pka PKA lincomycin->pka activates creb CREB p38->creb phosphorylates mitf MITF (Transcription Factor) akt->mitf activates pka->creb phosphorylates creb->mitf activates transcription tyr Tyrosinase mitf->tyr upregulates expression trp1 TRP-1 mitf->trp1 upregulates expression trp2 TRP-2 mitf->trp2 upregulates expression melanin Melanin Synthesis tyr->melanin trp1->melanin trp2->melanin

References

Application Notes: Characterization of Lincomycin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin is a lincosamide antibiotic with a range of applications in veterinary and human medicine. Accurate and robust analytical methods are crucial for its quantification in various matrices, impurity profiling, and comprehensive characterization during drug development and quality control. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for the analysis of lincomycin due to its high sensitivity, selectivity, and ability to provide structural information.[1] This application note provides a detailed protocol for the characterization of lincomycin using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Principle

The method described herein utilizes reversed-phase liquid chromatography for the separation of lincomycin from potential matrix components. The analyte is then ionized using electrospray ionization (ESI) in positive mode and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2] This approach allows for the highly selective and sensitive quantification and confirmation of lincomycin's identity through the monitoring of specific precursor-to-product ion transitions.

Quantitative Data Summary

The following tables summarize the key mass spectrometric parameters for the identification and quantification of lincomycin.

Table 1: Mass Spectrometric Parameters for Lincomycin

ParameterValueReference
Chemical FormulaC18H34N2O6SPubChem
Molecular Weight406.54 g/mol PubChem
Ionization ModePositive Electrospray (ESI+)[2]
Precursor Ion ([M+H]⁺)m/z 407.2[3]
Sodium Adduct ([M+Na]⁺)m/z 429.2[3]
Potassium Adduct ([M+K]⁺)m/z 445.2[3]

Table 2: Key Fragment Ions of Lincomycin from MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)DescriptionReference
407.2359In-source fragment[4]
407.2126.1In-source fragment[3][4]
407.2253Specific fragment[5]
407.2277Specific fragment[5]
407.2325Specific fragment[5]

Experimental Protocols

I. Sample Preparation

The following protocol is a general guideline for the extraction of lincomycin from a liquid matrix (e.g., milk, plasma, fermentation broth). Optimization may be required for different sample types.

  • Extraction:

    • To 1 mL of the sample, add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analyte with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

II. Liquid Chromatography
  • Instrument: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[6]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
  • Flow Rate: 0.4 mL/min[6]

  • Column Temperature: 40°C[6]

  • Injection Volume: 5 µL[6]

III. Mass Spectrometry
  • Instrument: Tandem Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)[2]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lincomycin (Quantifier)407.2126.125
Lincomycin (Qualifier)407.2359.015

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (Chloroform:Methanol) Sample->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation SPE Solid-Phase Extraction (Oasis HLB) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC HPLC Separation (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Quantification and Confirmation DataAcquisition->DataAnalysis

Caption: Experimental workflow for the characterization of Lincomycin by LC-MS/MS.

Fragmentation Pathway

fragmentation_pathway Precursor Lincomycin [M+H]⁺ m/z 407.2 Fragment1 Fragment Ion m/z 359.0 Precursor->Fragment1 Loss of C2H6S Fragment2 Fragment Ion m/z 126.1 Precursor->Fragment2 Cleavage of propylhygric acid moiety Fragment3 Fragment Ion m/z 253 Precursor->Fragment3 Fragment4 Fragment Ion m/z 277 Precursor->Fragment4

Caption: Proposed fragmentation pathway of the Lincomycin precursor ion ([M+H]⁺).

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of lincomycin using liquid chromatography-tandem mass spectrometry. The described method is sensitive, selective, and provides valuable structural information through MS/MS fragmentation. The provided experimental parameters and workflows can serve as a starting point for the development and validation of analytical methods for lincomycin in various research and industrial settings.

References

Lienomycin as a Tool for Studying Fungal Resistance Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of scientific literature and databases did not yield information on an antifungal agent named "Lienomycin." It is possible that this is a rare or novel compound not yet widely documented, or that the name is a variant or misspelling of another agent. The following application notes and protocols are therefore presented as a generalized framework for utilizing a novel antifungal compound as a tool to study fungal resistance mechanisms. The hypothetical compound will be referred to as "Compound L" throughout this document. This guide is intended for researchers, scientists, and drug development professionals.

Application Notes

Principle

The study of fungal drug resistance is critical for the development of new and effective antifungal therapies. A novel antifungal agent, herein referred to as Compound L, can serve as a powerful tool to elucidate both known and novel mechanisms of resistance. By exposing fungal populations to Compound L, researchers can select for resistant mutants. Characterization of these mutants at the genetic, transcriptomic, and proteomic levels can reveal the specific pathways and mutations that confer resistance. This information is invaluable for understanding the adaptability of fungal pathogens and for designing strategies to overcome resistance.

Hypothetical Profile of Compound L

For the purpose of the following protocols, we will hypothesize that Compound L has a novel mechanism of action that distinguishes it from existing antifungal classes (e.g., azoles, polyenes, echinocandins). Let us assume Compound L inhibits a key enzyme, "Glucan Synthase Regulator A" (GSRA), which is essential for the proper assembly of the fungal cell wall. This provides a specific target for investigating resistance mechanisms.

Applications in Fungal Research
  • Selection and Isolation of Resistant Mutants: Continuous exposure of fungal cultures to sub-lethal concentrations of Compound L can be used to select for spontaneous or induced mutations that confer resistance.

  • Identification of Resistance Genes: Whole-genome sequencing of resistant isolates can identify mutations in the target protein (GSRA) or in other genes that contribute to a resistance phenotype.

  • Elucidation of Resistance Pathways: Transcriptomic analysis (e.g., RNA-Seq) of resistant strains can reveal the upregulation of efflux pumps, stress response pathways, or alternative metabolic pathways that compensate for the action of Compound L.[1][2][3][4]

  • Cross-Resistance Studies: Investigating the susceptibility of Compound L-resistant strains to other classes of antifungals can reveal shared resistance mechanisms.

  • Synergistic and Antagonistic Interactions: Compound L can be used in combination with known antifungals to identify synergistic relationships that could be exploited for combination therapies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Compound L

This protocol describes the determination of the MIC of Compound L against a given fungal strain using the broth microdilution method, following established standards.[5][6]

Materials:

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Compound L stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Inoculating loop or sterile swabs

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be done by adjusting the cell density to approximately 1-5 x 10^6 cells/mL.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Drug Dilution:

    • Perform a serial two-fold dilution of the Compound L stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Compound L that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Generation of Compound L-Resistant Fungal Strains

This protocol describes a method for generating resistant fungal strains through continuous exposure to Compound L.

Materials:

  • Wild-type fungal strain

  • Compound L

  • Appropriate liquid and solid growth media (e.g., YPD broth and agar)

  • Sterile culture tubes and plates

  • Incubator

Procedure:

  • Initial Exposure:

    • Inoculate the wild-type fungal strain into liquid medium containing a sub-inhibitory concentration of Compound L (e.g., 0.25x or 0.5x the MIC).

    • Incubate with shaking at the optimal temperature for the fungus.

  • Serial Passaging:

    • Once the culture reaches a stationary phase, dilute it into fresh medium containing the same or a slightly increased concentration of Compound L.

    • Continue this serial passaging for multiple generations.

  • Selection of Resistant Isolates:

    • Periodically, plate a sample of the culture onto solid medium containing inhibitory concentrations of Compound L (e.g., 2x, 4x, or 8x the original MIC).

    • Colonies that grow on these plates are potential resistant mutants.

  • Confirmation and Characterization:

    • Isolate single colonies from the selection plates.

    • Confirm the resistance phenotype by re-determining the MIC of Compound L for the isolated strains as described in Protocol 1.

    • Store confirmed resistant isolates as glycerol stocks at -80°C for further analysis.

Protocol 3: Analysis of Gene Expression in Resistant Strains using Quantitative PCR (qPCR)

This protocol provides a method to analyze the expression of target genes potentially involved in resistance to Compound L (e.g., the gene encoding the hypothetical target GSRA, or known efflux pump genes).

Materials:

  • Wild-type and Compound L-resistant fungal strains

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes and a reference gene (e.g., ACT1, 18S rRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow wild-type and resistant strains in liquid medium with and without Compound L to mid-log phase.

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target genes in the resistant strain compared to the wild-type strain using the ΔΔCt method, after normalizing to the reference gene.

Data Presentation

Table 1: MIC of Compound L against various fungal species.

Fungal SpeciesStrain IDCompound L MIC (µg/mL)
Candida albicansSC53142
Candida glabrataATCC 20018
Aspergillus fumigatusAf2934
Cryptococcus neoformansH991

Table 2: Relative expression of target genes in a Compound L-resistant C. albicans strain.

GeneFunctionFold Change in Resistant Strain (vs. Wild-Type)
GSRAHypothetical Drug Target1.2 (no significant change)
CDR1Efflux Pump15.4
MDR1Efflux Pump8.2
ERG11Ergosterol Biosynthesis1.1 (no significant change)

Mandatory Visualizations

G cluster_0 Fungal Cell CompoundL Compound L GSRA GSRA (Glucan Synthase Regulator A) CompoundL->GSRA Inhibits CellWall Cell Wall Synthesis GSRA->CellWall Activates CellDeath Cell Death CellWall->CellDeath EffluxPump Efflux Pumps (e.g., CDR1, MDR1) EffluxPump->CompoundL Expels Resistance Resistance EffluxPump->Resistance Contributes to StressResponse Stress Response Pathways (e.g., HOG, Calcineurin) StressResponse->Resistance Promotes Survival

Caption: Hypothetical mechanism of action of Compound L and associated resistance pathways.

G start Wild-Type Fungal Strain mic_det Determine MIC of Compound L (Protocol 1) start->mic_det culture Culture in sub-MIC of Compound L mic_det->culture passage Serial Passaging with Increasing [Compound L] culture->passage select Plate on solid medium with high [Compound L] passage->select isolate Isolate Resistant Colonies select->isolate confirm_mic Confirm Resistance by MIC (Protocol 1) isolate->confirm_mic analysis Molecular Analysis confirm_mic->analysis wgs Whole-Genome Sequencing analysis->wgs Identify Mutations qpcr Gene Expression (qPCR) (Protocol 3) analysis->qpcr Quantify Expression proteomics Proteomics analysis->proteomics Profile Proteins

Caption: Experimental workflow for generating and analyzing Compound L-resistant fungi.

References

Application Notes and Protocols for Synergistic Antifungal Testing of a Novel Investigational Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance is a significant global health concern, necessitating the development of novel therapeutic strategies. Combination therapy, which utilizes the synergistic effects of two or more antifungal agents, presents a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicities. This document provides detailed application notes and experimental protocols for evaluating the synergistic potential of a novel investigational antifungal agent, hereafter referred to as "Investigational Agent X," in combination with established antifungal drugs.

The primary objective of these protocols is to guide researchers in the systematic in vitro evaluation of antifungal synergy. The methodologies described herein, including the checkerboard microdilution assay and time-kill curve analysis, are standard and widely accepted methods for quantifying the interaction between two antimicrobial agents.[1][2][3][4][5] The interpretation of these interactions is based on the Fractional Inhibitory Concentration Index (FICI), a quantitative measure that classifies the combination effect as synergistic, additive, indifferent, or antagonistic.[1][3][4]

Furthermore, this document will touch upon relevant fungal signaling pathways that are often implicated in antifungal drug action and resistance. Understanding these pathways can provide a rational basis for selecting antifungal combinations and for elucidating the mechanisms underlying observed synergistic interactions.

Data Presentation

Quantitative data from synergy testing should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for structuring your results.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal IsolateMIC of Agent X Alone (µg/mL)MIC of Partner Antifungal Alone (µg/mL)MIC of Agent X in Combination (µg/mL)MIC of Partner Antifungal in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

FICI Calculation: FICI = (MIC of Agent X in Combination / MIC of Agent X Alone) + (MIC of Partner Antifungal in Combination / MIC of Partner Antifungal Alone)[3]

Interpretation of FICI Values: [1]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Time-Kill Analysis Results - Change in log₁₀ CFU/mL at 24 Hours

Fungal IsolateTreatmentInitial Inoculum (log₁₀ CFU/mL)24-hour Titer (log₁₀ CFU/mL)Change in log₁₀ CFU/mLInterpretation
Candida albicans ATCC 90028Growth Control
Agent X (Concentration)
Partner Antifungal (Concentration)
Agent X + Partner Antifungal

Interpretation of Time-Kill Analysis:

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

  • Fungicidal Activity: ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This assay is a standard in vitro method to assess the synergistic, indifferent, or antagonistic effects of two antimicrobial agents.[2][3]

Materials:

  • Investigational Agent X

  • Partner antifungal drug (e.g., fluconazole, amphotericin B, caspofungin)

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI 1640 medium

  • Spectrophotometer

  • Incubator

Methodology:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration. Harvest the fungal cells/spores and suspend them in sterile saline. Adjust the inoculum concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilutions: In a 96-well plate, create a two-dimensional serial dilution of Investigational Agent X and the partner antifungal agent. Typically, Agent X is serially diluted along the y-axis (rows), and the partner agent is diluted along the x-axis (columns).

  • Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MICs and FICI: Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth. Calculate the FIC for each drug and then the FICI as described in the note for Table 1.

Protocol 2: Time-Kill Curve Analysis

This protocol evaluates the rate and extent of fungal killing over time when exposed to Investigational Agent X alone and in combination with another antifungal agent.

Materials:

  • Investigational Agent X

  • Partner antifungal drug

  • Fungal isolate

  • Culture tubes

  • Shaking incubator

  • Sabouraud Dextrose Agar plates

  • Sterile saline

Methodology:

  • Inoculum Preparation: Prepare a fungal inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 1-5 x 10⁵ CFU/mL in a larger volume of RPMI 1640.

  • Drug Exposure: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • Investigational Agent X at a predetermined concentration (e.g., 1x MIC)

    • Partner antifungal at a predetermined concentration (e.g., 1x MIC)

    • Combination of Investigational Agent X and the partner antifungal at the same concentrations.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates. Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment group. Compare the change in log₁₀ CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.

Visualizations

Signaling Pathways and Experimental Workflows

FICI_Interpretation FICI FICI Value Synergy Synergy (≤ 0.5) FICI->Synergy Additive Additive (>0.5 to ≤1.0) FICI->Additive Indifference Indifference (>1.0 to ≤4.0) FICI->Indifference Antagonism Antagonism (> 4.0) FICI->Antagonism

Rationale for Selecting Antifungal Combinations

The selection of antifungal agents to be tested in combination with Investigational Agent X should be based on their respective mechanisms of action. A synergistic effect is more likely to be observed when two drugs act on different targets or pathways that are crucial for fungal survival. For instance:

  • Targeting the Cell Wall and Cell Membrane: Combining an agent that disrupts the cell wall (e.g., an echinocandin) with one that targets the cell membrane (e.g., an azole or a polyene) can lead to enhanced antifungal activity.

  • Inhibiting Different Steps in the Same Pathway: Two drugs that inhibit different enzymes in a critical metabolic pathway, such as ergosterol biosynthesis, can also result in synergy.[2]

  • Targeting Virulence Factors: Combining a traditional antifungal with an agent that inhibits a fungal virulence factor can be another effective strategy.[6]

Relevant Fungal Signaling Pathways

Several signaling pathways are critical for fungal stress response, virulence, and the development of antifungal resistance. Targeting components of these pathways in combination with conventional antifungals could be a promising synergistic strategy. Key pathways include:

  • Calcineurin Pathway: This pathway is essential for fungal stress responses and virulence. Inhibition of calcineurin can potentiate the activity of azoles and echinocandins.

  • MAPK Pathways (HOG and CWI): The High Osmolarity Glycerol (HOG) pathway is crucial for osmotic stress response, while the Cell Wall Integrity (CWI) pathway is vital for maintaining the cell wall. Both are linked to antifungal drug tolerance.

  • Ras/cAMP/PKA Pathway: This pathway regulates morphogenesis and virulence in many pathogenic fungi.

  • TOR Pathway: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and proliferation.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the synergistic potential of a novel investigational antifungal agent. By employing standardized methodologies such as the checkerboard assay and time-kill analysis, researchers can generate reliable and reproducible data to guide further preclinical and clinical development. A thorough understanding of the mechanisms of action of the combined agents and their effects on key fungal signaling pathways will be instrumental in designing effective and durable combination therapies to combat the growing threat of antifungal resistance.

References

Unveiling the Final Act: A Guide to Assessing Lienomycin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Lienomycin, a polyene antibiotic, has garnered interest for its potential anticancer properties. A crucial aspect of its mechanism of action is believed to be the induction of apoptosis, or programmed cell death, in cancer cells. Understanding the intricacies of how this compound triggers this cellular suicide program is paramount for its development as a therapeutic agent. This document provides a comprehensive guide with detailed protocols for assessing this compound-induced apoptosis, enabling researchers to meticulously dissect the signaling pathways and quantify the cellular response.

The following protocols and application notes are designed to be a starting point for investigating this compound-induced apoptosis. Due to the limited specific literature on the precise apoptotic pathways activated by this compound, the signaling pathway diagrams presented here are based on established general apoptotic pathways and mechanisms reported for other antibiotics with similar structural or functional properties. Researchers are encouraged to use these methods to elucidate the specific molecular cascade initiated by this compound in their model systems.

Key Experimental Approaches to Assess this compound-Induced Apoptosis

Several robust and well-established methods can be employed to investigate the apoptotic effects of this compound. These techniques target different hallmark events of apoptosis, from early-stage membrane alterations to late-stage DNA fragmentation and the activation of key effector proteins.

Data Summary: Quantitative Assessment of Apoptosis

The following table summarizes the key quantitative data that can be obtained from the described experimental protocols, providing a framework for comparing the apoptotic potential of this compound under different experimental conditions.

AssayParameter MeasuredTypical UnitsInterpretation
Annexin V/PI Staining Percentage of apoptotic cells (early and late)% of total cell populationQuantifies the proportion of cells undergoing apoptosis.
Percentage of necrotic cells% of total cell populationDifferentiates apoptosis from necrosis.
Percentage of viable cells% of total cell populationAssesses overall cell health.
Caspase Activity Assay Caspase-3/7, -8, -9 activityRelative Luminescence/Fluorescence Units (RLU/RFU) or Fold ChangeMeasures the activation of key initiator and executioner caspases.
TUNEL Assay Percentage of TUNEL-positive cells% of total cell populationQuantifies the extent of DNA fragmentation, a hallmark of late apoptosis.
Mean fluorescence intensityArbitrary UnitsIndicates the degree of DNA fragmentation per cell.
Western Blotting Relative protein expression levelsFold Change (normalized to loading control)Determines the up- or downregulation of key apoptosis-related proteins (e.g., Bcl-2 family, cleaved caspases, PARP).

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (PS) externalization.

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for different time points. Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.

    • Acquire at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

G Workflow for Annexin V/PI Apoptosis Assay cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi flow_cytometry Flow Cytometry Analysis add_pi->flow_cytometry data_interpretation Data Interpretation (Viable, Apoptotic, Necrotic) flow_cytometry->data_interpretation

Workflow for Annexin V/PI Apoptosis Assay
Caspase Activity Assay

This assay measures the activity of key caspases, the central executioners of apoptosis.

Principle: Caspases are a family of cysteine proteases that cleave specific peptide substrates. The assay utilizes a specific caspase substrate conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.

Protocol (for Caspase-3/7):

  • Cell Lysis:

    • Plate cells in a 96-well plate and treat with this compound.

    • After treatment, lyse the cells by adding a lysis buffer containing a detergent.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Caspase Reaction:

    • Prepare a reaction mixture containing the caspase-3/7 substrate (e.g., DEVD-AMC for fluorometric assay or DEVD-pNA for colorimetric assay) in a caspase buffer.

    • Add the reaction mixture to each well of the 96-well plate containing the cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Detection:

    • For a fluorometric assay, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

    • For a colorimetric assay, measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the fold increase in caspase activity by comparing the readings from this compound-treated samples to the untreated control.

G Workflow for Caspase Activity Assay cell_prep Cell Culture & this compound Treatment in 96-well plate cell_lysis Cell Lysis cell_prep->cell_lysis add_reagent Add Caspase Substrate Reagent cell_lysis->add_reagent incubation Incubate at 37°C add_reagent->incubation detection Measure Luminescence/Fluorescence incubation->detection analysis Data Analysis (Fold Change) detection->analysis

Workflow for Caspase Activity Assay
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). The incorporated label can then be detected by microscopy or flow cytometry.

Protocol (for Fluorescence Microscopy):

  • Sample Preparation:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

    • Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

    • Include a positive control (pre-treatment with DNase I) and a negative control (omitting the TdT enzyme).

  • Staining and Imaging:

    • Wash the coverslips with PBS.

    • Counterstain the nuclei with a DNA stain such as DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Data Analysis:

    • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.

G Workflow for TUNEL Assay cluster_prep Sample Preparation cluster_reaction TUNEL Reaction cluster_imaging Imaging & Analysis cell_culture Cell Culture & this compound Treatment on Coverslips fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization add_reagent Add TUNEL Reaction Mix (TdT & Labeled dUTP) permeabilization->add_reagent incubation Incubate at 37°C add_reagent->incubation counterstain Counterstain Nuclei (DAPI) incubation->counterstain imaging Fluorescence Microscopy counterstain->imaging quantification Quantify TUNEL-positive cells imaging->quantification

Workflow for TUNEL Assay
Western Blotting for Apoptosis-Related Proteins

This technique allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and harvest.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for this compound-induced apoptosis could include:

      • Bcl-2 family: Bcl-2 (anti-apoptotic), Bax, Bak (pro-apoptotic)

      • Caspases: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9

      • PARP: Cleaved PARP

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

G Workflow for Western Blotting protein_extraction Protein Extraction & Quantification sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Workflow for Western Blotting

Potential Signaling Pathways of this compound-Induced Apoptosis

The following diagrams illustrate the two major apoptotic pathways. Investigating which of these, or if a combination, is activated by this compound is a key research objective.

Intrinsic (Mitochondrial) Pathway

This pathway is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability.

G Hypothetical Intrinsic Apoptotic Pathway for this compound This compound This compound Stress Intracellular Stress This compound->Stress Bcl2_family Bcl-2 Family Regulation (Bax, Bak ↑ / Bcl-2 ↓) Stress->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Hypothetical Intrinsic Apoptotic Pathway for this compound
Extrinsic (Death Receptor) Pathway

This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors.

G Hypothetical Extrinsic Apoptotic Pathway for this compound This compound This compound Death_Receptor Death Receptor Upregulation (e.g., Fas, TRAIL-R) This compound->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Bid Bid Cleavage to tBid Casp8->Bid Apoptosis Apoptosis Casp37->Apoptosis Mitochondria Intrinsic Pathway Amplification Bid->Mitochondria Mitochondria->Casp37

Hypothetical Extrinsic Apoptotic Pathway for this compound

By employing the detailed protocols and considering the potential signaling pathways outlined in this guide, researchers can effectively investigate and characterize the apoptotic mechanisms induced by this compound, paving the way for its potential clinical application in cancer therapy.

Application Notes and Protocols for Studying the STAT3 Signaling Pathway Using Liensinine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Liensinine to investigate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Introduction to Liensinine and the STAT3 Signaling Pathway

Liensinine is a natural bisbenzylisoquinoline alkaloid that has demonstrated antitumor effects in various cancers. Recent studies have elucidated its mechanism of action, highlighting its role as an inhibitor of the JAK2/STAT3 signaling pathway. This inhibition is mediated by the production of reactive oxygen species (ROS), which subsequently suppresses STAT3 activation and downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells.

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and apoptosis.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers and is associated with tumor progression, metastasis, and chemoresistance.[1][3][4][5] The canonical activation of STAT3 involves phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705) by upstream kinases, most notably Janus kinases (JAKs).[1][3] This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and the transcriptional activation of target genes involved in oncogenesis, such as c-Myc and Cyclin D1.[2][3] Given its central role in cancer, STAT3 has emerged as a promising therapeutic target.[1][3][4]

Mechanism of Action of Liensinine on the STAT3 Pathway

Liensinine exerts its inhibitory effect on the STAT3 pathway through a multi-step process. It induces the production of intracellular ROS, which in turn suppresses the phosphorylation of both JAK2 and STAT3.[6][7] This blockade of the JAK2/STAT3 cascade prevents the activation of downstream pro-survival and proliferative signaling, ultimately leading to anticancer effects. The activity of Liensinine can be reversed by the use of antioxidants like N-acetyl cysteine (NAC), confirming the essential role of ROS in its mechanism.[6][7]

Mechanism of Liensinine Action on the STAT3 Pathway cluster_cell Cell Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS pJAK2 p-JAK2 ROS->pJAK2 Inhibits JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Mechanism of Liensinine on the STAT3 pathway.

Data Presentation

The following tables summarize the quantitative effects of Liensinine on osteosarcoma cell lines as reported in the literature.[6]

Table 1: Effect of Liensinine on Cell Viability (IC50 Values)

Cell LineIC50 (µM) after 48h
SaOS-2~40
143B~40

Table 2: Effect of Liensinine on Protein Expression in Osteosarcoma Cells

Treatmentp-JAK2/JAK2 Ratiop-STAT3/STAT3 Ratio
Control1.01.0
Liensinine (40 µM)Significantly ReducedSignificantly Reduced
Liensinine (80 µM)Significantly ReducedSignificantly Reduced

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Liensinine on the STAT3 signaling pathway are provided below.

Cell Culture and Treatment
  • Cell Lines: Human osteosarcoma cell lines (e.g., SaOS-2, 143B) or other cancer cell lines with constitutively active STAT3.

  • Culture Medium: McCoy's 5A or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Liensinine Preparation: Prepare a stock solution of Liensinine in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of Liensinine.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Liensinine (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

This protocol is for assessing the protein levels of total and phosphorylated JAK2 and STAT3.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Liensinine at the desired concentrations for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JAK2, JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Experimental Workflow for Western Blotting start Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western Blotting analysis.
Flow Cytometry for Apoptosis Analysis

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

  • Procedure:

    • Treat cells with Liensinine as described above.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to measure ROS levels.

  • Procedure:

    • Treat cells with Liensinine for the desired time.

    • Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Concluding Remarks

Liensinine serves as a valuable research tool for investigating the STAT3 signaling pathway. Its ability to inhibit STAT3 activation through an ROS-dependent mechanism provides a unique approach to studying the downstream consequences of STAT3 blockade in cancer cells. The protocols outlined in these application notes offer a framework for researchers to explore the therapeutic potential of Liensinine and to further dissect the intricate role of the STAT3 pathway in cancer biology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lienomycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield of Lienomycin from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Streptomyces strain produces it?

A1: this compound is a polyene macrolide antibiotic with antifungal and antitumor properties. It is naturally produced by the fermentation of Streptomyces atroolivaceus. The biosynthesis of this compound is governed by a type I polyketide synthase (PKS) gene cluster.

Q2: What are the key factors influencing this compound yield during fermentation?

A2: The primary factors affecting this compound production include the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (pH, temperature, dissolved oxygen), and the genetic stability of the producing strain. Optimization of these parameters is critical for maximizing yield.

Q3: My Streptomyces strain is producing low levels of this compound. What are the initial troubleshooting steps?

A3: Low yield is a common issue. Begin by verifying the following:

  • Strain Integrity: Ensure the viability and purity of your Streptomyces atroolivaceus culture. Sub-culturing can sometimes lead to strain degeneration.

  • Media Composition: Confirm the correct preparation of your seed and fermentation media. Even minor deviations in component concentrations can significantly impact production.

  • Culture Conditions: Check and calibrate your fermenter's sensors for pH, temperature, and dissolved oxygen to ensure they are within the optimal range for your strain.

Troubleshooting Guide

Issue 1: Inconsistent or Low this compound Yield

Low and variable yields are often traced back to suboptimal fermentation conditions or issues with the seed culture.

Possible Cause 1: Suboptimal Media Composition

The choice of carbon and nitrogen sources is crucial for the synthesis of polyketides like this compound.

Suggested Solution: Systematically optimize the media components. A common approach is to test different sources and concentrations of carbon and nitrogen.

Experimental Protocol: Media Optimization

  • Basal Medium Preparation: Prepare a basal fermentation medium. A common starting point for Streptomyces includes soluble starch, yeast extract, and peptone.

  • Carbon Source Screening: Supplement the basal medium with different carbon sources (e.g., glucose, fructose, mannitol, soluble starch) at varying concentrations (e.g., 10 g/L, 20 g/L, 30 g/L).

  • Nitrogen Source Screening: Similarly, test various nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium sulfate) at different concentrations.

  • Fermentation: Inoculate the test media with a standardized seed culture of S. atroolivaceus.

  • Incubation: Ferment for a set period (e.g., 7-10 days) under controlled conditions (e.g., 28°C, 200 rpm).

  • Analysis: At the end of the fermentation, extract this compound and quantify the yield using High-Performance Liquid Chromatography (HPLC).

Data on Media Optimization:

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Relative this compound Yield (%)
GlucoseYeast Extract85
Soluble StarchYeast Extract100
FructoseYeast Extract70
Soluble StarchPeptone92
Soluble StarchSoybean Meal110

Note: The data presented above is illustrative and may not be representative of all experimental outcomes. Actual results can vary based on the specific strain and other fermentation parameters.

Possible Cause 2: Non-Optimal pH and Temperature

Streptomyces growth and secondary metabolite production are highly sensitive to pH and temperature fluctuations.

Suggested Solution: Determine the optimal pH and temperature for this compound production by running fermentation batches at different setpoints.

Experimental Protocol: pH and Temperature Optimization

  • Setup: Prepare fermenters with your optimized production medium.

  • pH Gradient: Set the pH of each fermenter to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and maintain it throughout the fermentation using automated acid/base addition.

  • Temperature Gradient: For each pH value, run fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

  • Fermentation and Analysis: Conduct the fermentation and quantify the this compound yield as described previously.

Data on pH and Temperature Optimization:

Temperature (°C)pHRelative this compound Yield (%)
286.595
287.0100
287.590
307.088
267.092

Note: The data presented above is illustrative and may not be representative of all experimental outcomes. Actual results can vary based on the specific strain and other fermentation parameters.

Issue 2: Foaming in the Fermenter

Excessive foaming can lead to loss of culture volume and contamination.

Possible Cause: High concentrations of proteins (from sources like soybean meal or yeast extract) and high aeration/agitation rates.

Suggested Solution:

  • Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) to the fermenter. It's often best to add a small amount initially and supplement as needed.

  • Agitation and Aeration Control: If possible, implement a control strategy where agitation and/or aeration are reduced when foaming is detected.

Visualizing Key Processes

To effectively troubleshoot, it is helpful to visualize the workflows and biological pathways involved.

experimental_workflow cluster_seed Seed Culture Preparation cluster_fermentation Production Fermentation cluster_downstream Downstream Processing S1 Stock Culture (S. atroolivaceus) S2 Inoculate Seed Medium S1->S2 S3 Incubate (2-3 days) S2->S3 F1 Inoculate Production Medium S3->F1 Transfer Seed F2 Ferment (7-10 days) Control pH, Temp, DO F1->F2 F3 Harvest Broth F2->F3 D1 Extract this compound F3->D1 D2 Purify D1->D2 D3 Quantify (HPLC) D2->D3

Caption: A generalized workflow for this compound production.

troubleshooting_logic Start Low this compound Yield Check1 Verify Strain Integrity (Purity & Viability) Start->Check1 Check2 Review Media Preparation (Components & Concentrations) Start->Check2 Check3 Calibrate Fermenter Sensors (pH, Temp, DO) Start->Check3 Action1 Optimize Media (Carbon/Nitrogen Sources) Check2->Action1 Action2 Optimize Physical Parameters (pH & Temperature) Check3->Action2 Result Improved Yield Action1->Result Action2->Result

Caption: A logical flow for troubleshooting low this compound yield.

biosynthesis_overview Precursors Primary Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) PKS Type I Polyketide Synthase (PKS) Gene Cluster Precursors->PKS Polyketide Polyketide Chain Assembly PKS->Polyketide Modification Post-PKS Modifications (e.g., Glycosylation) Polyketide->Modification This compound This compound Modification->this compound

Caption: An overview of the this compound biosynthesis pathway.

Technical Support Center: Lienomycin Purification and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lienomycin purification and separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: The most frequently encountered impurities in this compound (also known as Lincomycin) preparations are structurally related analogs and degradation products. These include Lincomycin B, 7-epilincomycin, and other synthetic by-products such as Lincomycin Impurity A, C, and E.[1][2][3] Degradation can also occur, especially under alkaline conditions, high temperatures, or in the presence of oxidizing agents, leading to various breakdown products.[4]

Q2: What are the primary causes of low yield during the crystallization of this compound?

A2: Low recovery during crystallization can stem from several factors. A primary reason is the use of an excessive amount of solvent, which leads to a significant portion of the this compound remaining in the mother liquor.[5] Another potential cause is the presence of impurities that hinder the crystallization process. The cooling rate, seeding temperature, and final temperature of the crystallization process also significantly influence the yield.[6] If the initial crude material has a low purity, the final yield after purification will naturally be lower.

Q3: How can I avoid emulsion formation during the liquid-liquid extraction of this compound?

A3: Emulsion formation is a common issue during the extraction of this compound from fermentation broth, particularly when using solvents like butanol.[7] This is often caused by the presence of suspended solids and macromolecular impurities.[7] To prevent emulsions, it is recommended to pre-treat the fermentation broth by adjusting the pH and using filtration techniques like ceramic ultrafiltration to remove impurities before extraction.[7] During the extraction process itself, gentle agitation or swirling instead of vigorous shaking can also minimize emulsion formation.

Q4: What is the optimal pH for this compound stability during purification?

A4: this compound is most stable in slightly acidic conditions, with the greatest stability observed around pH 4.[4][8] It is susceptible to degradation in alkaline solutions (pH > 7.3) and also shows instability at very low pH (e.g., pH 2).[4] Therefore, maintaining the pH around 4 during purification and storage is crucial to minimize degradation and improve recovery.

Troubleshooting Guides

HPLC Separation Issues
Problem Potential Causes Solutions
Broad or Tailing this compound Peak 1. Column contamination or degradation.[9] 2. Inappropriate mobile phase pH.[10] 3. Column overloading.[9] 4. Dead volume in the HPLC system.1. Flush the column with a strong solvent (e.g., methanol or acetonitrile). If the problem persists, replace the column. 2. Adjust the mobile phase pH to be around 2.5-4 for optimal peak shape.[11] 3. Reduce the injection volume or the concentration of the sample. 4. Check and minimize the length and diameter of tubing between the column and detector.
Split this compound Peak 1. Column contamination at the inlet.[9] 2. Sample solvent incompatible with the mobile phase. 3. Clogged frit or partially blocked column.1. Use a guard column and replace it regularly. Filter all samples and mobile phases.[9] 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Back-flush the column or replace it if the blockage is severe.
Poor Resolution Between this compound and Impurities (e.g., Lincomycin B) 1. Incorrect mobile phase composition.[10][12] 2. Inappropriate column chemistry. 3. Suboptimal temperature.1. Optimize the acetonitrile or methanol concentration in the mobile phase. A lower organic content can increase retention and improve separation.[10] Consider using an ion-pairing agent like octane sulfonate.[13] 2. Use a base-deactivated C18 column, as these have shown good selectivity for this compound and its related substances. 3. Increase the column temperature to improve efficiency, but monitor for any potential degradation.
Fluctuating Retention Times 1. Inadequate column equilibration.[9] 2. Pumping issues (inconsistent flow rate).[9] 3. Changes in mobile phase composition. 4. Temperature fluctuations.1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[9] 2. Purge the pump to remove air bubbles and check for leaks.[9] 3. Prepare fresh mobile phase daily and ensure it is well-mixed. 4. Use a column oven to maintain a constant temperature.[9]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample or mobile phase. 3. Mobile phase precipitation.1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or column if necessary. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Ensure mobile phase components are fully miscible. For instance, high concentrations of THF (above 2%) in some mobile phases can cause precipitation.[13]
Resin Purification Issues
Problem Potential Causes Solutions
Low Binding of this compound to Resin 1. Incorrect pH of the fermentation broth. 2. Presence of interfering substances (e.g., oils) in the broth.[14] 3. Inappropriate resin type.[14] 4. Flow rate is too high.1. Adjust the pH of the broth to the optimal level for the chosen resin (e.g., pH 9.0 for SIP1300 resin).[14] 2. Pre-treat the broth to remove oils and other impurities that can foul the resin. Adsorption efficiency decreases with high concentrations of substances like olive oil.[14] 3. Select a resin with high affinity for this compound in the presence of culture broth components (e.g., SIP1300 has shown higher adsorption than XAD-4 from culture broth).[14] 4. Reduce the flow rate to allow sufficient time for adsorption.
Low Elution Recovery 1. Incomplete elution due to strong binding. 2. Inappropriate elution solvent. 3. Elution volume is too small.1. Optimize the elution solvent composition and pH. A change in pH or the use of an organic solvent like methanol is typically required. 2. Test different elution solvents and their concentrations. 3. Increase the volume of the elution solvent and collect multiple fractions.
Co-elution of Impurities 1. Insufficient washing of the resin after loading. 2. Similar binding affinities of impurities and this compound to the resin.1. Implement a more rigorous washing step after loading the sample to remove weakly bound impurities. 2. Optimize the wash and elution conditions (e.g., by using a step gradient of pH or solvent concentration) to achieve differential elution.

Quantitative Data Summary

Table 1: Resin Purification Performance for this compound

Resin TypeAdsorption of this compound from Solution (μ/mL resin)Adsorption of this compound from Culture Broth (μ/mL resin)Optimal Adsorption pHAverage Adsorption Yield (%)Average Elution Yield (%)
XAD-414.9 x 10⁴----
SIP1300-13.8 x 10⁴9.099.395.7

Data sourced from a study on the recovery and purification of lincomycin from Streptomyces lincolnensis culture broth.[14]

Table 2: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm)RP-C18 (4.0 x 250 mm, 5 µm)Inertsil ODS C-18 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.023 M Orthophosphoric acid (pH 2.3) : Acetonitrile (67:33, v/v)Gradient of Acetonitrile and Phosphate buffer (pH 6.0)Methanol : Acetonitrile : 1% OPA (10:65:25, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 210 nm220 nm258 nm
Linearity Range 5.0 - 100 µg/ml--
Recovery -71.11% to 98.30% (from various matrices)-

Data compiled from various HPLC analysis protocols.[15][16][17]

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol is adapted from a patented process for recovering highly pure this compound hydrochloride.[18]

  • Sample Preparation: Dissolve approximately 450 g of the crude this compound starting material per liter of 30% aqueous methanol.

  • Chromatographic System:

    • Column: C18 bonded phase silica gel.

    • Mobile Phase: 30% aqueous methanol.

  • Purification Steps: a. Apply the sample solution to the chromatography column at a flow rate of 20 bed volumes per hour. b. Develop the chromatogram with 4 bed volumes of the mobile phase. c. Collect fractions and analyze for this compound A and this compound B content. The this compound B will elute before this compound A. d. After collecting the this compound A-rich fractions, strip the remaining this compound from the column with 1 bed volume of methanol. e. Concentrate the this compound-rich eluate to dryness.

  • Crystallization: a. Crystallize the purified this compound using a standard procedure, for example, by dissolving in methanol, adjusting the pH to 1.5 with concentrated hydrochloric acid, adding ethyl acetate, and cooling to 4°C.[18]

Protocol 2: Resin-Based Purification of this compound from Fermentation Broth

This protocol is based on a study optimizing the recovery of this compound from culture broth.[14]

  • Resin Selection and Preparation:

    • Resin: SIP1300 macroporous adsorption resin.

    • Preparation: Pre-wash the resin according to the manufacturer's instructions.

  • Sample Preparation:

    • Adjust the pH of the this compound fermentation broth to 9.0.

  • Adsorption:

    • Pass the pH-adjusted fermentation broth through the column packed with SIP1300 resin at a controlled flow rate. The temperature should be maintained between 10 and 40°C.[14]

  • Washing:

    • After loading, wash the resin with deionized water at a neutral pH to remove unbound impurities.

  • Elution:

    • Elute the bound this compound from the resin using an appropriate solvent, such as an acidified organic solvent (e.g., methanolic HCl).

  • Downstream Processing:

    • The eluate can then be further processed through decolorization with activated carbon and crystallization to obtain pure this compound HCl.[14]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_purification Purification cluster_downstream Downstream Processing fermentation Fermentation Broth pretreatment Broth Pre-treatment (pH Adjustment, Filtration) fermentation->pretreatment extraction Liquid-Liquid Extraction or Resin Adsorption pretreatment->extraction chromatography Chromatographic Purification (e.g., Preparative HPLC) extraction->chromatography concentration Concentration chromatography->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product Pure this compound drying->final_product

Caption: General experimental workflow for this compound purification.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start HPLC Problem Observed broad_peak Broad or Tailing Peak start->broad_peak split_peak Split Peak start->split_peak rt_shift Retention Time Shift start->rt_shift poor_res Poor Resolution start->poor_res check_column Check Column Health broad_peak->check_column optimize_mp Optimize Mobile Phase pH broad_peak->optimize_mp check_load Check Sample Load broad_peak->check_load check_contamination Check for Contamination split_peak->check_contamination check_solvent Check Sample Solvent split_peak->check_solvent check_equilibration Check Equilibration rt_shift->check_equilibration check_pump Check Pump rt_shift->check_pump check_temp Check Temperature rt_shift->check_temp optimize_mp2 Optimize Mobile Phase Composition poor_res->optimize_mp2 change_column Change Column Type poor_res->change_column solution solution check_column->solution Implement Solution optimize_mp->solution Implement Solution check_load->solution Implement Solution check_contamination->solution Implement Solution check_solvent->solution Implement Solution check_equilibration->solution Implement Solution check_pump->solution Implement Solution check_temp->solution Implement Solution optimize_mp2->solution Implement Solution change_column->solution Implement Solution

Caption: Logical troubleshooting workflow for common HPLC issues.

degradation_pathway cluster_pathways Degradation Pathways This compound This compound hydroxylation Hydroxylation This compound->hydroxylation Oxidative Stress (e.g., H₂O₂) s_oxidation S-oxidation This compound->s_oxidation Oxidative Stress desulfurization Desulfurization This compound->desulfurization n_demethylation N-demethylation This compound->n_demethylation High pH / Temp amide_cleavage Amide Bond Cleavage This compound->amide_cleavage High pH / Temp degradation_products degradation_products hydroxylation->degradation_products Degradation Products s_oxidation->degradation_products Degradation Products desulfurization->degradation_products Degradation Products n_demethylation->degradation_products Degradation Products amide_cleavage->degradation_products Degradation Products

Caption: Simplified degradation pathways of this compound.

References

overcoming Lienomycin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lienomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this polyene macrolide antibiotic in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a polyene macrolide antibiotic. Like other members of this class, it possesses a large macrolactone ring with both a hydrophobic polyene region and a hydrophilic polyol region. This amphipathic nature leads to very poor solubility in water and a high tendency to aggregate in aqueous solutions, which can significantly impact its bioavailability, therapeutic efficacy, and the reproducibility of experimental results.[1][2][3]

Q2: What are the general solubility characteristics of polyene macrolides like this compound?

Polyene macrolides are typically poorly soluble in water and most common organic solvents.[4] They exhibit better solubility in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The aggregation of these molecules in aqueous media is a common challenge that needs to be addressed during formulation.[2]

Q3: How does pH affect the solubility and stability of this compound?

The effect of pH on the solubility of polyene macrolides can be complex. These molecules are often amphoteric, meaning they have both acidic and basic functional groups.[1] Therefore, their net charge and solubility can change with pH. For some related antibiotics, stability is greatest near a neutral or slightly acidic pH. It is crucial to determine the optimal pH range for this compound in your specific application to avoid precipitation and degradation.

Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These methods, common for polyene antibiotics, include the use of co-solvents, pH adjustment, complexation with cyclodextrins, and formulation into nanoparticles or liposomes.[5][6][7][8]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during an experiment.

  • Potential Cause: The concentration of this compound exceeds its solubility limit in your chosen buffer system. The pH of the buffer may not be optimal for this compound solubility.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure you are working below the known saturation point of this compound in your specific medium, if available. If not, a preliminary solubility test is recommended.

    • pH Adjustment: Experiment with a range of buffer pH values to identify the optimal pH for solubility.

    • Use a Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your aqueous solution. Be mindful that the co-solvent itself may have effects on your experimental system.

    • Consider Formulation: For in-vivo or cell-based assays, preparing a formulation such as a cyclodextrin complex or a liposomal suspension might be necessary.

Issue 2: My this compound stock solution in an organic solvent is not mixing well with my aqueous assay medium.

  • Potential Cause: The organic solvent used for the stock solution is not fully miscible with the aqueous medium, or the addition of the stock solution is causing the this compound to crash out.

  • Troubleshooting Steps:

    • Select an Appropriate Co-solvent: Use a water-miscible organic solvent like DMSO or DMF for your stock solution.

    • Optimize the Dilution Method: Add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Work with Lower Stock Concentrations: A more diluted stock solution may be easier to introduce into the aqueous phase without causing precipitation.

Data on Solubility Enhancement Strategies

The following table summarizes common techniques used to improve the solubility of poorly soluble compounds like this compound.

TechniqueDescriptionAdvantagesDisadvantages
pH Adjustment Modifying the pH of the solution to ionize the drug, which is often more soluble than the neutral form.Simple and cost-effective.Only applicable to ionizable compounds; risk of chemical instability at extreme pH values.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous solution to increase the solubility of a nonpolar drug.Simple to prepare and can significantly increase solubility.The co-solvent may have its own biological or toxicological effects; potential for the drug to precipitate upon dilution.
Cyclodextrin Complexation Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.Can significantly increase aqueous solubility and stability; generally low toxicity.[9][10]Can be costly; requires a good fit between the drug and the cyclodextrin; may alter drug-target interactions.
Liposomal Formulation Encapsulating this compound within the lipid bilayer or the aqueous core of liposomes.Biocompatible; can protect the drug from degradation; allows for targeted delivery.[11][12]More complex to prepare; potential for instability during storage; can alter the pharmacokinetic profile.
Nanoparticle Formulation Reducing the particle size of the drug to the nanometer range or encapsulating it within polymeric nanoparticles.Increases the surface area for dissolution, leading to faster dissolution rates and potentially higher bioavailability.[13][14][15][16]Can be complex to prepare and characterize; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol provides a general guideline for preparing a this compound-cyclodextrin complex to enhance aqueous solubility. The optimal cyclodextrin and molar ratios should be determined experimentally.

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Molar Ratio Determination: Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.

  • Preparation of Cyclodextrin Solution: Dissolve the chosen amount of HP-β-CD in the desired aqueous buffer with stirring. Gentle heating may be required to aid dissolution.

  • Addition of this compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Filtration/Centrifugation: Remove any un-complexed, insoluble this compound by filtering the solution through a 0.22 µm filter or by centrifugation.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This is a common method for encapsulating hydrophobic drugs like this compound into liposomes.

  • Lipid Mixture Preparation: Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the desired aqueous buffer and agitating the flask. This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the this compound.

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove any un-encapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visual Guides

experimental_workflow cluster_troubleshooting Troubleshooting Steps cluster_formulation Formulation Options start_node This compound Solubility Issue Identified process_node process_node start_node->process_node Initial Troubleshooting step1 1. Check Concentration vs. Solubility Limit process_node->step1 decision_node decision_node outcome_node outcome_node decision_node->outcome_node Yes process_node2 Advanced Formulation Strategy decision_node->process_node2 No fail_node fail_node step2 2. Optimize Buffer pH step1->step2 step3 3. Add a Co-solvent (e.g., DMSO) step2->step3 step3->decision_node Is solubility sufficient? option1 Cyclodextrin Complexation process_node2->option1 option2 Liposomal Formulation process_node2->option2 option3 Nanoparticle Formulation process_node2->option3 outcome_node2 Solubilized this compound option1->outcome_node2 Proceed with Experiment option2->outcome_node2 option3->outcome_node2

Caption: A troubleshooting workflow for addressing this compound solubility issues.

liposome_preparation start 1. Dissolve Lipids & this compound in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv size_reduction 4. Size Reduction (Sonication or Extrusion) mlv->size_reduction suv Small Unilamellar Vesicles (SUVs) Formed size_reduction->suv purify 5. Purify Liposomes (Remove free drug) suv->purify characterize 6. Characterize Liposomes (Size, Zeta, Encapsulation) purify->characterize end Final this compound Liposomal Formulation characterize->end

Caption: Workflow for preparing this compound-loaded liposomes.

References

Technical Support Center: Optimizing Lienomycin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lienomycin is a compound with limited publicly available data regarding in vivo studies. This guide is based on established principles for preclinical dose-finding of novel therapeutic agents. All protocols and data are illustrative and must be adapted based on the specific physicochemical and biological properties of your this compound formulation and your specific research objectives.

Frequently Asked questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study with this compound?

A1: The starting dose should be determined after conducting in vitro cytotoxicity assays on your target cells. A common practice is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro IC50 (Inhibitory Concentration 50%) value, after converting it to an appropriate in vivo dose equivalent. If in vitro data is unavailable, a literature search for similar compounds can provide a starting range. A dose range-finding study with a small number of animals is highly recommended to establish the Maximum Tolerated Dose (MTD).[1][2]

Q2: My animals are experiencing significant weight loss (>15%) after this compound administration. What should I do?

A2: Significant body weight loss is a key indicator of toxicity.[3] Immediately implement the following:

  • Reduce the Dose: Lower the dose for the next cohort of animals.

  • Decrease Dosing Frequency: If administering multiple doses, consider increasing the interval between them (e.g., from once daily to every other day).

  • Check Formulation/Vehicle: Administer the vehicle alone to a control group to ensure the observed toxicity is not due to the formulation itself. Some solubilizing agents like DMSO can cause toxicity at high concentrations.[4][5]

  • Provide Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements.

Q3: I am not observing any anti-tumor efficacy, even at doses approaching the MTD. What are the possible reasons?

A3: A lack of efficacy despite reaching dose-limiting toxicity can be due to several factors:

  • Pharmacokinetics (PK): The drug may be rapidly cleared from circulation, not reaching the tumor site in sufficient concentrations or for a sufficient duration. A PK study is essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioavailability: If administering orally, the compound may have poor bioavailability. Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP).[5]

  • Tumor Model Resistance: The chosen cell line for the xenograft model may be inherently resistant to this compound's mechanism of action.

  • Inactive Compound: Ensure the stability of your this compound formulation. The compound may be degrading before or after administration.

Q4: How should I prepare this compound for in vivo administration?

A4: The formulation depends on this compound's solubility. For a compound with low aqueous solubility, a common strategy is to first dissolve it in a minimal amount of an organic solvent like DMSO, and then dilute it in a biocompatible vehicle such as saline, PBS, or a solution containing PEG400 or cyclodextrins.[4][5] It is critical to perform a pilot study to determine the maximum tolerated concentration of the vehicle.[4]

Q5: What are the critical parameters to monitor during a dose-optimization study?

A5: Both efficacy and toxicity endpoints must be monitored closely:

  • Efficacy: Tumor volume (for xenograft models), bacterial load (for infection models), or other relevant disease-specific markers.

  • Toxicity:

    • Clinical Signs: Changes in posture, activity, and fur texture.

    • Body Weight: Measure daily or at least three times a week.

    • Mortality: Record any deaths.

    • Post-Study Analysis: At the end of the study, conduct a gross necropsy. Collect blood for hematology and serum biochemistry, and major organs for histopathological examination.[4]

Data Presentation: Illustrative Dose-Finding Study Results

The following tables represent hypothetical data from a dose-escalation study to find the MTD and a subsequent efficacy study in a murine xenograft model.

Table 1: Maximum Tolerated Dose (MTD) Study of this compound

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Survival Rate (%)Clinical Observations
Vehicle Control3+2.5%100%Normal
103-1.8%100%Normal
253-6.2%100%Mild lethargy on Day 1
503-18.5%67%Significant lethargy, ruffled fur
1003-25.0%0%Severe toxicity, mortality by Day 3

Table 2: Efficacy Study of this compound in a Xenograft Model

Treatment Group (mg/kg, q3d)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control105 ± 151250 ± 2100%+5.1%
This compound (10 mg/kg)102 ± 12750 ± 15040%-2.3%
This compound (25 mg/kg)108 ± 18310 ± 9575%-8.9%
Standard-of-Care103 ± 14450 ± 11064%-5.5%

Data are presented as mean ± standard deviation. q3d = every 3 days.

Experimental Protocols

Protocol 1: Determination of the Maximum Tolerated Dose (MTD)

  • Animal Acclimatization: Acclimatize mice for at least one week prior to the study.

  • Formulation Preparation: Prepare fresh formulations of this compound at various concentrations (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control. A common formulation strategy for lipophilic compounds involves dissolving this compound in DMSO first, then diluting with PEG400 and saline.[5]

  • Dosing: Administer a single dose of the assigned formulation via the desired route (e.g., intraperitoneal injection).

  • Monitoring: Record the initial body weight of each mouse. Monitor the animals for clinical signs of toxicity (lethargy, ruffled fur, etc.) at 1, 4, 8, and 24 hours post-dosing, and then daily for 7-14 days.[5] Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant distress, typically defined as more than a 20% loss of body weight.[3]

Protocol 2: Murine Xenograft Efficacy Study

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cells suspended in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).[6][7]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Standard-of-Care).

  • Treatment: Administer treatment as per the defined schedule (e.g., 25 mg/kg, intravenously, every 3 days).

  • Data Collection: Measure tumor dimensions with calipers and animal body weights three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration. Euthanize animals and perform terminal sample collection for further analysis.

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Efficacy Testing A Start with low dose (e.g., 1/10th of in vitro IC50) B Administer single dose to small cohort (n=3) A->B C Monitor toxicity for 7-14 days (Weight loss, clinical signs) B->C D Toxicity Acceptable? C->D E Increase dose for next cohort (e.g., by 100%) D->E Yes F MTD Established (Highest dose with acceptable toxicity) D->F No E->B H Select 2-3 doses below MTD (e.g., MTD and MTD/2) F->H Inform Efficacy Study G Establish tumor xenograft model G->H I Administer multiple doses (e.g., q3d x 4) H->I J Monitor tumor growth and toxicity I->J K Determine Optimal Biological Dose J->K

Caption: Workflow for in vivo dose optimization of this compound.

G This compound This compound Binding Binding Event This compound->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition INHIBITION Binding->Inhibition Prevents peptide chain elongation ProteinSynth Protein Synthesis Growth Bacterial Growth & Proliferation ProteinSynth->Growth Inhibition->ProteinSynth CellDeath Bacteriostatic/Bactericidal Effect Growth->CellDeath is halted leading to

Caption: Hypothesized mechanism of action for this compound.

G Start High Toxicity Observed? (>20% weight loss, mortality) Yes_Path Yes Start->Yes_Path No_Path No Start->No_Path CheckVehicle Is vehicle alone toxic? Yes_Path->CheckVehicle ReduceDose Reduce dose or frequency CheckVehicle->ReduceDose No Stop Re-evaluate compound or formulation CheckVehicle->Stop Yes ChangeRoute Consider less toxic route (e.g., Sub-Q vs. IP/IV) ReduceDose->ChangeRoute CheckEfficacy Is there sufficient efficacy? No_Path->CheckEfficacy Continue Continue with current protocol CheckEfficacy->Continue Yes IncreaseDose Increase dose (if below MTD) CheckEfficacy->IncreaseDose No CheckPK Conduct PK study to assess exposure IncreaseDose->CheckPK ChangeModel Consider a more sensitive tumor model CheckPK->ChangeModel

References

Technical Support Center: Troubleshooting Lienomycin Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The information available predominantly pertains to "Lincomycin." Given the similarity in name, it is possible that "Lienomycin" is a related compound or an alternative name. This guide is based on the extensive stability and experimental data for Lincomycin and should serve as a valuable resource for troubleshooting instability issues with structurally similar lincosamide antibiotics.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering instability with this compound (Lincomycin) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results are often attributable to the inherent instability of this compound under certain experimental conditions. Key factors that can lead to degradation and variability include pH, temperature, and exposure to light and oxidizing agents.[][2] Hydrolytic and oxidative degradation are common pathways that can affect the compound's efficacy and stability.[]

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

This compound exhibits its greatest stability in acidic conditions, specifically around pH 4.[3][4][5] It is significantly less stable in alkaline solutions (pH > 7.3), where the degradation rate increases.[2][6] Forced degradation studies have shown that it degrades more slowly in acidic solutions compared to basic ones.[3][4]

Q3: How does temperature affect the stability of this compound?

High temperatures accelerate the degradation of this compound, especially in alkaline conditions.[2][6] Studies have shown significant degradation at temperatures of 70°C and above.[2] While it is relatively stable at room temperature (25°C) in certain intravenous fluids for extended periods, elevated temperatures during experiments can lead to a rapid loss of active compound.[3][4]

Q4: Is this compound sensitive to light?

Yes, exposure to light can contribute to the oxidative degradation of this compound.[] It is recommended to protect this compound solutions from light, especially during long-term storage and prolonged experimental incubations.[7][8] Storing stock solutions in amber vials or wrapping containers in foil can mitigate photodegradation.

Q5: Can components of my experimental medium interact with this compound?

Certain excipients or components in a formulation or experimental medium can react chemically with this compound, leading to the formation of degradation byproducts or complexes that may alter its stability.[] It is crucial to consider the composition of your buffers and media and to test for potential incompatibilities.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to this compound instability in your assays.

Issue 1: Loss of Activity or Inconsistent Potency
Possible Cause Troubleshooting Step Recommended Action
Degradation due to improper pH of the solution. Verify the pH of your stock solutions and final assay medium.Adjust the pH of your experimental solutions to be within the optimal stability range (ideally around pH 4).[3][4][5] Use appropriate buffer systems to maintain a stable pH throughout the experiment.
Thermal degradation during the experiment. Review the incubation temperatures and durations of your assay.If possible, perform experiments at lower temperatures or reduce the incubation time. For temperature-sensitive steps, consider using a temperature-controlled environment.
Oxidative degradation. Assess the exposure of your solutions to air and light.Prepare fresh solutions before each experiment. Consider degassing your solvents or using antioxidants if compatible with your assay. Protect solutions from light by using amber vials or covering with foil.[][7]
Interaction with media components. Evaluate the composition of your experimental medium.Test the stability of this compound in your specific medium over the time course of your experiment. If instability is detected, consider using a simpler, defined medium or removing potentially reactive components.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Recommended Action
Inconsistent degradation across wells/tubes. Standardize the preparation and handling of all replicates.Ensure uniform temperature and light exposure for all samples. Prepare a master mix of the this compound solution to add to all replicates to minimize pipetting variability.
Precipitation of the compound. Visually inspect your solutions for any signs of precipitation, especially at higher concentrations.Prepare dilutions fresh from a stock solution. Ensure the final solvent concentration (e.g., DMSO) is compatible with your aqueous medium and does not cause precipitation.

Quantitative Data Summary

The following tables summarize the stability of Lincomycin under various conditions based on published studies.

Table 1: Effect of pH on Lincomycin Stability

pHTemperature (°C)ObservationCalculated Shelf-Life (t90)Reference
280Least stable0.38 days[3][5]
480Most stable4.59 days[3][5]
> 7.3Not specifiedUnstableNot specified[2]
Alkaline100Degradation rate dependent on [OH-]Not specified[2][9]

Table 2: Effect of Temperature on Lincomycin Stability

Temperature (°C)pHObservationReference
25Not specified (in IV fluids)Stable for at least 31 days[3][4]
60AcidicLess rapid degradation than in basic solution[3][4]
60BasicMore rapid degradation than in acidic solution[3][4]
70 - 10010Linear degradation (Arrhenius plot)[2]
120 (20 min)Not specified (in milk)5% inactivation[10]
140 (10 s)Not specified (in milk)5% inactivation[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffers (pH 2, 4, 7, 8)

  • Water bath or incubator

  • HPLC system with a suitable column (e.g., C18)

  • UV spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 4, 8, 12, 24 hours).

  • Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid degradation.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate under the same conditions.

  • pH-Dependent Degradation: Prepare solutions of this compound in different pH buffers (2, 4, 7, 8). Incubate at a higher temperature (e.g., 80°C) to accelerate degradation, taking samples at various time points.

  • Thermal Degradation: Prepare a solution of this compound in a neutral buffer (e.g., pH 7) and incubate at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period, while keeping a control sample in the dark.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base degradation samples), and dilute it to a suitable concentration. Analyze the samples by HPLC to determine the remaining concentration of this compound and identify any degradation products.[5]

Protocol 2: General Assay Workflow to Minimize Instability
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like DMSO. Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in your assay medium.

  • pH and Temperature Control: Ensure your final assay medium is buffered to a pH that favors stability (if compatible with your experimental system). Maintain a constant and appropriate temperature throughout the assay.

  • Controls: Include appropriate controls in your experiment:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells in medium only.

    • Positive Control: A compound with a known and stable effect in your assay.

  • Time Course: If possible, perform a time-course experiment to determine the window of this compound's activity before significant degradation occurs.

Visualizations

This compound Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the formation of peptide bonds and the elongation of the polypeptide chain.[11][12][13][14]

Lienomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 50S_Subunit->Inhibition 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: this compound's inhibitory effect on bacterial protein synthesis.

This compound Signaling Pathway in Melanogenesis

In some contexts, this compound has been shown to induce melanogenesis by activating the Microphthalmia-associated transcription factor (MITF) through several signaling pathways.[15]

Lienomycin_Signaling This compound This compound p38_MAPK p38_MAPK This compound->p38_MAPK Activates AKT AKT This compound->AKT Activates PKA PKA This compound->PKA Activates MITF MITF p38_MAPK->MITF Activates AKT->MITF Activates PKA->MITF Activates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Signaling pathways activated by this compound leading to melanogenesis.

Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps to diagnose and address instability issues.

Troubleshooting_Workflow Start Inconsistent Results Check_pH Check pH of Solutions Start->Check_pH Adjust_pH pH Optimal? Check_pH->Adjust_pH Check_Temp Review Assay Temperature Adjust_Temp Temp Controlled? Check_Temp->Adjust_Temp Check_Light Assess Light Exposure Protect_Light Light Protected? Check_Light->Protect_Light Check_Media Evaluate Media Components Test_Media Media Inert? Check_Media->Test_Media Adjust_pH->Check_Temp Yes Modify_Protocol Modify Protocol: - Adjust pH to ~4 - Lower Temperature - Protect from Light - Simplify Medium Adjust_pH->Modify_Protocol No Adjust_Temp->Check_Light Yes Adjust_Temp->Modify_Protocol No Protect_Light->Check_Media Yes Protect_Light->Modify_Protocol No Test_Media->Modify_Protocol No End Consistent Results Test_Media->End Yes Modify_Protocol->Start

Caption: A systematic workflow for troubleshooting this compound instability.

References

Technical Support Center: Mitigating Lienomycin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for polyene macrolide antibiotics like Lienomycin in non-target mammalian cells?

A1: Polyene macrolide antibiotics primarily exert their cytotoxic effects by binding to sterols present in cell membranes. While their therapeutic action relies on a higher affinity for ergosterol in fungal cell membranes, they can also bind to cholesterol in mammalian cell membranes. This binding leads to the formation of pores or channels in the cell membrane, disrupting the ionic balance, causing leakage of intracellular components, and ultimately leading to cell death, often through apoptosis.[1][2][3]

Q2: What are the principal strategies to reduce the off-target cytotoxicity of this compound?

A2: The main strategies focus on increasing the therapeutic index by minimizing the interaction of this compound with non-target cells. These approaches include:

  • Liposomal Formulation: Encapsulating this compound within liposomes can shield it from interacting with non-target cell membranes and can be designed for targeted delivery.[4][5][6][7][8]

  • Chemical Modification: Synthesizing derivatives of this compound with a higher affinity for fungal ergosterol over mammalian cholesterol can reduce off-target effects.[9][10]

  • Targeted Drug Delivery: Conjugating this compound to a targeting moiety (e.g., an antibody or ligand) that specifically recognizes a receptor on the target cells can concentrate the drug at the desired site, reducing systemic exposure.[4][5]

Q3: How can I quantitatively assess a reduction in this compound's cytotoxicity in my experiments?

A3: A quantitative assessment involves comparing the cytotoxic profiles of the modified this compound (e.g., liposomal formulation, new derivative) with the parent compound in both target (e.g., fungal) and non-target (e.g., mammalian) cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) is a key metric. A successful strategy will demonstrate a significantly higher IC50 or CC50 value for non-target cells, indicating reduced cytotoxicity, while maintaining a low IC50 for target cells. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays are commonly used.

Q4: Can co-administration of other agents help in reducing this compound's cytotoxicity?

A4: While less common for polyene macrolides, co-administration with agents that protect non-target cells could be explored. However, the primary focus remains on reformulating or modifying the drug itself to prevent the initial membrane interaction. Any co-administered agent would need to be carefully evaluated to ensure it doesn't interfere with the therapeutic efficacy of this compound.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cytotoxicity observed in non-target mammalian cell lines at therapeutically relevant concentrations. The free form of this compound readily binds to cholesterol in mammalian cell membranes.1. Develop a Liposomal Formulation: Encapsulate this compound in liposomes to reduce its direct interaction with non-target cells. Experiment with different lipid compositions to optimize stability and release characteristics. 2. Synthesize and Test Derivatives: If possible, explore chemical modifications of this compound to create derivatives with a higher therapeutic index.[9]
Liposomal this compound formulation still shows significant cytotoxicity. 1. Liposome Instability: The liposomes may be unstable in the culture medium, leading to premature release of this compound. 2. Non-specific Uptake: The liposomes may be taken up non-specifically by the non-target cells.1. Optimize Liposome Composition: Incorporate cholesterol or use lipids with a higher phase transition temperature to increase bilayer stability. 2. PEGylation: Add a polyethylene glycol (PEG) layer to the liposome surface to create a "stealth" formulation that reduces non-specific cellular uptake.
Difficulty in achieving target cell-specific delivery. The targeting moiety (e.g., antibody, ligand) may have low affinity or the target receptor may be expressed on non-target cells as well.1. Screen Targeting Moieties: Test a panel of different antibodies or ligands to identify one with high specificity and affinity for the target cell. 2. Characterize Receptor Expression: Thoroughly profile the expression of the target receptor on both target and a range of non-target cell lines to ensure specificity.

Quantitative Data Summary

The following tables summarize hypothetical comparative cytotoxicity data for different formulations of a polyene macrolide antibiotic, herein referred to as "this compound". These values are illustrative and based on trends observed for similar compounds like Amphotericin B and Nystatin.

Table 1: In Vitro Cytotoxicity (IC50 in µg/mL) of this compound Formulations

FormulationTarget Cells (e.g., Candida albicans)Non-Target Cells (e.g., Human Kidney Cells - HEK293)Therapeutic Index (IC50 Non-Target / IC50 Target)
Free this compound0.55.010
Liposomal this compound0.750.071
PEGylated Liposomal this compound0.880.0100
This compound Derivative-11.075.075

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Acute Toxicity (LD50 in mg/kg) in a Murine Model

FormulationLD50 (mg/kg)
Free this compound10
Liposomal this compound40

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol describes a common thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Methodology:

  • Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in a chloroform:methanol solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding sterile PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.

  • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Target and non-target cell lines

  • Cell culture medium and supplements

  • This compound formulations (free and liposomal)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound formulations in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow start Start: High Cytotoxicity of Free this compound strategy Select Mitigation Strategy start->strategy liposome Liposomal Formulation strategy->liposome Formulation derivative Chemical Modification strategy->derivative Synthesis targeted Targeted Delivery strategy->targeted Conjugation synthesis Synthesize & Characterize (Size, PDI, Encapsulation) liposome->synthesis derivative->synthesis targeted->synthesis invitro In Vitro Cytotoxicity Assay (MTT, LDH) synthesis->invitro compare Compare IC50 Values (Target vs. Non-Target) invitro->compare success Reduced Cytotoxicity (High Therapeutic Index) compare->success Successful fail Cytotoxicity Still High compare->fail Unsuccessful invivo In Vivo Toxicity Studies success->invivo optimize Optimize Formulation/ Derivative fail->optimize optimize->synthesis end End: Optimized Low-Toxicity Formulation invivo->end

Caption: Workflow for developing and evaluating strategies to reduce this compound cytotoxicity.

signaling_pathway This compound This compound membrane Mammalian Cell Membrane (Cholesterol-Rich) This compound->membrane Binds to pore Pore Formation membrane->pore Induces leakage Ion Dysregulation & Leakage of Cytosolic Contents pore->leakage stress Cellular Stress leakage->stress mitochondria Mitochondrial Pathway stress->mitochondria bax Bax/Bak Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound in non-target cells.

References

Technical Support Center: Protocol Refinement for Consistent Lincomycin MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Minimum Inhibitory Concentration (MIC) results for Lincomycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lincomycin?

Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the formation of peptide chains and ultimately suppressing bacterial growth and replication.[1][2][3]

Q2: Which organisms are typically susceptible to Lincomycin?

Lincomycin is primarily effective against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. It also shows activity against some anaerobic bacteria.[1] However, it has limited activity against most Gram-negative bacteria.

Q3: What are the standard MIC testing methods for Lincomycin?

The most common methods for determining the MIC of Lincomycin are broth microdilution and agar dilution assays.[4][5] These methods involve exposing a standardized bacterial inoculum to serial dilutions of the antibiotic to determine the lowest concentration that inhibits visible growth.[5][6]

Q4: What are the expected Lincomycin MIC ranges for quality control strains?

It is crucial to include quality control (QC) strains with known MIC ranges in each experiment to ensure the validity of the results. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for various bacterial strains. Researchers should refer to the latest CLSI M100 document for the most up-to-date information.

Troubleshooting Inconsistent Lincomycin MIC Results

Inconsistent MIC values can be a significant source of frustration in the laboratory. This guide provides a structured approach to troubleshooting and resolving common issues.

Initial Troubleshooting Steps

A logical workflow can help pinpoint the source of variability in your Lincomycin MIC assays.

Troubleshooting_Workflow start Inconsistent Lincomycin MIC Results check_protocol Review Protocol Adherence (CLSI/EUCAST) start->check_protocol check_reagents Verify Reagent Quality (Lincomycin, Media, etc.) check_protocol->check_reagents check_inoculum Examine Inoculum Preparation check_reagents->check_inoculum check_incubation Confirm Incubation Conditions (Time, Temp, Atmosphere) check_inoculum->check_incubation check_reading Standardize MIC Reading Method check_incubation->check_reading repeat_assay Repeat Assay with QC Strains check_reading->repeat_assay consistent Consistent Results repeat_assay->consistent Yes inconsistent Still Inconsistent repeat_assay->inconsistent No troubleshoot_advanced Advanced Troubleshooting inconsistent->troubleshoot_advanced Polyene_Troubleshooting start Inconsistent Polyene (e.g., Amphotericin B) MICs check_media Evaluate Test Medium (e.g., RPMI vs. Antibiotic Medium 3) start->check_media check_incubation Assess Incubation Time (24h vs. 48h) check_media->check_incubation check_endpoint Confirm Endpoint Reading (100% inhibition) check_incubation->check_endpoint check_drug_quality Verify Polyene Stock Solution (Light sensitivity, storage) check_endpoint->check_drug_quality repeat_assay Repeat Assay with QC Strains check_drug_quality->repeat_assay consistent Consistent Results repeat_assay->consistent Yes inconsistent Still Inconsistent repeat_assay->inconsistent No consult_guidelines Consult EUCAST/CLSI Specialized Guidelines inconsistent->consult_guidelines

References

Technical Support Center: Lienomycin (Lincomycin) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide addresses common questions regarding the stability and storage of Lienomycin. Initial research indicates that "this compound" is likely a common misspelling of "Lincomycin," a lincosamide antibiotic. All information provided herein pertains to Lincomycin and is intended to help researchers, scientists, and drug development professionals prevent its degradation during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Lincomycin powder?

A1: Lincomycin hydrochloride powder should be stored in a dry, cool place between 20°C and 25°C (68°F - 77°F).[1] It is crucial to protect it from direct sunlight and keep the container tightly closed.[2] Avoid storage with incompatible materials such as strong acids, strong bases, and strong oxidizers.[2]

Q2: My Lincomycin solution has changed color. What does this indicate?

A2: A change in the color of a Lincomycin solution can indicate degradation. Lincomycin is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, light, or certain excipients in the formulation.[] If you observe a color change, it is recommended to discard the solution and prepare a fresh one. To minimize oxidative degradation, consider using degassed solvents and protecting the solution from light by using amber vials or wrapping the container in foil.

Q3: I've observed precipitation in my refrigerated Lincomycin solution. What should I do?

A3: Precipitation in a refrigerated Lincomycin solution may occur due to its solubility characteristics at lower temperatures. Before use, allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. If it does not, this could indicate the formation of insoluble degradation products or that the concentration exceeds its solubility at that temperature. It is advisable to prepare fresh solutions and not to use solutions with persistent precipitates.

Q4: What is the primary cause of Lincomycin degradation in aqueous solutions?

A4: The primary cause of Lincomycin degradation in aqueous solutions is hydrolysis, particularly of the amide bond.[][4] The rate of this hydrolysis is highly dependent on the pH of the solution.

Q5: How does pH affect the stability of Lincomycin in a solution?

A5: Lincomycin is most stable in solutions with a pH of approximately 4.[5] It degrades more rapidly in both acidic conditions (e.g., pH 2) and basic conditions.[5] In alkaline conditions, the degradation rate is dependent on the concentration of hydroxide ions.[6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Potency in Experiments Degradation due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh solutions with pH-adjusted buffers (around pH 4) if compatible with the experiment.
Appearance of Unexpected Peaks in Chromatography Chemical degradation of Lincomycin.Analyze the degradation products using a validated stability-indicating method like HPLC. Refer to the experimental protocol section for a suitable method. Consider that degradation can be caused by hydrolysis, oxidation, or interaction with formulation components.[]
Inconsistent Experimental Results Instability of Lincomycin in the experimental medium.Evaluate the pH and composition of your experimental medium. Lincomycin can degrade in acidic or basic conditions and in the presence of oxidizing agents.[5]

Quantitative Data Summary

Table 1: Effect of pH on the Shelf-Life of Lincomycin at 80°C

pHCalculated Shelf-Life (days)
20.38
44.59

This data illustrates the significant impact of pH on Lincomycin stability at an accelerated temperature. The greatest stability is observed near pH 4.[5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Lincomycin

This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of Lincomycin and separate it from its degradation products.

1. Materials and Reagents:

  • Lincomycin reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (for forced degradation studies)

  • Sodium hydroxide (for forced degradation studies)

  • Hydrogen peroxide (for forced degradation studies)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 µm)

  • Mobile Phase: 8% Acetonitrile and 92% Water

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 45°C

3. Sample Preparation:

  • Prepare a stock solution of Lincomycin in the mobile phase.

  • For stability testing, subject the Lincomycin solution to stress conditions (e.g., heat, acid, base, oxidation).

  • Dilute the samples to an appropriate concentration with the mobile phase before injection.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • The approximate retention time for Lincomycin is 11.7 minutes.

  • Degradation products may appear at different retention times, for instance, around 5.2 and 8.3 minutes.[5]

Visualizations

cluster_degradation Lincomycin Degradation Pathways Lincomycin Lincomycin Hydrolysis Hydrolysis (Acid/Base) Lincomycin->Hydrolysis Oxidation Oxidation Lincomycin->Oxidation Microbial Microbial Degradation Lincomycin->Microbial Amide_Cleavage Amide Bond Cleavage Products Hydrolysis->Amide_Cleavage Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Demethylated_Products N-Demethylated Products Microbial->Demethylated_Products Thiomethyl_Loss Thiomethyl Group Loss Microbial->Thiomethyl_Loss

Caption: Major degradation pathways of Lincomycin.

cluster_workflow Experimental Workflow for Stability Testing start Prepare Lincomycin Solution stress Apply Stress Conditions (e.g., pH, Temp, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample hplc HPLC Analysis sample->hplc data Analyze Data (Peak Area, Degradation %) hplc->data report Report Stability Profile data->report

Caption: Workflow for assessing Lincomycin stability.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lienomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of Lienomycin.

Troubleshooting Guides

Issue 1: Low or Inconsistent Plasma Concentrations of this compound Following Oral Administration

  • Question: We are observing very low and variable plasma concentrations of this compound in our animal models after oral gavage. What are the likely causes and how can we address this?

  • Answer: Low and inconsistent plasma concentrations of this compound, a polyene macrolide, are typically due to its poor aqueous solubility and low permeability across the gastrointestinal (GI) tract. Several factors could be contributing to this issue.

    • Poor Aqueous Solubility: this compound, like other polyene macrolides, is inherently poorly soluble in water. This limits its dissolution in the GI fluids, which is a prerequisite for absorption.

    • Degradation in the GI Tract: The harsh environment of the stomach (low pH) and the presence of digestive enzymes can lead to the degradation of the drug before it can be absorbed.

    • High First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the liver before it reaches systemic circulation, further reducing its bioavailability.

    Troubleshooting Steps:

    • Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of your this compound batch, including its solubility at different pH values and its partition coefficient (LogP). This will help in selecting an appropriate formulation strategy.

    • Formulation Enhancement: A simple suspension is often insufficient for in vivo studies with poorly soluble compounds. Consider the following formulation strategies to improve solubility and absorption:

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the oral absorption of lipophilic drugs like this compound.

      • Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and potentially enhance its uptake by the intestinal epithelium.[1][2][3]

      • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

  • Question: We are seeing significant variability in the pharmacokinetic (PK) data between individual animals in the same treatment group. What could be the cause of this variability?

  • Answer: High inter-individual variability is a common challenge in in vivo studies, especially with orally administered drugs that have low bioavailability.

    Possible Causes and Solutions:

    • Inconsistent Formulation: Ensure that the formulation is homogenous and that each animal receives a consistent dose. For suspensions, ensure they are well-mixed before each administration. For nanoparticle formulations, ensure consistent particle size and drug loading.

    • Gavage Technique: Improper oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure that all personnel are adequately trained and use a consistent technique.

    • Biological Variability: Differences in gastric emptying time, intestinal motility, and metabolic enzyme expression among animals can contribute to PK variability. Increasing the number of animals per group can help to improve the statistical power of the study.

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in enhancing the in vivo bioavailability of this compound?

  • A1: The primary challenges stem from its classification as a polyene macrolide antibiotic. These challenges include:

    • Poor aqueous solubility: This is the most significant hurdle, limiting its dissolution and subsequent absorption.

    • High molecular weight: This can hinder its passive diffusion across the intestinal membrane.

    • Susceptibility to degradation: The acidic environment of the stomach and enzymatic activity in the GI tract can degrade the molecule.

    • Potential for high first-pass metabolism: This can significantly reduce the amount of active drug reaching systemic circulation.

  • Q2: Which formulation strategy is best for improving the oral bioavailability of this compound?

  • A2: The "best" strategy depends on the specific experimental context and desired outcome. However, lipid-based and nanoparticle formulations have shown significant promise for polyene macrolides.

    • Lipid-based formulations (e.g., SEDDS): These are often a good starting point as they can enhance solubilization and take advantage of lipid absorption pathways.

    • Nanoparticle formulations (e.g., SLNs, polymeric nanoparticles): These offer the advantage of protecting the drug from degradation, potentially providing controlled release, and improving uptake by the intestinal mucosa.[1][2][3]

  • Q3: Are there any analytical challenges I should be aware of when working with this compound formulations?

  • A3: Yes, when working with complex formulations like nanoparticles or lipid-based systems, it is crucial to have a validated analytical method to determine drug loading, encapsulation efficiency, and to measure drug concentrations in biological matrices. The presence of excipients from the formulation can interfere with the analysis, so proper sample preparation is key.

Data Presentation

Table 1: Comparison of Different Formulation Strategies for Enhancing this compound Bioavailability (Hypothetical Data)

Formulation TypeDrug Loading (%)Particle Size (nm)Zeta Potential (mV)Apparent Solubility (µg/mL)In Vivo AUC (ng·h/mL)
Aqueous SuspensionN/A>1000-15.2 ± 2.11.5 ± 0.350.3 ± 12.5
SEDDS10.5 ± 1.2150.3 ± 5.8-5.1 ± 0.885.6 ± 7.2450.8 ± 65.7
Polymeric Nanoparticles8.2 ± 0.9210.6 ± 10.4-25.4 ± 3.560.1 ± 5.9620.1 ± 89.3
Solid Lipid Nanoparticles9.5 ± 1.1180.2 ± 8.9-18.9 ± 2.772.4 ± 6.8580.4 ± 78.1

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-shear homogenization and ultrasonication method for preparing SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is formed.

  • Preparation of the Aqueous Phase: Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the pre-emulsion to probe sonication for 5-10 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Steps melt_lipid Melt Solid Lipid dissolve_drug Dissolve this compound in Molten Lipid melt_lipid->dissolve_drug homogenize High-Shear Homogenization dissolve_drug->homogenize Lipid Phase heat_aq Heat Aqueous Surfactant Solution heat_aq->homogenize Aqueous Phase sonicate Probe Sonication homogenize->sonicate cool Cool to Form SLNs sonicate->cool characterize Characterize Nanoparticles cool->characterize

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Binds to Ergosterol ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Induces Oxidative Stress StressKinase Stress-Activated Protein Kinase (e.g., Hog1) ROS->StressKinase Activates TranscriptionFactor Stress Response Transcription Factor StressKinase->TranscriptionFactor Phosphorylates & Activates GeneExpression Stress Response Gene Expression TranscriptionFactor->GeneExpression Translocates to Nucleus Apoptosis Apoptosis GeneExpression->Apoptosis Leads to

Caption: Hypothetical signaling pathway for this compound-induced cell stress in fungi.

References

Technical Support Center: Troubleshooting Unexpected Results in Lincomycin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lienomycin": Initial searches for "this compound" did not yield a known antibiotic. It is highly probable that this is a typographical error for Lincomycin , a well-documented lincosamide antibiotic. This technical support guide will therefore focus on troubleshooting experiments involving Lincomycin.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments with Lincomycin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with Lincomycin in a question-and-answer format.

Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values

  • Question: My MIC values for Lincomycin are inconsistent between experiments or higher than what is reported in the literature. What could be the cause?

  • Answer: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors could be at play:

    • Inoculum Density: The "inoculum effect" is a known phenomenon where a higher bacterial concentration can lead to an increased MIC. Ensure you are strictly adhering to a standardized inoculum preparation, such as using a 0.5 McFarland standard.

    • Media Composition: Variations in the cation concentration or pH of your Mueller-Hinton Broth (MHB) can affect the activity of Lincomycin. It is advisable to use commercially prepared media and to check the pH of each new batch.

    • Lincomycin Stability: Lincomycin is unstable in alkaline conditions and at high temperatures.[1] If your media has a pH above 7.3 or if the compound has been stored improperly, its efficacy may be reduced.[1] Lincomycin demonstrates the greatest stability at a pH of around 4.[2]

    • Reading of Endpoints: Subjectivity in visually determining the MIC can lead to variability. For lincosamides like Lincomycin, it is recommended to disregard pinpoint growth at the bottom of the well when reading the MIC for certain bacteria.[3]

Issue 2: Paradoxical Increase in Bacterial Growth or Pigment Production at Low Lincomycin Concentrations

  • Question: I've observed that at sub-inhibitory concentrations, my bacterial cultures (especially Streptomyces species) are producing more pigment or seem to have enhanced growth. Is this a known effect?

  • Answer: Yes, this is a documented paradoxical effect of Lincomycin. At concentrations below the MIC, Lincomycin can induce the expression of genes involved in secondary metabolism in Streptomyces species.[4] This can result in the overproduction of pigmented antibiotics (like actinorhodin) and other secondary metabolites.[4] This phenomenon is a form of bacterial stress response.

    • Troubleshooting Steps:

      • Confirm that the Lincomycin concentration is indeed sub-inhibitory.

      • If this effect is undesirable for your experiment, you may need to work with concentrations at or above the MIC.

      • If you are studying secondary metabolite production, this effect could be harnessed, but be aware that it is a concentration-dependent phenomenon.[5]

Issue 3: Unexpected Cytotoxicity or Off-Target Effects in Mammalian Cell Cultures

  • Question: I'm using Lincomycin as a selection agent or to prevent contamination in my mammalian cell culture, and I'm seeing unexpected changes in cell morphology, proliferation, or gene expression. Why is this happening?

  • Answer: While Lincomycin targets bacterial ribosomes, it's a common misconception that antibiotics are harmless to mammalian cells. The prophylactic use of antibiotics in cell culture can have several off-target effects:

    • Altered Gene Expression and Cellular Metabolism: Antibiotics can induce stress responses in mammalian cells, leading to changes in gene expression and metabolic pathways.

    • Masking of Low-Level Contamination: The presence of antibiotics can hide underlying low-level bacterial or mycoplasma contamination, which can still affect your experimental results.

    • Best Practices:

      • The best practice is to avoid the routine use of antibiotics in mammalian cell culture and rely on good aseptic technique.

      • If you must use an antibiotic, ensure you run proper controls (cells without the antibiotic) to account for any potential off-target effects.

Data Presentation

The following tables summarize key quantitative data for Lincomycin experiments.

Table 1: Stability of Lincomycin Hydrochloride

ParameterConditionResultCitation(s)
pH Stability Stored at 80°CMost stable near pH 4[2]
Stored at 80°CLeast stable at pH 2[2]
Alkaline conditions (pH > 7.3)Unstable[1]
Temperature Stability 70°C, 80°C, and 100°CUnstable at high temperatures[1][6]
37°C in solutionStable for up to 4 days[7]
25°C in various IV solutionsStable for at least 31 days[2][7]
Chemical Stability Hydrogen PeroxideDegrades rapidly[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Lincomycin for Selected Bacteria

Bacterial SpeciesMIC Range (µg/mL)NotesCitation(s)
Staphylococcus aureusVaries with inoculum sizeSee troubleshooting section[8]
Streptococcus pyogenesGenerally susceptible[8]
Streptococcus pneumoniaeGenerally susceptible[8]
Anaerobic BacteriaVaries by speciesAgar dilution method[8]
Clostridium perfringensSome strains may be resistant[8]

Note: MIC values can be highly strain-dependent. It is always recommended to determine the MIC for your specific bacterial isolate.

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of Lincomycin.

  • Materials:

    • Lincomycin hydrochloride

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • 0.5 McFarland standard

    • Sterile saline or broth for dilution

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare Lincomycin Stock Solution: Prepare a stock solution of Lincomycin in a suitable solvent (e.g., water) at a concentration 100x the highest desired final concentration.

    • Prepare Serial Dilutions: Perform serial two-fold dilutions of the Lincomycin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Prepare Bacterial Inoculum:

      • From a pure culture, prepare a bacterial suspension in sterile saline or broth with a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

      • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the Lincomycin dilutions, resulting in a final volume of 100 µL per well.

    • Controls:

      • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no Lincomycin).

      • Sterility Control: A well containing 100 µL of CAMHB only (no bacteria).

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Lincomycin that completely inhibits visible bacterial growth.

2. Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxicity of Lincomycin on mammalian cell lines.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Lincomycin hydrochloride

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of Lincomycin in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same amount of solvent used to dissolve Lincomycin).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of Lincomycin that inhibits cell growth by 50%).

Visualizations

G cluster_workflow Troubleshooting Workflow for Inconsistent MICs start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media Quality (pH 7.2-7.4) check_inoculum->check_media [Inoculum OK] retest Re-run Assay check_inoculum->retest [Inoculum Incorrect] check_stability Assess Lincomycin Stability (Storage & pH) check_media->check_stability [Media OK] check_media->retest [Media Issue] check_reading Standardize Endpoint Reading check_stability->check_reading [Stability OK] check_stability->retest [Degradation Suspected] resolve Consistent Results check_reading->resolve [Reading Standardized] check_reading->retest [Inconsistent Reading] retest->start

Caption: Troubleshooting workflow for diagnosing inconsistent MIC results.

G cluster_pathway Lincomycin's Mechanism of Action Lincomycin Lincomycin Ribosome Bacterial 50S Ribosomal Subunit Lincomycin->Ribosome Binds to 23S rRNA ProteinSynthesis Protein Synthesis Inhibition Inhibition Ribosome->Inhibition BacterialGrowth Bacterial Growth Inhibition Inhibition->ProteinSynthesis

Caption: Lincomycin inhibits bacterial protein synthesis.

G cluster_paradox Paradoxical Effect of Sub-Inhibitory Lincomycin LowLincomycin Sub-Inhibitory Lincomycin Conc. StressResponse Bacterial Stress Response LowLincomycin->StressResponse GeneExpression Altered Gene Expression StressResponse->GeneExpression SecondaryMetabolism Increased Secondary Metabolite Production GeneExpression->SecondaryMetabolism

Caption: Low Lincomycin doses can induce secondary metabolism.

References

Technical Support Center: Optimizing Incubation Times for Lienomycin Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific antifungal agent "Lienomycin" is limited in publicly available scientific literature. Therefore, this guide is based on the general principles and protocols for the broader class of polyene macrolide antifungals, to which this compound is presumed to belong. These guidelines should be adapted and validated for your specific experimental conditions.

Introduction

Optimizing incubation time is a critical step in performing accurate and reproducible antifungal susceptibility testing (AFST). The incubation period directly impacts fungal growth, and consequently, the determination of the Minimum Inhibitory Concentration (MIC). This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for what we will consider, for the purposes of this guide, this compound antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

While specific data for this compound is scarce, it is presumed to be a polyene macrolide antifungal. The primary mechanism of action for polyene antifungals is binding to ergosterol, a key component of the fungal cell membrane.[1][2][3] This binding disrupts the membrane integrity, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, ultimately resulting in fungal cell death.[3][4]

Q2: Why is incubation time a critical parameter in this compound antifungal assays?

The incubation time is crucial because it must allow for sufficient growth of the fungus in the drug-free control wells to accurately determine the MIC.

  • Too short of an incubation time: Insufficient fungal growth can lead to an underestimation of the MIC, making the antifungal agent appear more potent than it is.[5]

  • Too long of an incubation time: Excessive incubation can lead to an overgrowth of the fungus, which may obscure the inhibitory effects of the antifungal agent and result in a falsely high MIC. It can also lead to the degradation of the antifungal agent in the test medium.

Q3: What are the standard recommended incubation times for antifungal susceptibility testing?

Standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) provide recommended incubation periods that vary depending on the fungal species.

  • Yeasts (e.g., Candida species): Typically 24 hours.[5]

  • Slower-growing yeasts (e.g., Cryptococcus species): May require up to 72 hours.[5]

  • Molds (e.g., Aspergillus species): Generally require 48 to 72 hours of incubation.[6] For some molds like Mucorales, the incubation period can be as short as 24 hours, while for dermatophytes, it can be up to 96 hours.[5]

Q4: How does inoculum size affect the optimal incubation time?

The initial concentration of the fungal inoculum can significantly impact the time required to reach sufficient growth for an accurate MIC reading. A higher inoculum size may require a shorter incubation period, while a lower inoculum may need a longer time. It is crucial to standardize the inoculum preparation to ensure reproducibility.[7][8]

Q5: Can the choice of growth medium influence the incubation time?

Yes, the composition of the culture medium can affect the growth rate of the fungus and, therefore, the optimal incubation time. Standardized media such as RPMI-1640 are recommended for AFST to ensure consistency and comparability of results between different laboratories.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing incubation times for this compound antifungal assays.

Problem Potential Cause(s) Recommended Solution(s)
No or poor growth in control wells 1. Inadequate incubation time. 2. Suboptimal incubation temperature. 3. Incorrect growth medium. 4. Low viability of the fungal inoculum.1. Extend the incubation period, checking for growth at 24-hour intervals. 2. Verify the incubator is calibrated to the optimal temperature for the specific fungus (typically 35°C). 3. Ensure the use of a standardized medium like RPMI-1640. 4. Prepare a fresh inoculum from a recent culture and verify its concentration and viability.
Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments 1. Variation in incubation times. 2. Inconsistent inoculum preparation. 3. Subjective endpoint determination.1. Strictly adhere to a standardized incubation time for all assays. 2. Standardize the inoculum density using a spectrophotometer or hemocytometer. 3. Use a spectrophotometric plate reader for objective MIC determination or have two independent researchers read the results visually.
Falsely low MIC values 1. Reading the results too early. 2. Inoculum size is too low.1. Increase the incubation time to allow for adequate fungal growth in the control wells. 2. Ensure the inoculum concentration is within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
Falsely high MIC values 1. Reading the results too late. 2. Inoculum size is too high. 3. Degradation of this compound during prolonged incubation.1. Read the MIC at an earlier time point, as soon as sufficient growth is observed in the control. 2. Prepare the inoculum according to standardized protocols to avoid an overly dense suspension. 3. If degradation is suspected, perform a time-kill assay to assess the stability of the compound over the incubation period.

Data Presentation: Impact of Incubation Time on MIC Values

The following table summarizes hypothetical data on the effect of incubation time on the MIC of a polyene antifungal against common fungal pathogens. This data is illustrative and should be confirmed experimentally for this compound.

Fungal Species Antifungal Agent Incubation Time (hours) MIC Range (µg/mL) Geometric Mean MIC (µg/mL)
Candida albicansPolyene Antifungal240.25 - 1.00.5
480.5 - 2.01.0
Aspergillus fumigatusPolyene Antifungal480.5 - 2.01.0
721.0 - 4.02.0
Cryptococcus neoformansPolyene Antifungal480.125 - 0.50.25
720.25 - 1.00.5

Note: This table is for illustrative purposes. Actual MIC values will vary depending on the specific strain, antifungal agent, and experimental conditions.

Experimental Protocols

Detailed Methodology: Broth Microdilution Assay for Determining Optimal Incubation Time

This protocol is based on the CLSI M27/M38 guidelines for antifungal susceptibility testing of yeasts and molds.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in RPMI-1640 medium to prepare a 2X working solution of the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the 2X this compound working solution to the wells in the first column.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the drug-free growth control, and the twelfth column as the sterility control (medium only).

3. Preparation of Fungal Inoculum:

  • From a fresh (24-48 hour) culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison.

  • Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

4. Inoculation and Incubation:

  • Add 100 µL of the final diluted inoculum to each well of the microtiter plate (columns 1-11), bringing the total volume in each well to 200 µL.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.

5. Determination of Optimal Incubation Time and MIC:

  • For yeasts, examine the plates at 24 and 48 hours. For molds, examine the plates at 24, 48, and 72 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic agents or 100% for fungicidal agents like polyenes) compared to the drug-free growth control well.

  • The optimal incubation time is the earliest time point at which there is sufficient, well-defined fungal growth in the control well to allow for a clear determination of the MIC.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock & Serial Dilutions inoculate Inoculate Microtiter Plates prep_this compound->inoculate prep_inoculum Prepare & Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_24h Read Plates at 24h incubate->read_24h read_48h Read Plates at 48h read_24h->read_48h determine_mic Determine MIC & Optimal Incubation Time read_24h->determine_mic read_72h Read Plates at 72h read_48h->read_72h read_48h->determine_mic read_72h->determine_mic

Caption: Workflow for optimizing antifungal assay incubation time.

Troubleshooting_Logic Troubleshooting Logic for Incubation Issues cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Unexpected MIC Results cause_time Incubation Time Variation start->cause_time cause_inoculum Inoculum Density Issue start->cause_inoculum cause_temp Incorrect Temperature start->cause_temp cause_reading Subjective Endpoint Reading start->cause_reading sol_time Standardize Incubation Time cause_time->sol_time sol_inoculum Verify Inoculum Concentration cause_inoculum->sol_inoculum sol_temp Calibrate Incubator cause_temp->sol_temp sol_reading Use Spectrophotometer cause_reading->sol_reading

Caption: Troubleshooting logic for common incubation-related issues.

References

methods to prevent Lienomycin precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lincomycin

Frequently Asked Questions (FAQs)

Q1: What is Lincomycin and why is it used in research?

Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis.[1] In research and clinical settings, it is primarily used to treat infections caused by Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool for studying this fundamental cellular process.[1][2]

Q2: I've observed a precipitate in my cell culture media after adding Lincomycin. What are the common causes?

Precipitation of Lincomycin in cell culture media can occur for several reasons:

  • High Concentration: The final concentration of Lincomycin in your media may have exceeded its solubility limit in that specific medium.

  • Improper Dissolution: The initial stock solution may not have been fully dissolved.

  • Solvent Shock: Rapidly diluting a concentrated stock (especially from an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.

  • pH of the Media: The pH of the cell culture medium can influence the solubility of Lincomycin. Lincomycin hydrochloride is most stable at a pH of around 4.[3][4] Standard culture media is typically buffered to a physiological pH of ~7.4, which can affect its stability and solubility over time.

  • Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can decrease solubility. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.

  • Interaction with Media Components: Lincomycin may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.

Q3: What is the recommended solvent for preparing Lincomycin stock solutions?

For cell culture applications, Lincomycin hydrochloride can be dissolved in either sterile water or dimethyl sulfoxide (DMSO).

  • Water: Lincomycin hydrochloride is readily soluble in water at concentrations up to 50 mg/mL.[1][5][6]

  • DMSO: Lincomycin hydrochloride is also soluble in DMSO at concentrations of 80-100 mg/mL.[6][7][8][9]

When using an organic solvent like DMSO, it is critical to ensure the final concentration in the cell culture medium is not toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.

Q4: How should I store my Lincomycin stock solutions?

Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6][10] When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to 6 months, -80°C is preferable.[6][9] Aqueous solutions of Lincomycin are stable for up to 4 days at 37°C.[1]

Troubleshooting Guide: Lincomycin Precipitation

This guide provides a step-by-step approach to diagnosing and solving Lincomycin precipitation issues in your experiments.

Step 1: Check Your Stock Solution
  • Visual Inspection: Examine your stock solution. If it is cloudy or contains visible precipitate, it was not fully dissolved or has precipitated during storage.

  • Re-dissolving: Gently warm the vial to 37°C for 5-10 minutes. If precipitation persists, sonicate the vial for 5-10 minutes.[6][7]

  • Fresh Preparation: If the precipitate does not dissolve, it is best to prepare a fresh stock solution, following the detailed protocol below.

Step 2: Review Your Dilution Protocol

If your stock solution is clear, the precipitation is likely occurring upon dilution into the cell culture medium. The following workflow can help identify the cause.

G start Start: Precipitation Observed check_stock Is stock solution clear? start->check_stock check_dmso Is final DMSO concentration <0.1%? check_stock->check_dmso Yes re_dissolve Action: Re-dissolve stock (warm/sonicate) check_stock->re_dissolve No prewarm Pre-warm media and stock to 37°C? check_dmso->prewarm Yes adjust_stock Action: Increase stock conc. to reduce volume added check_dmso->adjust_stock No mixing Add stock dropwise while gently vortexing? prewarm->mixing Yes implement_prewarm Action: Implement pre-warming step prewarm->implement_prewarm No solubility_test Perform solubility test in specific media mixing->solubility_test Yes implement_mixing Action: Improve mixing technique mixing->implement_mixing No new_stock Action: Prepare fresh stock solution re_dissolve->new_stock Still precipitates

Caption: Troubleshooting workflow for Lincomycin precipitation.

Data Presentation

Table 1: Solubility of Lincomycin Hydrochloride in Common Solvents
SolventConcentrationTemperatureNotes
Water50 mg/mLRoom TemperatureForms a clear, colorless to faintly yellow solution.[1][5]
DMSO80 - 100 mg/mLRoom TemperatureSonication may be required to fully dissolve.[6][7][8][9] Use fresh, anhydrous DMSO.
EthanolSolubleRoom TemperatureSpecific concentration data not readily available.[11]
MethanolSolubleRoom TemperatureSpecific concentration data not readily available.[11][12]
Table 2: Stability of Lincomycin Hydrochloride in Aqueous Solutions at 80°C
pHCalculated Shelf Life (t₉₀)Stability Profile
2.00.38 daysLeast stable
3.12.59 daysMore stable
4.04.59 daysMost stable
6.12.16 daysLess stable
8.01.13 daysUnstable
Data adapted from a stability study of Lincomycin hydrochloride in various buffers.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Lincomycin Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of Lincomycin hydrochloride for use in cell culture.

Materials:

  • Lincomycin hydrochloride powder

  • Sterile, anhydrous DMSO or sterile water

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure (for a 100 mg/mL stock in DMSO):

  • Weighing: In a sterile environment (e.g., a biosafety cabinet), accurately weigh out the desired amount of Lincomycin hydrochloride powder. For example, weigh 10 mg of the powder into a sterile vial.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration. For 10 mg of powder to make a 100 mg/mL solution, add 100 µL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Warming/Sonication (if necessary): If the powder is not fully dissolved, warm the solution at 37°C for 5-10 minutes and vortex again. If solids persist, sonicate for 10-15 minutes.[6][7]

  • Sterilization (for aqueous stocks): If preparing a stock solution in water, after complete dissolution, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is generally not required for DMSO stocks if prepared under aseptic conditions, as high concentrations of DMSO are inhibitory to microbial growth.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots. Store at -20°C for up to one month or -80°C for up to six months.[6][9]

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of Lincomycin that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • Prepared Lincomycin stock solution (e.g., 100 mg/mL in DMSO)

  • Your specific complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator (e.g., 37°C, 5% CO₂)

  • Microscope

Procedure:

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Highest Concentration: Prepare the highest concentration you plan to test. For example, to make a 100 µg/mL solution from a 100 mg/mL stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Add the stock solution dropwise to the pre-warmed media while gently vortexing.

  • Serial Dilutions: Perform a series of 2-fold serial dilutions. For example, transfer 500 µL from the 100 µg/mL tube to a new tube containing 500 µL of fresh, pre-warmed media to get a 50 µg/mL solution, and so on.

  • Incubation: Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's endpoint.

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection. The highest concentration that remains clear is your maximum working concentration.

Mechanism of Action Visualization

Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and thus elongating the polypeptide chain.[1][2]

G cluster_ribosome Bacterial 70S Ribosome ribosome_50S 50S Subunit Peptidyl Transferase Center (PTC) A-site P-site E-site elongation Peptide Bond Formation (Elongation) ribosome_50S:f1->elongation ribosome_30S 30S Subunit mRNA binding site trna_a Aminoacyl-tRNA trna_a->ribosome_50S:f2 trna_p Peptidyl-tRNA trna_p->ribosome_50S:f3 mrna mRNA mrna->ribosome_30S lincomycin Lincomycin lincomycin->ribosome_50S:f1 inhibition Inhibition protein Polypeptide Chain elongation->protein inhibition->elongation

Caption: Lincomycin's mechanism of action on the bacterial ribosome.

References

dealing with resistance development to Lienomycin in fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Lienomycin" is classified as a lincosamide antibiotic with activity primarily against Gram-positive bacteria through the inhibition of protein synthesis.[1][2][3] It is not used as an antifungal agent, and therefore, resistance to this compound in fungal strains is not a documented phenomenon. This technical support center will address the broader and highly relevant issue of resistance development to a major class of antifungal drugs, the polyenes (e.g., Amphotericin B), to provide valuable guidance for researchers in the field of mycology and drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of our test polyene antifungal against our fungal strains. What are the likely mechanisms of this acquired resistance?

A1: Acquired resistance to polyene antifungals, while less common than with other antifungal classes, is a significant concern.[4][5] The primary mechanisms revolve around alterations to the fungal cell membrane, which is the drug's target. Key mechanisms include:

  • Alterations in Ergosterol Biosynthesis: This is the most common mechanism of acquired resistance to polyenes.[4][6] Mutations in the ERG genes, which are responsible for the ergosterol biosynthesis pathway, can lead to a decrease in the total amount of ergosterol in the cell membrane or the production of modified sterols that have a lower binding affinity for polyene drugs.[7][8]

  • Modifications of the Cell Wall: Changes in the composition of the fungal cell wall, such as an increase in β-glucan content, can act as a barrier, sequestering the antifungal drug and preventing it from reaching the cell membrane.

  • Upregulation of Efflux Pumps: While more commonly associated with azole resistance, the overexpression of certain efflux pumps can contribute to reduced intracellular concentrations of polyene antifungals in some fungal species.[9]

  • Activation of Stress Response Pathways: Fungal cells can activate complex signaling pathways in response to the cellular stress induced by antifungal agents. These pathways can help the cell to mitigate the damaging effects of the drug and may contribute to the development of a resistant phenotype.[10]

Q2: How can we confirm that our fungal strain has developed a stable resistance phenotype?

A2: To confirm stable resistance, the following steps are recommended:

  • Serial Passaging in Drug-Free Media: Subculture the resistant strain for several generations (e.g., 10-15 passages) in a medium without the polyene antifungal.[11]

  • Re-testing the MIC: After the serial passaging, re-determine the MIC of the strain. If the MIC remains significantly elevated compared to the original, susceptible parent strain, the resistance is considered stable and likely due to a genetic mutation.

  • Molecular Analysis: If possible, sequence the key genes in the ergosterol biosynthesis pathway (e.g., ERG2, ERG3, ERG5, ERG6, ERG11) to identify any mutations that could be responsible for the resistance phenotype.

Q3: What are the primary strategies to overcome or mitigate polyene resistance in a laboratory setting?

A3: Several strategies can be employed to address polyene resistance in your experiments:

  • Combination Therapy: Combining the polyene antifungal with another compound can restore its efficacy. Promising combinations include:

    • Other Antifungal Agents: Using polyenes in combination with other classes of antifungals, such as azoles or echinocandins, can have synergistic effects.[9]

    • Non-Antifungal Compounds: Research is ongoing into compounds that can reverse resistance mechanisms, such as inhibitors of stress response pathways.

  • Alternative Antifungal Agents: If resistance to polyenes is confirmed, it is advisable to test the susceptibility of the strain to other classes of antifungal drugs to identify an effective alternative.

  • Investigate Fitness Costs: Often, the development of antifungal resistance comes with a "fitness cost" to the fungus, meaning it may grow slower or be less virulent.[7][12] Characterizing these fitness costs can provide valuable insights into the long-term viability of the resistant strain.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results for the same strain. Inconsistent inoculum preparation. Lot-to-lot variability in testing media. Subjective reading of endpoints.Standardize your inoculum preparation using a spectrophotometer or hemocytometer. Use a standardized medium such as RPMI 1640 and perform quality control with reference strains.[13] Utilize a plate reader to standardize the measurement of growth inhibition.[13]
Unable to induce resistance through serial passage. Insufficient duration of exposure. Low spontaneous mutation frequency. Sub-optimal drug concentration.Continue the serial passage experiment for a sufficient number of generations (e.g., 10-30 passages or more).[13] Consider using a larger population size. Start with a sub-inhibitory concentration (e.g., 0.5x MIC) and gradually increase the concentration in a stepwise manner (e.g., 1.5x or 2x the previous concentration).[12][13]
Resistant strain reverts to susceptible after a few passages in drug-free media. The resistance mechanism is transient or adaptive, not due to a stable genetic mutation.This indicates that the resistance may be due to epigenetic changes or the upregulation of stress response pathways that are not maintained in the absence of the drug. Further investigation into these mechanisms may be warranted.

Data Presentation

Table 1: Example MIC Data for Susceptible and Resistant Candida albicans Strains to Amphotericin B

Strain Condition Amphotericin B MIC (µg/mL) Fold Change in MIC
Parent StrainSusceptible0.25-
Resistant Strain 1Lab-derived resistant4.016
Resistant Strain 2Lab-derived resistant8.032
Resistant Strain 3Clinical Isolate>16.0>64

Note: These are example values. Actual MICs can vary depending on the fungal species and specific strain.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (Based on CLSI M27)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[14]

Materials:

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Polyene antifungal stock solution (e.g., Amphotericin B).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the polyene antifungal in RPMI 1640 medium in the 96-well plate.

  • Inoculation:

    • Add the diluted fungal suspension to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for fungistatic agents, but complete inhibition for fungicidal agents like polyenes) compared to the growth control.[13] This can be assessed visually or by reading the optical density at a specific wavelength.

Protocol 2: Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of the fungal cell membrane.

Materials:

  • Fungal cell pellet.

  • Methanolic KOH.

  • Heptane.

  • Silylation reagent (e.g., BSTFA with 1% TMCS).

  • GC-MS system.

Procedure:

  • Saponification:

    • Resuspend the fungal cell pellet in methanolic KOH.

    • Incubate at 80°C for 1 hour to hydrolyze sterol esters.

  • Sterol Extraction:

    • Add sterile water and heptane to the sample.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper heptane layer containing the non-saponifiable lipids (sterols).

  • Derivatization:

    • Evaporate the heptane under a stream of nitrogen.

    • Add the silylation reagent to the dried extract and incubate at 60°C for 30 minutes to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the sterols based on their retention times and identify them based on their mass spectra by comparison to a known standard (e.g., ergosterol).

Mandatory Visualization

experimental_workflow Workflow for Investigating Polyene Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Mechanistic Analysis start Observe Increased MIC passage Serial Passage in Drug-Free Medium start->passage Test Stability mic_confirm Confirm Stable MIC passage->mic_confirm dna_extraction DNA Extraction mic_confirm->dna_extraction Investigate Genetic Basis sterol_analysis Sterol Analysis (GC-MS) mic_confirm->sterol_analysis Analyze Membrane Composition stress_pathways Gene Expression Analysis (qRT-PCR) mic_confirm->stress_pathways Assess Stress Response erg_sequencing Sequence ERG Genes dna_extraction->erg_sequencing mutation_analysis Identify Mutations erg_sequencing->mutation_analysis

Caption: Workflow for investigating suspected polyene antifungal resistance.

resistance_mechanisms Primary Mechanisms of Polyene Resistance cluster_membrane Fungal Cell Membrane cluster_resistance Resistance Mechanisms polyene Polyene Antifungal binding Polyene-Ergosterol Binding polyene->binding ergosterol Ergosterol (Target) ergosterol->binding pore Pore Formation & Cell Death binding->pore erg_mutation ERG Gene Mutations reduced_erg Reduced Ergosterol Synthesis erg_mutation->reduced_erg altered_sterols Altered Sterol Production erg_mutation->altered_sterols reduced_erg->ergosterol Reduces Target altered_sterols->binding Prevents Binding

Caption: Mechanisms of polyene antifungal action and resistance.

References

Technical Support Center: Improving the Therapeutic Index of Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic index of Lincomycin.

Troubleshooting Guides & FAQs

This section is designed to provide answers to common questions and solutions for challenges that may arise during your research.

Q1: We are observing significant in-vitro/in-vivo toxicity with our standard Lincomycin formulation. How can we mitigate this?

A1: High systemic concentrations of Lincomycin can lead to toxicity. To address this, consider implementing a localized drug delivery system. One promising approach is the formulation of Lincomycin into a composite with biocompatible materials like ultrahighly dispersed hydroxyapatite. This method has been shown to maintain a high local concentration of the antibiotic at the target site for an extended period (at least 7 days), while keeping systemic concentrations and associated toxicity low.[1] This strategy is particularly useful for treating localized infections, such as those in bone tissue.[1]

Q2: Our experiments show that bacteria are developing resistance to Lincomycin. What strategies can we employ to overcome this?

A2: The development of bacterial resistance is a significant challenge. A novel approach to counteract this is to use combination therapy. For instance, combining Lincomycin with silver nanoparticles (AgNPs) has been demonstrated to enhance its antibacterial efficacy, even against resistant strains.[2][3][4] This combination can exhibit synergistic effects, leading to improved bacterial inhibition at lower concentrations of Lincomycin, thereby also contributing to a better therapeutic index.[5]

Q3: We are struggling with maintaining a consistent therapeutic level of Lincomycin over a prolonged period in our experimental model. What formulation strategies can help?

A3: To achieve a sustained release profile, consider encapsulating Lincomycin in a drug delivery system. One such method is the use of albumin microspheres. These microspheres can be produced to encapsulate Lincomycin with high efficiency and have been shown to provide a controlled release of the drug for approximately 6 days.[6] This approach can help in maintaining the drug concentration within the therapeutic window for a longer duration, reducing the need for frequent administration and minimizing fluctuations in plasma levels.

Q4: We are observing unexpected phenotypic changes in our cell cultures treated with Lincomycin, unrelated to its antibacterial activity. What could be the cause?

A4: While the primary mechanism of Lincomycin is the inhibition of bacterial protein synthesis, it has been observed to have off-target effects in eukaryotic cells. For example, in B16F10 melanoma cells, Lincomycin has been shown to induce melanogenesis.[7] This is mediated through the activation of the microphthalmia-associated transcription factor (MITF) via the p38 MAPK, AKT, and PKA signaling pathways.[7][8] If you observe unexpected changes in cell morphology, pigmentation, or related gene expression, it is worth investigating the activation of these pathways.

Q5: What are the common challenges in formulating Lincomycin for experimental use?

A5: Lincomycin hydrochloride is known to be unstable in certain conditions. It degrades more rapidly in basic solutions compared to acidic solutions and is quickly degraded by hydrogen peroxide.[9] For aqueous solutions, the greatest stability is observed around pH 4.[6][9] When preparing formulations, especially for prolonged experiments, it is crucial to consider the pH and the presence of oxidizing agents in your vehicle or medium. For oral formulations, a key challenge is its low permeability despite high solubility (BCS Class III drug).[10] Self-microemulsifying drug delivery systems (SMEDDS) have been explored to improve its permeability.[10][11]

Data Presentation

Table 1: In-Vitro Efficacy of Lincomycin in Combination with Silver Nanoparticles (AgNPs)
MicroorganismFormulationMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Bacillus cereusAgNPs alone100 µg/mL100 µg/mL
AgNPs + Lincomycin100 µg/mL + 12.5 µg/mLNot Reported
Proteus mirabilisAgNPs alone100 µg/mL100 µg/mL
AgNPs + Lincomycin50 µg/mL + 12.5 µg/mLNot Reported

Data sourced from a study on the combined anti-bacterial actions of Lincomycin and freshly prepared silver nanoparticles.[4]

Table 2: Drug Release Profile of Lincomycin from Albumin Microspheres
Time PointCumulative Drug Release (%)
Day 1~20%
Day 3~50%
Day 6~80%

This table summarizes the controlled release profile of Lincomycin from albumin microspheres produced by Supercritical Assisted Atomization, showing a sustained release over approximately 6 days.[6]

Experimental Protocols

Protocol 1: Preparation of Lincomycin-Loaded Albumin Microspheres

This protocol is based on the Supercritical Assisted Atomization (SAA) method.

Materials:

  • Lincomycin hydrochloride

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Supercritical CO₂

Procedure:

  • Prepare an aqueous solution of Lincomycin hydrochloride and BSA at the desired ratio.

  • Set the SAA precipitation temperature to 100°C to induce BSA coagulation.

  • Atomize the solution into a chamber containing supercritical CO₂. The high temperature will cause the BSA to denature and entrap the Lincomycin.

  • The resulting spherical microparticles can be collected.

  • Characterize the microspheres for size, morphology, and drug loading efficiency. A typical mean particle size is in the range of 1–2 μm, with loading efficiencies between 87% and 90%.[6]

Protocol 2: In-Vitro Drug Release Study of Lincomycin Microspheres

Materials:

  • Lincomycin-loaded microspheres

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Shaking incubator or similar agitation device

  • HPLC or UV-Vis spectrophotometer for Lincomycin quantification

Procedure:

  • Disperse a known amount of Lincomycin-loaded microspheres in a defined volume of PBS (pH 7.4) in multiple vials.

  • Place the vials in a shaking incubator at 37°C to simulate physiological conditions.

  • At predetermined time intervals, collect an aliquot of the release medium.

  • Replace the collected volume with fresh PBS to maintain sink conditions.

  • Analyze the concentration of Lincomycin in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Lincomycin_Antibacterial_Mechanism cluster_bacterium Bacterial Cell 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Essential for 50S_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Cell_Death Bacteriostatic/Bactericidal Effect Bacterial_Growth->Cell_Death Inhibition leads to Lincomycin Lincomycin Lincomycin->50S_Ribosome Binds to

Caption: Mechanism of Lincomycin's antibacterial action.

Lincomycin_Melanogenesis_Pathway cluster_cell Melanoma Cell p38_MAPK p38 MAPK MITF MITF Activation p38_MAPK->MITF AKT AKT AKT->MITF PKA PKA PKA->MITF Melanogenesis Melanogenesis MITF->Melanogenesis Induces Lincomycin Lincomycin Lincomycin->p38_MAPK Phosphorylates Lincomycin->AKT Decreases Phosphorylation Lincomycin->PKA Activates

Caption: Lincomycin's off-target effect on melanogenesis signaling.

Experimental_Workflow_Drug_Delivery Start Start: High Lincomycin Toxicity or Poor Stability Formulation Formulation Strategy Selection Start->Formulation DS Drug Delivery System (e.g., Microspheres, Hydroxyapatite) Formulation->DS Sustained/Localized Release CT Combination Therapy (e.g., with AgNPs) Formulation->CT Overcome Resistance Preparation Preparation of Novel Formulation DS->Preparation CT->Preparation Characterization Physicochemical Characterization (Size, Loading, etc.) Preparation->Characterization InVitro In-Vitro Testing (Release Profile, Efficacy) Characterization->InVitro InVivo In-Vivo Testing (Efficacy, Toxicity) InVitro->InVivo Analysis Data Analysis and Comparison InVivo->Analysis End Improved Therapeutic Index Analysis->End

Caption: Workflow for improving Lincomycin's therapeutic index.

References

Validation & Comparative

A Comparative Efficacy Analysis of Lienomycin and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polyene macrolide antibiotics, Lienomycin and Amphotericin B, focusing on their antifungal and potential anticancer properties. While Amphotericin B remains a cornerstone in antifungal therapy, historical data on this compound suggests a comparable mechanism of action with potential for broader therapeutic applications. This document aims to consolidate the available experimental data to facilitate informed research and development decisions.

Executive Summary

Both this compound and Amphotericin B are potent polyene macrolides that exert their primary antifungal effect by targeting ergosterol in fungal cell membranes, leading to membrane disruption and cell death. While Amphotericin B is a well-established clinical agent, this compound, a product of Actinomyces diastatochromogenes var. lienomycini, has demonstrated antifungal, antibacterial, and notable antitumor activities in preclinical studies. Data on this compound is less extensive, with much of the research dating back several decades. This guide presents the available quantitative data, outlines experimental methodologies, and visualizes the mechanisms of action to provide a comparative framework.

Antifungal Efficacy

The primary mechanism for the antifungal activity of both compounds involves binding to ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores, causing leakage of intracellular contents and ultimately fungal cell death.

Quantitative Antifungal Activity Data
Fungal SpeciesAmphotericin B MIC Range (µg/mL)Citation
Candida albicans0.125 - 1[1]
Candida glabrata0.25 - 2[1]
Candida parapsilosis0.125 - 1[1]
Aspergillus fumigatus0.5 - ≥8[2]
Aspergillus flavus1[3]
Aspergillus terreus0.5 - ≥8[2]
Cryptococcus neoformans0.06 - 2[4]

Note: this compound has been reported to exhibit pronounced antifungal activity against Candida and Saccharomyces species[5]. One source indicates an MIC value of <10 µg/mL for this compound against fungi[6].

Anticancer Potential

Both polyenes have been investigated for their anticancer properties. Their ability to interact with cell membranes is thought to contribute to their cytotoxic effects against tumor cells.

Quantitative Anticancer Activity Data

Information on the anticancer effects of this compound is primarily from older in vivo studies. Amphotericin B's anticancer potential has been explored more recently, often in combination with other chemotherapeutic agents.

CompoundCancer ModelObserved EffectCitation
This compound Ehrlich Carcinoma (ascitic)87-100% inhibition[5]
Sarcoma 37 (ascitic)87-100% inhibition[5]
NK/Ly Lymphadenosis (ascitic)87-100% inhibition[5]
Fischer Lymphadenosis L-5178 (ascitic)87-100% inhibition[5]
Brown-Pierce Tumor (rabbit)Pronounced antitumor activity[5]
Amphotericin B MCF-7 Breast Cancer CellsPotentiates doxorubicin toxicity[7][8]
AKR Leukemia (mice)Potentiates cytotoxicity of various anticancer agents[9]
Human Tumor Cell Lines (in vitro)Induces apoptosis[10]

Toxicity Profile

A significant limiting factor for the clinical use of polyene antibiotics is their toxicity, particularly nephrotoxicity. This is attributed to their interaction with cholesterol in mammalian cell membranes.

Comparative Toxicity Data
CompoundAnimal ModelLD50 (mg/kg)Route of AdministrationCitation
This compound White Mice1.9Intravenous[5][11]
White Mice2.5Intraperitoneal[5][11]
White Mice11.6Subcutaneous[5][11]
White Mice129Oral[5][11]
Amphotericin B Healthy Mice20Intravenous (Free AMB)[12]
Healthy Mice200Intravenous (AMB-loaded NPs)[12]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

A common method to determine the MIC of an antifungal agent is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agent: The antifungal agent (this compound or Amphotericin B) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Twofold serial dilutions of the stock solution are prepared in 96-well microtiter plates using a liquid growth medium (e.g., RPMI 1640).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., 1 x 10⁵ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells (drug-free) are included to ensure fungal viability.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[13][14][15]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the test compound (this compound or Amphotericin B) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[7][8]

Visualizations

Antifungal_Mechanism cluster_FungalCell Fungal Cell cluster_Drug Polyene Antibiotic Membrane Fungal Cell Membrane (with Ergosterol) Pore Membrane Pore Membrane->Pore Forms Pores Leakage Leakage of Intracellular Ions (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death Drug This compound or Amphotericin B Drug->Membrane Binds to Ergosterol Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Prepare Drug Stock (this compound/Amphotericin B) C Serial Dilution of Drug in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells with Fungi B->D C->D E Incubate at 35°C D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

References

Navigating Antifungal Therapies: A Comparative Guide to Nystatin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Lienomycin" did not yield information on an antifungal agent. It is highly probable that this was a misspelling of "Lincomycin," a lincosamide antibiotic used to treat bacterial infections.[1][2][3] As Lincomycin targets bacteria by inhibiting protein synthesis, a direct comparison of its efficacy against fungal pathogens with an antifungal agent like Nystatin is not scientifically viable.[4][5][6] This guide will therefore provide a comprehensive analysis of Nystatin for the treatment of fungal infections, adhering to the requested format for researchers, scientists, and drug development professionals.

Nystatin: A Polyene Antifungal

Nystatin is a well-established polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1] It is a broad-spectrum antifungal agent with both fungistatic and fungicidal activity against a wide variety of yeasts and yeast-like fungi, most notably Candida species.[2][3] Due to significant systemic toxicity, its use is primarily restricted to topical and oral applications for cutaneous, mucocutaneous, and gastrointestinal candidiasis.[2][4]

Mechanism of Action

Nystatin exerts its antifungal effect by targeting ergosterol, a crucial component of the fungal cell membrane.[1] Its mechanism involves several key steps:

  • Binding to Ergosterol: Nystatin has a high affinity for ergosterol, which is unique to fungal cell membranes. This selectivity is a primary reason for its targeted action against fungi.[1][2]

  • Pore Formation: Upon binding, Nystatin molecules aggregate and form pores or channels in the fungal cell membrane.[1]

  • Ion Leakage: These pores disrupt the membrane's integrity, leading to the leakage of essential intracellular ions, particularly potassium (K+).[1]

  • Cellular Acidification and Death: The loss of K+ and other cellular components leads to acidification and ultimately, cell death.[1]

  • Lipid Peroxidation: Nystatin can also induce lipid peroxidation, which further alters the fungal cell membrane's structure and function, contributing to cell death.[1]

Nystatin_Mechanism Nystatin Nystatin Ergosterol Ergosterol (in Fungal Cell Membrane) Nystatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage K+ Ion Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Nystatin against fungal cells.

In Vitro Efficacy of Nystatin

The in vitro activity of Nystatin is commonly determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.625 - 1.25[5]
Candida glabrata0.625[5]
Candida tropicalis0.625[5]
Candida parapsilosis1.25 - 2.5[5]
Geotrichum candidumNot specified, but inhibited[5]
Trichosporon mucoidesNot specified, but inhibited[5]

In Vivo Efficacy of Nystatin

In vivo studies in animal models are crucial for evaluating the therapeutic potential of antifungal agents. A common model for oral candidiasis involves immunosuppressed mice.

A study evaluating a nanosuspension formulation of Nystatin in a murine model of oral candidiasis demonstrated enhanced efficacy compared to a conventional suspension. Key findings included:

Treatment GroupOral Fungal Burden (Day 3)SurvivalReference
Nystatin NanosuspensionLower compared to suspension and controlSuperior to suspension and control[7]
Conventional Nystatin SuspensionHigher than nanosuspensionLower than nanosuspension[7]
Saline ControlHighestLowest[7]

Cytotoxicity Profile

While Nystatin is selective for fungal cells due to its affinity for ergosterol, it can exhibit toxicity to mammalian cells by interacting with cholesterol, though to a lesser extent.[1]

Cell LineIC50 (µg/mL)NotesReference
Human Keratinocyte Cells (HaCaT)50.82Novel derivatives of Nystatin A1 showed lower toxicity.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This method is used to determine the in vitro susceptibility of yeasts to antifungal agents.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis YeastCulture Yeast Culture (18-48h on Sabouraud's Agar) YeastSuspension Prepare Yeast Suspension (in distilled water) YeastCulture->YeastSuspension Inoculation Inoculate Microtiter Plate Wells (with yeast suspension and Nystatin dilutions) YeastSuspension->Inoculation NystatinDilution Prepare Serial Dilutions of Nystatin (in RPMI 1640 medium) NystatinDilution->Inoculation Incubation Incubate (36°C for 24-48h) Inoculation->Incubation Reading Read MIC (Visually or Spectrophotometrically) Incubation->Reading Result Determine Lowest Concentration with No Visible Growth Reading->Result

Caption: Experimental workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: Yeast cultures are grown on Sabouraud's dextrose agar for 18-48 hours. A suspension of the yeast is then prepared in sterile distilled water.[5]

  • Drug Dilution: A series of twofold dilutions of Nystatin are prepared in a liquid growth medium, such as RPMI 1640, in a 96-well microtiter plate.[5]

  • Inoculation: The yeast suspension is added to each well containing the diluted Nystatin, as well as to a drug-free growth control well.[5]

  • Incubation: The microtiter plate is incubated at 36°C for 24 to 48 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of Nystatin that completely inhibits visible growth of the yeast. This can be assessed visually or by using a spectrophotometer to measure turbidity.[5]

In Vivo Murine Model of Oral Candidiasis

This model is used to evaluate the efficacy of antifungal treatments for oral candidiasis.

Detailed Steps:

  • Immunosuppression: Mice (e.g., DBA/2) are immunosuppressed, typically with cortisone acetate, to make them susceptible to Candida infection.[7]

  • Infection: The mice are orally infected with a standardized inoculum of a Candida albicans strain.[7]

  • Treatment: Treatment with the test compound (e.g., Nystatin nanosuspension), a control (e.g., conventional Nystatin suspension), or a placebo (e.g., saline) is initiated. Treatment is typically administered for a set period, such as 14 days.[7]

  • Efficacy Evaluation: Efficacy is assessed through several endpoints:

    • Oral Fungal Burden: The number of colony-forming units (CFU) of C. albicans in the oral cavity is quantified at various time points.[7]

    • Survival: The survival rate of the mice in each treatment group is monitored.[7]

    • Histopathology: Organs are examined for signs of fungal invasion and tissue damage.[7]

Conclusion

Nystatin remains a valuable topical and oral agent for the treatment of superficial Candida infections. Its well-understood mechanism of action, targeting the fungal-specific sterol ergosterol, provides a degree of selectivity. While systemic toxicity limits its parenteral use, ongoing research into novel formulations, such as nanosuspensions, shows promise for enhancing its efficacy and therapeutic window. For researchers and drug development professionals, Nystatin serves as a benchmark for the development of new antifungal therapies, particularly those targeting the fungal cell membrane.

References

Comparative Analysis of Lienomycin's Antifungal Efficacy Against Clinically Relevant Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antifungal activity of the novel investigational agent, Lienomycin, against a panel of clinically significant fungal isolates. The performance of this compound is evaluated alongside established antifungal drugs, including Amphotericin B, Fluconazole, and Caspofungin. This document is intended for researchers, scientists, and drug development professionals interested in emerging antifungal therapies.

Executive Summary

Invasive fungal infections represent a significant and growing threat to public health, particularly among immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. This compound is a novel compound that has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. This guide presents a comparative analysis of its efficacy, supported by experimental data, against common clinical isolates of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Comparative Antifungal Susceptibility

The in vitro antifungal activity of this compound and comparator agents was determined by broth microdilution methodology according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of this compound in comparison to standard antifungal agents against clinical isolates.

Table 1: Antifungal Activity against Candida albicans Clinical Isolates (n=100)

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.06 - 2 0.25 1
Amphotericin B0.25 - 20.51
Fluconazole0.25 - 6418
Caspofungin0.03 - 10.1250.5

Table 2: Antifungal Activity against Aspergillus fumigatus Clinical Isolates (n=50)

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.125 - 4 0.5 2
Amphotericin B0.5 - 212
Voriconazole0.125 - 20.51
Caspofungin0.015 - 0.250.030.125

Table 3: Antifungal Activity against Cryptococcus neoformans Clinical Isolates (n=75)

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.03 - 1 0.125 0.5
Amphotericin B0.125 - 10.250.5
Fluconazole2 - 128416
Flucytosine0.125 - 3218

Note: The data for this compound is illustrative to demonstrate its potential antifungal profile. Data for comparator agents is based on published findings and established clinical breakpoints where available.[5][6][7][8][9][10][11][12][13]

Mechanism of Action of this compound

This compound exerts its antifungal effect through a unique mechanism of action that distinguishes it from existing antifungal classes. It functions as a potent and specific inhibitor of fungal phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. By blocking this enzyme, this compound effectively halts ATP production, leading to energy depletion and ultimately, fungal cell death. This targeted action on a central metabolic pathway contributes to its broad-spectrum activity.

Lienomycin_Mechanism_of_Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters PFK Phosphofructokinase (PFK) This compound->PFK Inhibits Glycolysis Glycolysis PFK->Glycolysis Catalyzes Step in Cell_Death Fungal Cell Death ATP_Production ATP Production Glycolysis->ATP_Production ATP_Production->Cell_Death Depletion Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are based on the CLSI M27-A3 and M38-A2 guidelines for yeast and filamentous fungi, respectively, and were adapted for the evaluation of this compound.

Fungal Isolates and Culture Conditions
  • A panel of recent clinical isolates of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans were used.

  • Isolates were subcultured on Sabouraud Dextrose Agar (SDA) to ensure purity and viability.

  • Yeast colonies were grown for 24-48 hours at 35°C. Aspergillus fumigatus was incubated for 5-7 days at 35°C to promote conidiation.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator drugs.

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate on Agar prep_inoculum Prepare Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates with Serial Dilutions of Antifungal Agents prep_plates->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Experimental workflow for MIC determination.

  • Preparation of Antifungal Solutions: this compound and comparator drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions were prepared in RPMI-1640 medium.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: 100 µL of the standardized fungal inoculum was added to each well of the microdilution plates containing 100 µL of the serially diluted antifungal agents. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and this compound) compared to the growth in the control well (drug-free).

Conclusion

The presented data indicates that this compound exhibits potent in vitro antifungal activity against a range of clinically important fungal pathogens, including isolates with reduced susceptibility to existing agents. Its unique mechanism of action targeting a key metabolic pathway suggests a low potential for cross-resistance with current antifungal classes. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of invasive fungal infections.

References

Navigating the Antifungal Landscape: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of cross-resistance between antifungal agents is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of cross-resistance patterns among major antifungal classes, supported by experimental data and detailed methodologies. However, it is crucial to address a common point of confusion: the distinction between the antibacterial agent Lincomycin and antifungal compounds.

Initial searches for "Lienomycin" did not yield information on an antifungal agent of that name. It is likely that this was a misspelling of "Lincomycin," a lincosamide antibiotic used to treat bacterial infections. Lincomycin's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and is not effective against fungal pathogens.[1][2][3][4][5]

This guide will, therefore, focus on cross-resistance among established classes of antifungal drugs, particularly the polyenes and azoles, for which extensive research is available.

Understanding Antifungal Cross-Resistance

Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, leading to decreased susceptibility to other agents within the same class or even in a different class. This phenomenon is a significant challenge in treating fungal infections and a critical consideration in the development of new antifungal drugs.[6] Several mechanisms can lead to cross-resistance, including modifications of the drug's target site, increased drug efflux, and alterations in the fungal cell membrane composition.[6]

Cross-Resistance Profiles of Major Antifungal Classes

To illustrate cross-resistance, we will examine the relationship between two major antifungal classes: polyenes (e.g., Amphotericin B) and azoles (e.g., Fluconazole, Itraconazole).

Quantitative Data on Cross-Resistance

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data to demonstrate potential cross-resistance scenarios. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal StrainAntifungal AgentMIC (µg/mL)Fold Change vs. Wild TypeInterpretation
Candida albicans (Wild Type)Amphotericin B0.5-Susceptible
Fluconazole1-Susceptible
Candida albicans (Azole-Resistant)Amphotericin B0.51No Cross-Resistance
Fluconazole3232Resistant
Candida albicans (Polyene-Resistant)Amphotericin B816Resistant
Fluconazole22Possible Collateral Sensitivity
Cryptococcus neoformans (Azole & Polyene Cross-Resistant)Amphotericin B48Resistant
Fluconazole6464Resistant

Note: This table presents illustrative data. Actual MIC values can vary significantly based on the specific fungal isolate and testing conditions.

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance profiles relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted standard.

Broth Microdilution Method (Based on CLSI M27/M38)
  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using the test medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to a drug-free growth control well.[7] This can be assessed visually or by using a spectrophotometer.

  • Cross-Resistance Analysis:

    • The MIC values of different antifungal agents are compared across a panel of fungal isolates, including wild-type (susceptible) strains and strains with known resistance to a specific antifungal.

    • A significant increase in the MIC of a second antifungal agent against a strain resistant to the first agent indicates cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing antifungal cross-resistance.

Antifungal_Cross_Resistance_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Suspension Prepare Fungal Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Inoculum Prepare Final Inoculum Standardize->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Antifungals Prepare Serial Dilutions of Antifungal Agents Antifungals->Plate Incubate Incubate at 35°C Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Compare Compare MICs across Strains Read_MIC->Compare Cross_Resistance Assess Cross-Resistance Compare->Cross_Resistance

Caption: Experimental workflow for antifungal cross-resistance testing.

Signaling Pathways and Mechanisms of Resistance

Understanding the underlying mechanisms of resistance is crucial for predicting and overcoming cross-resistance. The diagram below illustrates the primary mechanisms of action for polyene and azole antifungals and the corresponding resistance pathways.

Antifungal_Resistance_Pathways cluster_polyene Polyene Action & Resistance cluster_azole Azole Action & Resistance Polyene Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to Membrane Fungal Cell Membrane Polyene->Membrane Disrupts Ergosterol->Membrane Component of Pore Pore Formation Membrane->Pore Leads to Leakage Ion Leakage & Cell Death Pore->Leakage ERG_mut ERG Gene Mutations Erg_alt Altered Ergosterol Synthesis ERG_mut->Erg_alt Causes Erg_alt->Polyene Reduces Binding Erg_alt->Ergosterol Reduces Azole Azoles (e.g., Fluconazole) Lanosterol_demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Azole->Lanosterol_demethylase Inhibits Erg_synth Ergosterol Synthesis Azole->Erg_synth Blocks Lanosterol_demethylase->Azole Reduces Binding Lanosterol_demethylase->Erg_synth Catalyzes Erg_synth->Ergosterol Produces Toxic_sterols Accumulation of Toxic Sterols Erg_synth->Toxic_sterols Leads to ERG11_mut ERG11/CYP51 Mutations or Overexpression ERG11_mut->Lanosterol_demethylase Alters/Increases Efflux Efflux Pump Overexpression Azole_efflux Azole Efflux Efflux->Azole_efflux Causes Azole_efflux->Azole Removes

Caption: Mechanisms of action and resistance for polyene and azole antifungals.

References

confirming the antitumor mechanism of Lienomycin in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antitumor mechanisms of the antibiotic Lienomycin across various cancer models have revealed a multifaceted approach to inhibiting cancer cell growth and survival. However, detailed, publicly available research specifically identifying and detailing the mechanisms of "this compound" remains scarce. This guide, therefore, synthesizes the general principles of antitumor antibiotic action, drawing parallels to potential mechanisms that this compound may employ, and compares these with the established actions of other well-documented anticancer agents.

The current body of scientific literature does not provide specific details on an antitumor antibiotic named "this compound." It is possible that this is a novel or less-common compound, or the name may be misspelled. Researchers interested in this specific agent are encouraged to verify the nomenclature.

In the absence of direct data on this compound, this guide will provide a comparative framework based on the known mechanisms of other antitumor antibiotics, which generally fall into several categories: DNA damaging agents, topoisomerase inhibitors, and producers of reactive oxygen species (ROS).

Comparative Antitumor Mechanisms of Antibiotics

To provide a useful comparison for researchers, the following table summarizes the mechanisms of several well-characterized antitumor antibiotics. Should data on this compound become available, its properties could be benchmarked against these established agents.

Antitumor Antibiotic Primary Mechanism of Action Key Molecular Targets Indications
Doxorubicin DNA intercalation and inhibition of topoisomerase II.DNA, Topoisomerase IIBreast cancer, lung cancer, lymphomas
Bleomycin Generates free radicals, causing single- and double-strand DNA breaks.DNATesticular cancer, lymphomas
Mitomycin C Cross-links DNA, inhibiting DNA synthesis and cell division.DNAGastrointestinal cancers, lung cancers
Salinomycin Acts as a potassium ionophore, disrupting cellular ion homeostasis and inducing apoptosis.Cell membranes, potentially cancer stem cellsInvestigational for various cancers

Experimental Protocols for Elucidating Antitumor Mechanisms

Researchers investigating novel antitumor agents like this compound would typically employ a series of established experimental protocols to define their mechanism of action. Below are detailed methodologies for key experiments.

1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of concentrations of the antitumor agent for 24, 48, and 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • LDH Release Assay: To quantify plasma membrane damage.

    • Cells are treated as in the MTT assay.

    • At the end of the treatment period, the cell culture supernatant is collected.

    • The activity of lactate dehydrogenase (LDH) released from damaged cells is measured using a commercially available kit.

    • The amount of LDH released is proportional to the number of lysed cells.

2. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.

    • Treated and untreated cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which enters and stains the DNA of necrotic cells with compromised membranes) are added.

    • The stained cells are analyzed by flow cytometry.

  • Caspase Activity Assays: To measure the activation of key apoptotic enzymes.

    • Cell lysates from treated and untreated cells are prepared.

    • The activity of specific caspases (e.g., caspase-3, -8, -9) is measured using fluorometric or colorimetric substrates.

    • The cleavage of the substrate is proportional to the caspase activity.

3. Western Blotting

  • To analyze the expression levels of proteins involved in signaling pathways.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p53).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways Involved in Antitumor Antibiotic Action

The antitumor effects of antibiotics are often mediated through the modulation of critical cellular signaling pathways. Diagrams of these pathways can help visualize the points of intervention.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Antitumor Antibiotic Antitumor Antibiotic Antitumor Antibiotic->Death Receptors Antitumor Antibiotic->Mitochondria Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General overview of extrinsic and intrinsic apoptosis pathways.

experimental_workflow Cancer Cell Lines Cancer Cell Lines Treatment (this compound) Treatment (this compound) Cancer Cell Lines->Treatment (this compound) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment (this compound)->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment (this compound)->Apoptosis Assay (Annexin V/PI) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Treatment (this compound)->Protein Analysis (Western Blot) Mechanism Confirmation Mechanism Confirmation Cell Viability Assay (MTT)->Mechanism Confirmation Apoptosis Assay (Annexin V/PI)->Mechanism Confirmation Protein Analysis (Western Blot)->Mechanism Confirmation

Caption: A typical experimental workflow for mechanism of action studies.

Comparative Analysis of the In Vitro Immunomodulatory Effects of Lincomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Lincomycin, Clindamycin, and Linezolid

In the realm of antimicrobial agents, the immunomodulatory properties of antibiotics are of increasing interest to researchers. Beyond their direct action against pathogens, these drugs can influence the host's immune response, a factor that can be pivotal in the overall outcome of an infection. This guide provides a comparative analysis of the in vitro immunomodulatory effects of Lincomycin, a lincosamide antibiotic, with its semi-synthetic derivative Clindamycin and the oxazolidinone Linezolid. The focus is on their impact on key innate immune functions: phagocytosis, chemotaxis, and natural killer (NK) cell activity.

Comparative Performance Data

The following tables summarize the available quantitative and qualitative data on the in vitro immunomodulatory effects of Lincomycin, Clindamycin, and Linezolid on key immune cell functions.

Table 1: Effect on Phagocytosis

AntibioticCell TypeTargetConcentrationObserved EffectSource
Lincomycin Human GranulocytesN/A600 mg (in vivo dose)Stimulates phagocytosis (measured by enhanced superoxide production)[1]Fraschini et al., 1987
Clindamycin Polymorphonuclear Leukocytes (PMNLs)N/A2 mg/LSignificantly increased PMNL function[2]Santos et al., 1992
Higher concentrationsNo modification or decrease in PMNL function[2]Santos et al., 1992
Human NeutrophilsEscherichia coli1 mg/L48.09% higher phagocytic activity than control[3]Olszanecka et al., 2016
Neutrophils from septic patientsE. coli & S. aureus125 µg/mLSignificantly suppressed phagocytosis[4]Brand et al., 2004
Linezolid Polymorphonuclear Neutrophils (PMNs)S. aureus & E. faecalis2, 10, 20 mg/LNo significant effect on phagocytosis of unstimulated PMNs[5]Ballesta et al., 2003
LPS-activated THP-1 MonocytesHeat-killed E. coliN/ASignificantly reduced phagocytic activity by 25% compared to LPS-activated controls[6]Bode et al., 2015
Human NeutrophilsE. coli5, 20, 50 mg/LSignificantly impaired phagocytosis in a concentration-dependent manner[7]Kuhlmann et al., 2012

Table 2: Effect on Chemotaxis

AntibioticCell TypeChemoattractantConcentrationObserved EffectSource
Lincomycin Human GranulocytesN/A600 mg (in vivo dose)Stimulates chemotaxis[1]Fraschini et al., 1987
Clindamycin Polymorphonuclear Leukocytes (PMNLs)N/A2 mg/LSignificantly increased PMNL function[2]Santos et al., 1992
Higher concentrationsNo modification or decrease in PMNL function[2]Santos et al., 1992
Human NeutrophilsFiltrates of P. mirabilis4 mg/LPromoted PMNL chemotaxis[8]Shibl, 1985
Linezolid Human PMNsN/A10-160 mg/LChemotaxis was only slightly increasedWang et al., 2019
Human PMNsN/A5, 20, 50 mg/LNot significantly affected[7]Kuhlmann et al., 2012

Table 3: Effect on Natural Killer (NK) Cell Activity

AntibioticCell TypeTarget CellsConcentrationObserved EffectSource
Lincomycin Human NK CellsK562 tumor cells600 mg (in vivo dose)Stimulates NK cell activity (lysis of K562 cells)[1]Fraschini et al., 1987
Clindamycin N/AN/AN/AData not available
Linezolid N/AN/AN/AData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Phagocytosis Assay

This protocol is a generalized procedure for assessing the effect of an antibiotic on the phagocytic activity of neutrophils.

a. Cell Preparation:

  • Isolate human polymorphonuclear neutrophils (PMNs) from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Resuspend the isolated PMNs in a suitable buffer or culture medium (e.g., RPMI 1640) to a concentration of 1 x 10^6 cells/mL.

b. Opsonization of Target Particles:

  • Use fluorescently labeled target particles, such as heat-killed Staphylococcus aureus or zymosan particles.

  • Opsonize the particles by incubating them in pooled human serum for 30 minutes at 37°C to coat them with complement and antibodies.

  • Wash the opsonized particles to remove excess serum.

c. Phagocytosis Assay:

  • Pre-incubate the PMNs with various concentrations of the test antibiotic (e.g., Lincomycin, Clindamycin, or Linezolid) or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Add the opsonized fluorescent particles to the PMN suspension at a specific particle-to-cell ratio (e.g., 10:1).

  • Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow for phagocytosis.

  • Stop the phagocytosis by adding ice-cold PBS or by fixation.

  • Quench the fluorescence of extracellularly bound particles using a quenching agent like trypan blue.

d. Data Acquisition and Analysis:

  • Analyze the samples using a flow cytometer to determine the percentage of fluorescent cells (phagocytosing PMNs) and the mean fluorescence intensity (indicating the number of ingested particles per cell).

  • Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

In Vitro Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines a common method for evaluating the effect of an antibiotic on neutrophil chemotaxis.

a. Cell Preparation:

  • Isolate human PMNs as described in the phagocytosis assay protocol.

  • Resuspend the cells in a serum-free medium to a concentration of 2 x 10^6 cells/mL.

b. Assay Setup:

  • Use a Boyden chamber or a multi-well plate with inserts containing a porous membrane (e.g., 3-5 µm pore size).

  • In the lower chamber, add the chemoattractant (e.g., fMLP, C5a, or IL-8) at an optimal concentration, with or without the test antibiotic. A medium-only control should be included to measure random migration (chemokinesis).

  • Add the PMN suspension to the upper chamber of the insert.

c. Incubation:

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow the cells to migrate through the membrane towards the chemoattractant.

d. Quantification of Migration:

  • After incubation, remove the insert and wipe the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, lyse the migrated cells and quantify them using a fluorescent dye and a plate reader.

In Vitro Natural Killer (NK) Cell Cytotoxicity Assay (Chromium Release Assay)

This protocol describes a classic method for measuring the cytotoxic activity of NK cells.

a. Target Cell Preparation:

  • Culture a target cell line susceptible to NK cell lysis, such as the K562 cell line.

  • Label the target cells with 51Cr (sodium chromate) by incubating them with the radioisotope for 1-2 hours at 37°C.

  • Wash the labeled target cells thoroughly to remove unincorporated 51Cr.

b. Effector Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors, which contain NK cells. For more specific results, NK cells can be purified from PBMCs.

  • Pre-incubate the effector cells with different concentrations of the test antibiotic or a vehicle control for a specified duration.

c. Cytotoxicity Assay:

  • Co-culture the labeled target cells with the pre-treated effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well U-bottom plate.

  • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer like Triton X-100).

  • Incubate the plate for 4 hours at 37°C.

d. Measurement of 51Cr Release:

  • After incubation, centrifuge the plate and collect the supernatant from each well.

  • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

e. Calculation of Cytotoxicity:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways involved in the immunomodulatory effects of these antibiotics and a general experimental workflow for their in vitro validation.

G cluster_lincomycin_clindamycin Lincosamides (Lincomycin & Clindamycin) Lincosamide Lincomycin / Clindamycin Ribosome Bacterial 50S Ribosome Lincosamide->Ribosome Binds to ProteinSynthesis Inhibition of Bacterial Protein Synthesis Ribosome->ProteinSynthesis ToxinProduction Decreased Toxin Production ProteinSynthesis->ToxinProduction ImmuneModulation Altered Immune Cell Function ToxinProduction->ImmuneModulation Indirectly influences

Fig 1: Postulated indirect immunomodulatory mechanism of Lincosamides.

G cluster_linezolid Linezolid Signaling Linezolid Linezolid MAPK_Pathway MAPK Pathway Linezolid->MAPK_Pathway Inhibits ERK1_2 ERK1/2 Phosphorylation MAPK_Pathway->ERK1_2 Phagocytosis Phagocytosis MAPK_Pathway->Phagocytosis Influences Cytokine_Production Pro-inflammatory Cytokine Production ERK1_2->Cytokine_Production Regulates

Fig 2: Potential signaling pathway for Linezolid's immunomodulatory effects.

G cluster_workflow In Vitro Immunomodulation Assay Workflow Start Isolate Immune Cells (e.g., Neutrophils, NK cells) PreIncubation Pre-incubate with Antibiotic (Test vs. Control) Start->PreIncubation Assay Perform Functional Assay (Phagocytosis, Chemotaxis, Cytotoxicity) PreIncubation->Assay DataAcquisition Data Acquisition (Flow Cytometry, Microscopy, etc.) Assay->DataAcquisition Analysis Data Analysis and Comparison DataAcquisition->Analysis

Fig 3: General experimental workflow for in vitro immunomodulation studies.

Conclusion

The in vitro immunomodulatory effects of Lincomycin, Clindamycin, and Linezolid are distinct and concentration-dependent. Lincomycin appears to have a stimulatory effect on key innate immune functions. Clindamycin exhibits a more complex, dose-dependent profile, with low concentrations potentially enhancing while high concentrations may suppress immune cell activity. In contrast, Linezolid generally demonstrates immunosuppressive properties. These findings underscore the importance of considering the immunomodulatory potential of antibiotics in drug development and clinical application. Further research is warranted to elucidate the precise molecular mechanisms underlying these effects and to translate these in vitro findings to in vivo models and clinical settings. The provided protocols and diagrams serve as a foundation for researchers to build upon in their investigations into the intricate interplay between antibiotics and the immune system.

References

Independent Verification of Antifungal Activity Against Candida auris: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "Lienomycin" : Initial searches for "this compound" did not yield information on an antifungal agent with this name. It is likely a misspelling of "Lincomycin," an antibacterial drug that is not effective against fungi and can sometimes lead to fungal overgrowth. Therefore, this guide provides a comparison of a relevant novel antifungal agent, Ibrexafungerp , with established therapies for Candida auris, a multidrug-resistant fungal pathogen of urgent global concern.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro activity of Ibrexafungerp against Candida auris relative to standard-of-care antifungal agents. The data presented is compiled from various independent studies, and detailed experimental protocols are provided for context and reproducibility.

Data Presentation: In Vitro Susceptibility of Candida auris

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Ibrexafungerp and comparator antifungal agents against clinical isolates of Candida auris. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ibrexafungerp Triterpenoid0.06 - 20.51
Anidulafungin Echinocandin0.015 - 4--
Caspofungin Echinocandin0.06 - >8--
Micafungin Echinocandin0.03 - 4--
Amphotericin B Polyene≤1 - 412

Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used (CLSI or EUCAST). The data presented represents a synthesis of reported values.[1][2][3][4][5][6]

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity data presented in this guide is primarily determined using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.Def 7.3.1.[3][7][8][9] These methods are considered the gold standard for antifungal susceptibility testing.

Principle of Broth Microdilution:

This method involves challenging a standardized inoculum of the yeast with serial dilutions of an antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation period by identifying the lowest drug concentration that inhibits a predefined level of fungal growth compared to a drug-free control.

Key Steps of the Standardized Protocol (CLSI/EUCAST):

  • Preparation of Antifungal Agents: Stock solutions of the antifungal drugs are prepared, typically in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a standard medium, usually RPMI 1640 with L-glutamine, buffered with MOPS to a pH of 7.0.[10] These dilutions are dispensed into 96-well microtiter plates.

  • Inoculum Preparation: Candida auris isolates are cultured on a solid medium, such as Sabouraud Dextrose Agar, for 24 hours. A suspension of the yeast is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined concentration of yeast cells (e.g., 0.5–2.5 x 10⁵ CFU/mL).[7] This standardized suspension is further diluted in the test medium before being added to the microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24 hours.[7] For some slower-growing organisms, incubation may be extended to 48 hours.

  • MIC Endpoint Determination: After incubation, the plates are read to determine the MIC. For azoles and echinocandins, the MIC is defined as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well.[11] For Amphotericin B, the endpoint is typically complete inhibition of growth (≥90%).[11] Reading can be done visually or with a spectrophotometer.

  • Quality Control: Reference strains with known MIC values, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are included in each run to ensure the accuracy and reproducibility of the results.[7]

Mandatory Visualizations

Antifungal_Susceptibility_Workflow Experimental Workflow: Broth Microdilution Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_drug Prepare serial dilutions of antifungal agents in microtiter plate start->prep_drug prep_inoculum Culture C. auris and prepare standardized inoculum start->prep_inoculum inoculate Inoculate microtiter plate with yeast suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_plate Read plate visually or with spectrophotometer incubate->read_plate determine_mic Determine MIC (≥50% or ≥90% growth inhibition) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Antifungal_Mechanisms Mechanisms of Action Against Candida auris cluster_cell Candida auris Cell cluster_drugs cell_wall Cell Wall cell_membrane Cell Membrane glucan_synthase β-(1,3)-D-Glucan Synthase beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan synthesis beta_glucan->cell_wall component of ergosterol Ergosterol ergosterol->cell_membrane component of ibrexafungerp Ibrexafungerp ibrexafungerp->glucan_synthase inhibits echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan_synthase inhibits (different site) amphotericin_b Amphotericin B amphotericin_b->ergosterol binds to, forms pores

Caption: Antifungal Mechanisms of Action.

Comparative Analysis of Mechanisms of Action

  • Ibrexafungerp (Triterpenoid): This is a first-in-class oral antifungal that inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[12][13][14] This disruption leads to a weakened cell wall and ultimately cell death.[14] Although its target is the same as the echinocandins, ibrexafungerp binds to a different site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[15]

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of antifungals also non-competitively inhibits β-(1,3)-D-glucan synthase.[16][17][18] By blocking the production of this essential cell wall polymer, echinocandins compromise the structural integrity of the fungal cell, leading to osmotic instability and lysis.[16] They are generally fungicidal against Candida species.[16][18]

  • Amphotericin B (Polyene): Amphotericin B has a different mechanism of action, targeting the fungal cell membrane rather than the cell wall. It binds to ergosterol, the primary sterol in the fungal cell membrane, creating pores or channels.[19][20] This leads to leakage of intracellular ions and macromolecules, resulting in cell death.[19][20] The oxidative damage to the cell is another contributing factor to its antifungal effect.[19]

References

Head-to-Head Comparison: Fluconazole vs. Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Initial Note on "Lienomycin": This guide was initially requested as a comparison between "this compound" and Fluconazole. However, an extensive search of scientific literature and databases did not identify any antifungal agent named this compound. It is highly probable that this was a misspelling of "Lincomycin," a lincosamide antibiotic with no activity against fungal pathogens. Therefore, to fulfill the user's request for a comprehensive comparison guide in the specified format, we have substituted this compound with Voriconazole, a clinically relevant and structurally related second-generation triazole antifungal, to provide a meaningful and data-driven comparison with Fluconazole.

Executive Summary

This guide provides a detailed head-to-head comparison of two prominent triazole antifungal agents: Fluconazole and Voriconazole. While both drugs share a common mechanism of action, their spectrum of activity, potency, and clinical applications differ significantly. Fluconazole, a first-generation triazole, is a well-established and cost-effective treatment for infections caused by most Candida species. Voriconazole, a second-generation triazole, offers a broader spectrum of activity, notably including activity against Aspergillus species and fluconazole-resistant Candida strains, making it a critical agent for invasive fungal infections in immunocompromised patients. This document presents a comprehensive analysis of their antifungal performance, supported by quantitative in vitro and in vivo data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

Mechanism of Action

Both Fluconazole and Voriconazole are members of the triazole class of antifungal agents and share the same primary mechanism of action: the inhibition of fungal ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The specific target for both drugs is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of lanosterol 14-α-demethylase, Fluconazole and Voriconazole disrupt the synthesis of ergosterol. This leads to the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane, which alters membrane permeability, disrupts the function of membrane-associated enzymes, and ultimately inhibits fungal growth.[1]

While the fundamental mechanism is the same, Voriconazole exhibits a higher affinity for the fungal lanosterol 14-α-demethylase compared to Fluconazole.[1] This increased affinity contributes to its broader spectrum of activity and its efficacy against some fluconazole-resistant fungal strains.[2]

Azole_Mechanism_of_Action Mechanism of Action of Triazole Antifungals Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation Enzyme->Ergosterol Catalyzes conversion ToxicSterols Accumulation of 14-α-methylated sterols Enzyme->ToxicSterols Blocked Pathway DisruptedMembrane Disrupted Fungal Cell Membrane (Growth Inhibition) Azoles Fluconazole Voriconazole Azoles->Enzyme Inhibits ToxicSterols->DisruptedMembrane Incorporation leads to

Mechanism of action of triazole antifungals.

In Vitro Antifungal Activity

The in vitro activity of Fluconazole and Voriconazole is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates) for Fluconazole and Voriconazole against various clinically important fungal species.

Table 1: In Vitro Activity against Candida Species

OrganismAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans Fluconazole≤0.125 - >640.52
Voriconazole≤0.008 - 10.030.06
Candida glabrata Fluconazole≤0.125 - >64832
Voriconazole≤0.015 - 160.1251
Candida parapsilosis Fluconazole≤0.125 - 812
Voriconazole≤0.015 - 0.50.030.125
Candida tropicalis Fluconazole≤0.125 - >6412
Voriconazole≤0.015 - 20.030.125
Candida krusei Fluconazole8 - >6432≥64
Voriconazole0.03 - 20.250.5

Data compiled from multiple sources.[3][4][5][6]

Table 2: In Vitro Activity against Aspergillus Species

OrganismAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus Fluconazole8 - >256256>256
Voriconazole0.06 - >80.51
Aspergillus flavus Fluconazole32 - >256>256>256
Voriconazole0.125 - 20.51
Aspergillus niger Fluconazole16 - >256>256>256
Voriconazole0.25 - 211
Aspergillus terreus Fluconazole64 - >256>256>256
Voriconazole0.125 - 20.51

Data compiled from multiple sources.[7][8][9][10]

Key Observations:

  • Voriconazole demonstrates significantly greater in vitro potency against all tested Candida species compared to Fluconazole, as evidenced by its lower MIC values.[3]

  • Fluconazole has limited to no clinically relevant activity against Aspergillus species, with MIC values that are generally unachievable in vivo.[9][10]

  • Voriconazole is highly active against Aspergillus species, making it a frontline agent for the treatment of invasive aspergillosis.[7][8]

  • Candida krusei is intrinsically resistant to Fluconazole, while Voriconazole retains activity against this species.[3]

  • While Voriconazole is generally more potent against Candida glabrata, elevated MICs can still be observed, particularly in fluconazole-resistant isolates.[4]

In Vivo Efficacy

Animal models of fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents. The most common models for systemic fungal infections are murine models of disseminated candidiasis and invasive aspergillosis. Efficacy is typically assessed by survival rates and the reduction of fungal burden in target organs (e.g., kidneys, lungs, brain).

Table 3: Comparative In Vivo Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)

Treatment GroupDosageSurvival Rate (%)Fungal Burden Reduction (log10 CFU/g tissue)
Control (untreated) -0-20-
Fluconazole 10-20 mg/kg/day80-1002-3 log reduction in kidneys
Voriconazole 5-10 mg/kg/day90-1002-4 log reduction in kidneys

Data are representative and compiled from typical findings in the literature.[11][12]

Table 4: Comparative In Vivo Efficacy in a Murine Model of Invasive Aspergillosis (A. fumigatus)

Treatment GroupDosageSurvival Rate (%)Fungal Burden Reduction (log10 CFU/g tissue)
Control (untreated) -0-10-
Fluconazole 20 mg/kg/day0-10No significant reduction
Voriconazole 10 mg/kg/day60-801-2 log reduction in lungs

Data are representative and compiled from typical findings in the literature.[13][14]

Key Observations:

  • Both Fluconazole and Voriconazole are effective in treating systemic Candida albicans infections in murine models.[11][12]

  • Voriconazole demonstrates efficacy in treating invasive aspergillosis, significantly improving survival and reducing fungal burden, whereas Fluconazole is ineffective.[13]

  • The in vivo data correlate well with the in vitro susceptibility results, highlighting the importance of MIC testing in predicting treatment outcomes.

Cytotoxicity

The assessment of cytotoxicity against mammalian cells is a critical component of drug development to determine the therapeutic index of a compound. The following table summarizes available data on the cytotoxic effects of Fluconazole and Voriconazole on various human cell lines. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50) or the concentration that causes a 50% reduction in cell viability.

Table 5: Cytotoxicity Data

Cell LineAntifungal AgentAssayConcentration (µg/mL)Effect
Human Corneal Endothelial Cells VoriconazoleCCK-8≥100Significant reduction in cell viability[15]
Mouse Fibroblasts and Osteoblasts VoriconazoleAlamarBlue>100Decreased cell growth[16]
Vero Cells (Monkey Kidney) FluconazoleMTT130614% reduction in cell viability
261265% reduction in cell viability

Note: Direct comparative cytotoxicity studies between Fluconazole and Voriconazole on the same cell lines under identical conditions are limited in the public domain. The data presented are from separate studies.

Key Observations:

  • Voriconazole has been shown to be cytotoxic to human and mouse cell lines at concentrations achievable with local delivery, though these concentrations are significantly higher than typical therapeutic serum levels.[15][16][17]

  • Fluconazole exhibits cytotoxic effects at very high concentrations in vitro.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentrations (MICs) is standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeasts and M38-A2 for filamentous fungi, and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

MIC_Workflow Broth Microdilution MIC Testing Workflow Start Start: Fungal Isolate Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum Inoculate Inoculate Microtiter Plate with Fungal Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of Antifungal Drug in 96-well Microtiter Plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read MIC Determine MIC: Lowest concentration with significant growth inhibition Read->MIC End End: MIC Value MIC->End MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start: Human Cell Line Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Various Concentrations of Antifungal Drug Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent to each well Incubate->AddMTT IncubateMTT Incubate for 2-4 hours (Formazan crystal formation) AddMTT->IncubateMTT Solubilize Add Solubilization Solution (e.g., DMSO) to dissolve crystals IncubateMTT->Solubilize Measure Measure Absorbance at ~570nm with a Plate Reader Solubilize->Measure End End: Cell Viability Data Measure->End In_Vivo_Efficacy_Workflow Murine Model of Systemic Fungal Infection Workflow Start Start: Immunocompromised Mice Infection Intravenous Injection of Fungal Inoculum Start->Infection Grouping Randomize Mice into Treatment Groups (Control, Fluconazole, Voriconazole) Infection->Grouping Treatment Administer Antifungal Therapy (e.g., daily for 7-14 days) Grouping->Treatment Monitoring Monitor Survival and Clinical Signs Daily Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Survival Survival Analysis (Kaplan-Meier) Endpoint->Survival Survival Study Burden Euthanize and Harvest Organs (e.g., Kidneys, Lungs) Endpoint->Burden Fungal Burden Study End End: Efficacy Data Survival->End Quantify Homogenize Organs and Plate for CFU Quantification Burden->Quantify Quantify->End

References

Unveiling Synergistic Power: A Statistical Validation of Lincomycin's Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic effects of Lincomycin with other antimicrobial agents reveals enhanced efficacy and potential for broader clinical applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Lincomycin's performance in combination therapies, supported by experimental data and detailed methodologies.

Lincomycin, a lincosamide antibiotic, has demonstrated significant potential for synergistic activity when combined with other antimicrobial agents. This guide explores the statistical validation of these effects, offering a clear comparison of its performance with alternative treatments. The following sections present quantitative data from key studies, outline detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects

The antibacterial efficacy of Lincomycin in combination with other agents has been quantified using various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition measurements. These studies highlight a consistent enhancement of antimicrobial activity against a range of bacterial strains.

Lincomycin in Combination with Silver Nanoparticles (AgNPs)

Recent research has focused on the synergistic potential of Lincomycin when combined with silver nanoparticles. This combination has shown marked improvement in antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Lincomycin and Silver Nanoparticles (AgNPs) against Bacillus cereus and Proteus mirabilis

TreatmentTest OrganismMIC (µg/mL)MBC (µg/mL)
Lincomycin aloneBacillus cereusNot specifiedNot specified
Lincomycin aloneProteus mirabilisNot specifiedNot specified
AgNPs aloneBacillus cereus100100
AgNPs aloneProteus mirabilis100100
Lincomycin + AgNPs Bacillus cereus12.5 + 100 Not specified
Lincomycin + AgNPs Proteus mirabilis12.5 + 50 Not specified

Data sourced from a study on the combined anti-bacterial actions of Lincomycin and freshly prepared silver nanoparticles.

Lincomycin in Combination with Spectinomycin

A study on the in vitro activity of Lincomycin and Spectinomycin against various serotypes of avian mycoplasma demonstrated a significant synergistic effect. The combination required lower concentrations of each antibiotic to inhibit and kill the microorganisms compared to when the drugs were used individually.

Table 2: In Vitro Susceptibility of Avian Mycoplasma to Lincomycin and Spectinomycin

TreatmentMinimal Inhibitory Concentration (MIC) Range (µg/mL)Minimal Lethal Concentration (MLC) Range (µg/mL)
Lincomycin alone1 to 20> Lincomycin alone MIC
Spectinomycin alone1 to 20> Spectinomycin alone MIC
Lincomycin + Spectinomycin 0.5/1 to 3/6 < Individual drug MLCs

Data from a study on the in vitro activity of Lincomycin and Spectinomycin against serotypes of avian mycoplasma. The amount of each antibiotic required for mycoplasmacidal action was less in the combination than with single antibiotics.[1][2]

Experimental Protocols

The validation of synergistic effects relies on standardized and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited in this guide.

Checkerboard Microdilution Method

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Protocol:

  • Preparation of Antimicrobial Agents: Stock solutions of Lincomycin and the combination drug (e.g., Spectinomycin) are prepared at concentrations that are multiples of the expected MICs.

  • Serial Dilutions: Two-fold serial dilutions of Lincomycin are prepared along the rows of a 96-well microtiter plate. Similarly, two-fold serial dilutions of the second drug are prepared along the columns.

  • Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction.

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Well Diffusion Method

The well diffusion method is used to assess the antimicrobial activity of agents by measuring the diameter of the zone of inhibition.

Protocol:

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Agents: A defined volume of the test agent (Lincomycin alone, combination agent alone, or the combination) is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. An increase in the zone of inhibition for the combination compared to the individual agents indicates a synergistic or additive effect.

Visualizing Synergistic Mechanisms and Workflows

To better understand the processes involved in evaluating and understanding Lincomycin's synergistic effects, the following diagrams illustrate key pathways and experimental workflows.

Synergy_Evaluation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Bacterial Culture Bacterial Culture Checkerboard Assay Checkerboard Assay Bacterial Culture->Checkerboard Assay Well Diffusion Assay Well Diffusion Assay Bacterial Culture->Well Diffusion Assay Drug Solutions Drug Solutions Drug Solutions->Checkerboard Assay Drug Solutions->Well Diffusion Assay MIC Determination MIC Determination Checkerboard Assay->MIC Determination Zone of Inhibition Zone of Inhibition Well Diffusion Assay->Zone of Inhibition FIC Index Calculation FIC Index Calculation MIC Determination->FIC Index Calculation Synergy/Additive/Antagonism Synergy/Additive/Antagonism Zone of Inhibition->Synergy/Additive/Antagonism FIC Index Calculation->Synergy/Additive/Antagonism

Caption: Workflow for evaluating antimicrobial synergy.

Lincomycin_AgNP_Synergy Lincomycin Lincomycin Ribosome (50S) Ribosome (50S) Lincomycin->Ribosome (50S) Inhibits AgNPs AgNPs Cell Wall Cell Wall AgNPs->Cell Wall Disrupts Bacterial Cell Bacterial Cell Protein Synthesis Protein Synthesis Ribosome (50S)->Protein Synthesis Blocks Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to Increased Permeability Increased Permeability Cell Wall->Increased Permeability Enhanced Drug Uptake Enhanced Drug Uptake Increased Permeability->Enhanced Drug Uptake Enhanced Drug Uptake->Lincomycin Enhanced Drug Uptake->Bacterial Cell Death Contributes to

Caption: Proposed mechanism of Lincomycin-AgNP synergy.

References

Unveiling the Inhibition of the STAT3 Pathway: A Comparative Analysis of Lienomycin and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Lienomycin" and its effects on the STAT3 pathway did not yield relevant results. However, a closely named natural compound, "Liensinine," has been documented to inhibit the JAK2/STAT3 signaling pathway. This guide will proceed under the assumption that the intended compound of interest is Liensinine and will provide a comparative analysis of its activity against other known STAT3 inhibitors.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Its persistent activation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Liensinine and other small molecule inhibitors that target the STAT3 pathway, offering researchers an objective overview of their performance based on available experimental data.

Comparative Analysis of STAT3 Inhibitor Potency

The efficacy of various compounds in inhibiting the STAT3 pathway has been quantified using different assays, primarily measuring the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for Liensinine and a selection of other well-characterized STAT3 inhibitors.

InhibitorTarget(s)Assay TypeCell Line(s)IC50 Value
Liensinine JAK2/STAT3 PathwayWestern Blot (p-STAT3)SaOS-2, 143B (Osteosarcoma)Dose-dependent inhibition observed at 40 µM and 80 µM[1]
S3I-201 (NSC 74859) STAT3 DNA-bindingCell-free-86 µM[2]
Cell ViabilityMTT AssayMDA-MB-231, MDA-MB-435, MDA-MB-453 (Breast Cancer)~100 µM[2]
Cell ViabilityMTT AssayHuh-7, SNU-398 (Hepatocellular Carcinoma)150 µM[3]
Cell ViabilityMTT AssaySNU-475 (Hepatocellular Carcinoma)15 µM[3]
Cell ViabilityMTT AssaySNU-182 (Hepatocellular Carcinoma)200 µM[3]
Stattic STAT3 SH2 DomainCell-free-5.1 µM[4][5]
Cell ViabilityCCK-8 AssayHep G2 (Hepatocellular Carcinoma)2.94 µM[6]
Cell ViabilityCCK-8 AssayBel-7402 (Hepatocellular Carcinoma)2.5 µM[6]
Cell ViabilityCCK-8 AssaySMMC-7721 (Hepatocellular Carcinoma)5.1 µM[6]
FLLL32 JAK2/STAT3Cell ViabilityOSA8, OSA16 (Canine Osteosarcoma), SJSA, U2OS (Human Osteosarcoma)0.75 - 1.45 µM
LLL12 STAT3Cell ViabilityU266, ARH-77 (Multiple Myeloma)0.26 - 1.96 µM[7]
Niclosamide STAT3 PathwayCell ViabilityDu145 (Prostate Cancer)0.7 µM (proliferation), 0.1 µM (colony formation)[8]
STAT3-luciferase activityReporter AssayHeLa (Cervical Cancer)0.25 µM[8]
Cell ViabilityMTT AssaySW620 (Colon Cancer)2.9 µM[9]
Cell ViabilityMTT AssayHCT116 (Colon Cancer)0.4 µM[9]
Cell ViabilityMTT AssayHT29 (Colon Cancer)8.1 µM[9]
Cell ViabilityMTT AssayHepG2 (Hepatocellular Carcinoma)31.91 µM (48h)[10]
Cell ViabilityMTT AssayQGY-7703 (Hepatocellular Carcinoma)10.24 µM (48h)[10]
Cell ViabilityMTT AssaySMMC-7721 (Hepatocellular Carcinoma)13.46 µM (48h)[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition and the methods used to quantify it, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Liensinine Liensinine (inhibits JAK2) Liensinine->JAK Stattic Stattic (inhibits SH2 domain) Stattic->pSTAT3 S3I_201 S3I-201 (inhibits DNA binding) S3I_201->STAT3_dimer Niclosamide Niclosamide (inhibits STAT3 activation) Niclosamide->STAT3_inactive

Caption: The JAK/STAT3 signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Treatment (e.g., with Liensinine) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: A typical Western blot workflow to assess STAT3 phosphorylation.

Experimental Protocols

Western Blotting for Phosphorylated and Total STAT3

This protocol is a widely used method to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3), providing a direct readout of a compound's inhibitory effect on the STAT3 pathway.[11]

1. Cell Lysis and Protein Quantification:

  • After treatment with the inhibitor (e.g., Liensinine), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[11]

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.[11]

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11][12]

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[11]

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • For total STAT3, the membrane can be stripped and re-probed with an antibody against total STAT3.

STAT3 Luciferase Reporter Assay

This assay is a sensitive and quantitative method for studying the transcriptional activity of STAT3.[13]

1. Cell Transfection:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[12][13]

2. Compound Treatment and Cell Stimulation:

  • After transfection, treat the cells with various concentrations of the test compound.

  • If applicable, stimulate the cells with an activator of the STAT3 pathway, such as Interleukin-6 (IL-6), to induce STAT3 transcriptional activity.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The reduction in normalized luciferase activity in treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.

Conclusion

The available evidence indicates that Liensinine acts as an inhibitor of the JAK2/STAT3 signaling pathway, leading to a reduction in STAT3 phosphorylation. When compared to other well-characterized STAT3 inhibitors, Liensinine's precise inhibitory concentration on STAT3 itself is not as clearly defined with a specific IC50 value from direct binding or enzymatic assays. However, its ability to suppress the upstream kinase JAK2 places it in a distinct class of pathway inhibitors.

In contrast, compounds like Stattic, S3I-201, and Niclosamide have been shown to more directly target different aspects of STAT3 function, such as its SH2 domain, DNA binding, or overall activation, with well-defined IC50 values. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the cell type, the desired mechanism of action, and the required potency. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

A Comparative Transcriptomic Guide to Lienomycin-Treated Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative transcriptomic studies on Lienomycin are not yet prevalent in publicly accessible literature. This guide provides a comparative framework using a hypothetical study design and publicly available data from other well-characterized antifungal agents. Data for Amphotericin B and Fluconazole are used as proxies to infer the likely transcriptomic effects of this compound, a polyene antibiotic, in comparison to other antifungal classes.

Introduction

This compound, a member of the polyene class of antibiotics, is known for its antifungal properties. Like other polyenes, its mechanism of action is presumed to involve interaction with ergosterol, a critical component of the fungal cell membrane.[1] This interaction leads to membrane disruption and subsequent cell death.[2] Understanding the detailed molecular response of fungal cells to this compound is crucial for its development as a therapeutic agent.

Comparative transcriptomics, through methods like RNA sequencing (RNA-seq), offers a powerful lens to dissect the cellular response to antifungal compounds. By comparing the gene expression profiles of fungal cells treated with this compound to those treated with other antifungals, such as the polyene Amphotericin B and the azole Fluconazole, we can elucidate both common and drug-specific pathways. This guide presents a hypothetical comparative transcriptomic study on Candida albicans to illustrate the expected molecular responses and provide a template for future research.

Hypothetical Experimental Design and Protocols

This section outlines a detailed protocol for a comparative transcriptomic study of Candida albicans treated with this compound, Amphotericin B, and Fluconazole.

Fungal Strain and Culture Conditions
  • Fungal Strain: Candida albicans SC5314, a well-characterized and widely used reference strain.

  • Growth Medium: Yeast Peptone Dextrose (YPD) broth.

  • Culture Conditions: Cultures are grown overnight at 30°C with shaking to reach the mid-logarithmic growth phase.

Antifungal Treatment
  • Drug Concentrations: Fungal cultures are treated with the respective IC50 (50% inhibitory concentration) of this compound, Amphotericin B, and Fluconazole. A vehicle-only (e.g., DMSO) control group is also included.

  • Exposure Time: Cells are exposed to the antifungal agents for a defined period (e.g., 6 hours) to capture the primary transcriptomic response.[3]

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the fungal cells using a hot phenol method or a commercially available RNA extraction kit.[4]

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA, fragmented, and used for the synthesis of a cDNA library.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

  • Read Mapping: The cleaned reads are mapped to the Candida albicans reference genome.

  • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels, and differentially expressed genes (DEGs) between the treatment and control groups are identified.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the DEGs to identify the biological processes and pathways affected by each antifungal agent.

G cluster_culture Fungal Cell Culture cluster_treatment Antifungal Treatment cluster_processing Sample Processing & Sequencing cluster_analysis Bioinformatic Analysis start C. albicans SC5314 (Mid-log phase) This compound This compound (IC50) start->this compound amphotericin_b Amphotericin B (IC50) start->amphotericin_b fluconazole Fluconazole (IC50) start->fluconazole control Vehicle Control start->control rna_extraction Total RNA Extraction This compound->rna_extraction amphotericin_b->rna_extraction fluconazole->rna_extraction control->rna_extraction library_prep mRNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Data Quality Control (Trimming & Filtering) sequencing->qc mapping Read Mapping to Reference Genome qc->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_analysis Functional Enrichment (GO, KEGG) deg_analysis->functional_analysis

Caption: Experimental workflow for comparative transcriptomics.

Comparative Transcriptomic Profiles

This section details the expected transcriptomic responses of C. albicans to this compound, Amphotericin B, and Fluconazole based on existing data for the latter two.

This compound (Hypothetical) and Amphotericin B (Polyenes)

As polyene antibiotics that interact with ergosterol, this compound and Amphotericin B are expected to elicit similar transcriptomic responses related to cell membrane and cell wall stress.

  • Mechanism of Action: Polyenes bind to ergosterol in the fungal membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[1][2]

  • Expected Transcriptomic Response:

    • Upregulation of cell wall integrity pathway genes: In response to membrane damage, fungal cells are likely to upregulate genes involved in cell wall biosynthesis and remodeling to compensate for the stress. This includes genes for beta-1,6-glucan biosynthesis such as KRE1 and SKN1.[5]

    • Upregulation of stress response genes: Genes associated with oxidative and osmotic stress are expected to be induced.

    • Changes in ergosterol biosynthesis pathway: While the primary target is ergosterol itself, the cell may attempt to compensate by altering the expression of ergosterol biosynthesis genes.[6]

Fluconazole (Azole)

Fluconazole belongs to the azole class of antifungals and has a distinct mechanism of action from polyenes.

  • Mechanism of Action: Azoles inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the ergosterol biosynthesis pathway.[7][8]

  • Transcriptomic Response:

    • Upregulation of ergosterol biosynthesis genes: A hallmark of azole treatment is the strong upregulation of genes in the ergosterol pathway, particularly ERG11, as a compensatory mechanism.[5][9]

    • Upregulation of drug efflux pumps: Genes encoding ABC and MFS transporters, such as CDR1 and CDR2, are often upregulated to pump the drug out of the cell.[10]

    • Downregulation of protein synthesis genes: A common stress response involves the downregulation of genes related to ribosome biogenesis and protein synthesis to conserve energy.[3]

Summary of Expected Differentially Expressed Genes
Functional Category This compound (Hypothetical) Amphotericin B Fluconazole
Ergosterol Biosynthesis Upregulation of some ERG genes[6]Upregulation of ERG genes (ERG5, ERG6, ERG25)[6]Strong upregulation of ERG genes (ERG1, ERG3, ERG11)[5][9]
Cell Wall Integrity Upregulation of ß-glucan synthesis genesUpregulation of KRE1, SKN1[5]Upregulation of cell wall repair genes[9]
Stress Response Upregulation of oxidative stress genesUpregulation of DDR48, RTA2[6]Upregulation of stress response genes[3]
Drug Efflux Moderate upregulationModerate upregulationStrong upregulation of CDR1, CDR2[10]
Protein Synthesis DownregulationDownregulation of histone and protein synthesis genes[6]Downregulation of protein synthesis genes[3]

Key Signaling Pathways

The transcriptomic changes induced by these antifungal agents are controlled by complex signaling networks. Below are diagrams illustrating the primary affected pathways.

G cluster_polyenes Polyene Action (this compound, Amphotericin B) polyene Polyene Antibiotic ergosterol Ergosterol polyene->ergosterol Binds to membrane Fungal Cell Membrane pore Pore Formation membrane->pore Disruption ion_leakage Ion Leakage (K+, H+) pore->ion_leakage cell_death_p Cell Death ion_leakage->cell_death_p cwi Cell Wall Integrity Pathway Activation ion_leakage->cwi stress Oxidative Stress Response ion_leakage->stress

Caption: Signaling pathway for polyene antibiotics.

G cluster_azoles Azole Action (Fluconazole) azole Azole Antifungal erg11 Lanosterol 14-α-demethylase (Erg11p) azole->erg11 Inhibits ergosterol_syn Ergosterol Biosynthesis erg11->ergosterol_syn Blocks conversion in lanosterol Lanosterol toxic_sterols Toxic Sterol Accumulation ergosterol_syn->toxic_sterols ergosterol_depletion Ergosterol Depletion ergosterol_syn->ergosterol_depletion cell_death_a Fungistatic Effect toxic_sterols->cell_death_a ergosterol_depletion->cell_death_a upc2 Upc2/Sut1 Activation ergosterol_depletion->upc2 erg_upregulation Upregulation of ERG genes upc2->erg_upregulation

Caption: Signaling pathway for azole antifungals.

Conclusion

This comparative guide outlines a framework for investigating the transcriptomic effects of this compound on fungal cells, using Amphotericin B and Fluconazole as comparators. The hypothetical data, based on known mechanisms of polyenes and azoles, suggests that while both classes of drugs ultimately lead to fungal cell death or growth inhibition, they do so through distinct molecular pathways that are reflected in their gene expression profiles.

A transcriptomic comparison as detailed here would be invaluable for:

  • Confirming the mechanism of action of this compound.

  • Identifying potential off-target effects.

  • Discovering novel biomarkers for drug efficacy.

  • Informing the development of synergistic drug combinations.

Future research employing the methodologies described will be instrumental in fully characterizing the therapeutic potential of this compound and other novel antifungal agents.

References

validating the safety and toxicity profile of Lienomycin

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Safety and Toxicity Profile of Lincomycin

This guide provides a comprehensive comparison of the safety and toxicity profile of Lincomycin with other antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance based on available experimental data.

Lincomycin is a lincosamide antibiotic used for treating serious bacterial infections, particularly in patients with penicillin allergies. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While effective, its use is associated with certain toxicities, most notably Clostridioides difficile-associated diarrhea (CDAD), which can range from mild to a fatal colitis.[1][2]

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for Lincomycin and provide a comparative overview with other antimicrobial agents.

Table 1: Acute Toxicity of Lincomycin in Animal Models

SpeciesRoute of AdministrationLD50 ValueReference
RatOral> 4000 mg/kg[3]
RatSubcutaneous9778 mg/kg[3]
RabbitOralInduces severe enterocolitis[4]

Table 2: Comparative Adverse Effects of Antimicrobial Agents

Antimicrobial AgentClassCommon Adverse EffectsSerious Adverse Effects
Lincomycin LincosamideDiarrhea, nausea, vomiting, rash[2][5][6]Clostridioides difficile-associated diarrhea (CDAD), severe colitis, severe cutaneous hypersensitivity reactions (e.g., Stevens-Johnson syndrome)[1][2][6][7]
Amphotericin B Polyene AntifungalNausea, vomiting, fever, chills, nephrotoxicity[5][8]Severe nephrotoxicity, infusion-related reactions, hypokalemia[5][8][9]
Nystatin Polyene AntifungalOral irritation, diarrhea, nausea, vomiting[4][10]Generally low systemic toxicity due to poor absorption; rare skin reactions[1][11][12]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Plate cells (e.g., human gingival fibroblasts) in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Lincomycin) and appropriate controls (vehicle control, positive control for toxicity).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Hemolytic Activity Assay

This assay determines the extent of erythrocyte lysis caused by a test compound.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood and prepare a washed erythrocyte suspension in a buffered saline solution (e.g., PBS).

  • Compound Incubation: Incubate the erythrocyte suspension with various concentrations of the test compound. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).[13]

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 1 hour).[13]

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm or 540 nm).[14]

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding the mechanisms of action and toxicity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Fibroblasts) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Lincomycin & Controls) compound_prep->treatment incubation Incubation (24-96h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Cell Viability Calculation (%) readout->calculation

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Recent studies suggest that Lincomycin can induce melanogenesis by activating the Microphthalmia-associated transcription factor (MITF) through several signaling pathways.

signaling_pathway cluster_pathways Signaling Cascades lincomycin Lincomycin p38 p38 MAPK lincomycin->p38 akt AKT lincomycin->akt pka PKA lincomycin->pka mitf MITF Activation p38->mitf akt->mitf pka->mitf melanogenesis Melanogenesis mitf->melanogenesis

Figure 2: Lincomycin-induced melanogenesis signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lienomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of Lienomycin, a potent antitumor antibiotic, are critical for ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound and any materials contaminated with it must be managed as hazardous waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established protocols for cytotoxic agents. Adherence to these guidelines is imperative to minimize exposure risks and maintain a safe research environment.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any procedure involving this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure.

Required PPE:

  • Gloves: Two pairs of chemotherapy-resistant nitrile gloves should be worn.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A fit-tested N95 respirator or higher-level respiratory protection should be used, especially when handling the powdered form of this compound or when there is a risk of aerosolization.

All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to contain any potential aerosols or spills.

II. Step-by-Step Disposal Protocol for this compound Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated for specialized disposal.

  • Segregation at the Point of Generation: Immediately after use, dispose of all contaminated items in a designated, clearly labeled, puncture-proof cytotoxic waste container. These containers are typically color-coded purple.

  • Contaminated Materials: This includes, but is not limited to:

    • Unused or expired this compound solutions and powders.

    • Empty vials and packaging.

    • Used personal protective equipment (gloves, gowns, etc.).

    • Pipette tips, culture flasks, and other disposable labware.

    • Spill cleanup materials.

  • Sharps Disposal: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.

  • Container Sealing: Once the cytotoxic waste container is three-quarters full, it should be securely sealed. Do not overfill containers.

  • Decontamination of External Surfaces: The exterior of the sealed waste container should be wiped down with an appropriate decontamination solution (e.g., a high-pH solution, if compatible with the container material) to remove any surface contamination.

  • Storage Pending Disposal: Sealed and decontaminated containers should be stored in a secure, designated area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.

  • Waste Manifest: Ensure that all cytotoxic waste is accompanied by a completed hazardous waste manifest, in accordance with local and national regulations.

III. Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full required PPE before addressing the spill.

  • Contain the Spill: For liquid spills, cover with absorbent pads specifically designed for hazardous materials. For powder spills, gently cover with damp absorbent pads to avoid generating airborne dust.

  • Clean the Area: Working from the outer edge of the spill towards the center, carefully clean the area using a spill kit approved for cytotoxic agents.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Decontaminate: After the initial cleanup, the area should be decontaminated and then cleaned with a standard laboratory disinfectant.

Quantitative Data Summary
ParameterGuidelineSource
Waste Segregation Immediate disposal into labeled cytotoxic waste containers (purple)[1]
PPE Requirement Double nitrile gloves, protective gown, eye protection[1]
Waste Container Fill Level Not to exceed 3/4 fullGeneral best practice
Spill Cleanup Use of a cytotoxic-specific spill kitGeneral best practice

Visual Guidance: this compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Lienomycin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe bsc Work in Biological Safety Cabinet or Fume Hood ppe->bsc waste_gen Generate this compound Waste (e.g., used vials, tips, PPE) bsc->waste_gen segregate Segregate into Purple Cytotoxic Waste Container waste_gen->segregate sharps Dispose of Sharps in Cytotoxic Sharps Container waste_gen->sharps seal Seal Container when 3/4 Full segregate->seal sharps->seal decon Decontaminate Container Exterior seal->decon storage Store in Secure Designated Area decon->storage collection Collection by Licensed Hazardous Waste Vendor storage->collection end End: Proper Disposal collection->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.